molecular formula C7H6FIO B1330114 2-Fluoro-4-iodo-1-methoxybenzene CAS No. 3824-21-3

2-Fluoro-4-iodo-1-methoxybenzene

Cat. No.: B1330114
CAS No.: 3824-21-3
M. Wt: 252.02 g/mol
InChI Key: YZAKENGNADHGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-iodo-1-methoxybenzene is a useful research compound. Its molecular formula is C7H6FIO and its molecular weight is 252.02 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Fluoro-4-iodo-1-methoxybenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Fluoro-4-iodo-1-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-iodo-1-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-iodo-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAKENGNADHGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278850
Record name 2-Fluoro-4-iodo-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3824-21-3
Record name 3824-21-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluoro-4-iodo-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Fluoro-4-iodo-1-methoxybenzene, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

2-Fluoro-4-iodo-1-methoxybenzene is an aromatic organic compound. It is a substituted anisole, featuring both a fluorine and an iodine atom on the benzene ring. Its chemical structure is fundamental to its reactivity and potential applications in organic synthesis, particularly as a building block in the creation of more complex molecules.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Fluoro-4-iodo-1-methoxybenzene. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 3824-21-3[1][2]
Molecular Formula C₇H₆FIO[1][3]
Molecular Weight 252.03 g/mol [1]
Appearance Data not available
Boiling Point No data available[1]
Storage Temperature 2-8°C, Keep in dark place, Sealed in dry[1][3]
SMILES Code COC1=CC=C(I)C=C1F[1]
MDL Number MFCD00691526[1][3]

Safety and Handling

According to the Globally Harmonized System (GHS), 2-Fluoro-4-iodo-1-methoxybenzene is associated with the following hazard statements[1][3]:

  • H227: Combustible liquid

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Statements include P305+P351+P338[1]. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container[1][3].

Conceptual Experimental Workflow: Synthesis

G Conceptual Synthetic Workflow start Starting Materials step1 Step 1: Reaction (e.g., Halogenation, Nitration) start->step1 workup1 Workup & Purification 1 (e.g., Extraction, Chromatography) step1->workup1 intermediate Intermediate Compound workup1->intermediate step2 Step 2: Reaction (e.g., Substitution, Reduction) intermediate->step2 workup2 Workup & Purification 2 (e.g., Recrystallization) step2->workup2 product Final Product: 2-Fluoro-4-iodo-1-methoxybenzene workup2->product analysis Characterization (NMR, MS, IR) product->analysis

Caption: A generalized workflow for the synthesis and characterization of a target organic compound.

Logical Relationships of Chemical Identifiers

The various identifiers and properties of a chemical compound are logically interconnected. The molecular formula dictates the molecular weight, while the structural arrangement, represented by SMILES and InChI codes, determines its physicochemical properties and spectroscopic signatures.

G Interrelation of Chemical Properties and Identifiers compound 2-Fluoro-4-iodo-1-methoxybenzene structure Chemical Structure compound->structure identifiers Identifiers (CAS, InChI, SMILES) structure->identifiers formula Molecular Formula (C₇H₆FIO) structure->formula physchem Physicochemical Properties (MW, BP, Storage) structure->physchem safety Safety & Handling (GHS Hazards) physchem->safety

Caption: Logical flow from chemical structure to its various identifiers and properties.

Experimental Protocols

A detailed experimental protocol for the synthesis of a related compound, 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole, is provided by Organic Syntheses, which can serve as a reference for techniques applicable to similar structures[4]. The procedure involves the reaction of 2-fluoro-4-iodoaniline with acetonylacetone in the presence of p-toluenesulfonic acid in toluene, followed by a Dean-Stark trap to remove water. The product is then worked up through washing with sodium bicarbonate, water, and brine, followed by drying and concentration[4].

Characterization of the final product would typically involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the ¹H, ¹³C, and ¹⁹F nuclei.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of characteristic functional groups.

While specific spectral data for 2-Fluoro-4-iodo-1-methoxybenzene is not available in the search results, related compounds' spectra are available for comparison[5][6][7][8].

References

Technical Guide: 2-Fluoro-4-iodo-1-methoxybenzene (CAS 3824-21-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-iodo-1-methoxybenzene, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis, reactivity, and safety, while also exploring its potential applications based on the reactivity of its functional groups.

Physicochemical Properties

2-Fluoro-4-iodo-1-methoxybenzene is a substituted anisole derivative. The presence of fluoro, iodo, and methoxy groups on the benzene ring imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Data for 2-Fluoro-4-iodo-1-methoxybenzene

PropertyValueSource/Comment
CAS Number 3824-21-3-
Molecular Formula C₇H₆FIO[1]
Molecular Weight 252.03 g/mol [2]
Appearance Solid
Melting Point No data available-
Boiling Point No data availableData for the related compound 2-fluoro-1-iodo-4-methylbenzene is 210 °C.[3]
Storage 2-8°C, in a dark, dry place[2]

Synthesis

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3-Fluoroanisole 3-Fluoroanisole Reaction_Vessel Reaction 3-Fluoroanisole->Reaction_Vessel 1. Add to solvent Iodinating_Agent Iodinating Agent (e.g., I₂, NIS) Iodinating_Agent->Reaction_Vessel 2. Add slowly Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, TFA) Acid_Catalyst->Reaction_Vessel 3. Catalyze Target_Compound 2-Fluoro-4-iodo-1-methoxybenzene Workup Aqueous Workup Reaction_Vessel->Workup 4. Reaction (e.g., rt, 24h) Purification Purification Workup->Purification 5. Quench, Extract, Dry Purification->Target_Compound 6. Column Chromatography

Hypothetical Synthesis Workflow
Experimental Protocol (Hypothetical)

Objective: To synthesize 2-Fluoro-4-iodo-1-methoxybenzene from 3-fluoroanisole.

Materials:

  • 3-Fluoroanisole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 3-fluoroanisole (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (1.1 eq) to the solution portion-wise.

  • Add trifluoroacetic acid (0.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product.

Spectroscopic Characterization

While experimental spectra for 2-Fluoro-4-iodo-1-methoxybenzene are not publicly available, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR Aromatic protons would appear as multiplets or doublets of doublets in the range of 6.5-7.5 ppm. The methoxy group would be a singlet around 3.8-4.0 ppm.[4]
¹³C NMR Aromatic carbons would appear in the range of 110-160 ppm. The carbon attached to fluorine will show a large C-F coupling constant. The carbon attached to iodine will be shifted upfield compared to the other aromatic carbons. The methoxy carbon will appear around 55-60 ppm.[5][6]
¹⁹F NMR A single resonance is expected, with its chemical shift influenced by the other substituents on the ring.
IR Spectroscopy Characteristic peaks for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C-H stretching of the methoxy group (~2850-2960 cm⁻¹), C=C stretching of the aromatic ring (~1450-1600 cm⁻¹), and C-O stretching of the ether (~1050-1150 cm⁻¹).[7][8][9]
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 252. A characteristic M-15 peak (loss of a methyl group) and a peak at m/z = 127 (I⁺) would be expected.[10][11][12][13][14]

Reactivity and Potential Applications

The reactivity of 2-Fluoro-4-iodo-1-methoxybenzene is dictated by its functional groups, particularly the aryl iodide, which is a versatile handle for cross-coupling reactions.

Cross-Coupling Reactions

The carbon-iodine bond is susceptible to oxidative addition to palladium(0) catalysts, making it an excellent substrate for various cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can be used to form new carbon-carbon bonds. This is a powerful method for the synthesis of biaryl compounds.[15][16][17][18][19]

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines provides a direct route to substituted anilines and other arylamines, which are common motifs in pharmaceuticals.[1][20][21][22][23]

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_app Potential Applications Start 2-Fluoro-4-iodo-1-methoxybenzene Suzuki_Reagents R-B(OH)₂ Pd Catalyst, Base Start->Suzuki_Reagents Reacts with Buchwald_Reagents R₂NH Pd Catalyst, Base Start->Buchwald_Reagents Reacts with Suzuki_Product Aryl-Substituted Product Suzuki_Reagents->Suzuki_Product Forms Pharma Pharmaceuticals Suzuki_Product->Pharma Materials Materials Science Suzuki_Product->Materials Buchwald_Product N-Aryl Product Buchwald_Reagents->Buchwald_Product Forms Buchwald_Product->Pharma

Potential Reaction Pathways
Applications in Drug Discovery and Materials Science

The introduction of fluorine into organic molecules can significantly modulate their biological properties, including metabolic stability and binding affinity. As such, 2-Fluoro-4-iodo-1-methoxybenzene is a valuable building block for the synthesis of novel drug candidates. Its derivatives could be explored for a wide range of therapeutic areas.

In materials science, the ability to form biaryl structures through Suzuki coupling opens up possibilities for the synthesis of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Activity

There is currently no publicly available data on the biological activity of 2-Fluoro-4-iodo-1-methoxybenzene. Any investigation into its biological effects would require dedicated screening and toxicological studies. Given the presence of the fluoro and iodo substituents, any handling should be done with appropriate caution.

Safety and Handling

Table 3: GHS Hazard Information

Hazard ClassCodeStatement
Flammable LiquidsH227Combustible liquid
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Acute Toxicity, InhalationH332Harmful if inhaled
Specific target organ toxicity - Single exposureH335May cause respiratory irritation

Source:[2][24]

Handling Precautions:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move person into fresh air.

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Conclusion

2-Fluoro-4-iodo-1-methoxybenzene is a valuable and versatile building block for organic synthesis. Its trifunctional nature provides multiple avenues for chemical modification, particularly through modern cross-coupling reactions. While there is a lack of detailed experimental data in the public domain, its potential for application in drug discovery and materials science is significant. Researchers utilizing this compound should proceed with the appropriate safety precautions and consider the hypothetical synthetic and reactivity pathways outlined in this guide as a starting point for their investigations.

References

2-Fluoro-4-iodo-1-methoxybenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides the core physicochemical properties of 2-Fluoro-4-iodo-1-methoxybenzene, a key reagent in various synthetic applications.

Physicochemical Properties

The fundamental molecular characteristics of 2-Fluoro-4-iodo-1-methoxybenzene are summarized below.

PropertyValue
Molecular Formula C7H6FIO[1][2][3]
Molecular Weight 252.02 g/mol [1][3]
CAS Number 3824-21-3[1][2]

Structural Information

A logical diagram representing the connectivity of the substituent groups on the benzene ring is provided below. This visualization clarifies the positional relationship of the fluoro, iodo, and methoxy groups as defined by the IUPAC nomenclature.

Positional Relationship of Substituents cluster_benzene Benzene Ring cluster_substituents Substituents C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 Methoxy Methoxy (-OCH3) Methoxy->C1 Position 1 Fluoro Fluoro (-F) Fluoro->C2 Position 2 Iodo Iodo (-I) Iodo->C4 Position 4

References

A Comprehensive Technical Guide to 2-Fluoro-4-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluoro-4-iodo-1-methoxybenzene, a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, and a relevant synthetic protocol.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate documentation and procurement in a research setting.

  • IUPAC Name : 2-Fluoro-4-iodo-1-methoxybenzene

  • Synonyms :

    • 2-Fluor-4-jod-anisol[1]

    • (3-fluoro-4-methoxyphenyl) iodide[1]

    • 2-fluoro-4-iodo-anisole[1]

    • Benzene, 2-fluoro-4-iodo-1-Methoxy-[1]

Physicochemical Properties

A summary of the key quantitative data for 2-Fluoro-4-iodo-1-methoxybenzene is presented in the table below. It is important to note that while some data for the target compound is available, other properties have been included for structurally similar isomers to provide a comparative context.

PropertyValueSource
CAS Number 3824-21-3[1][2][3]
Molecular Formula C₇H₆FIO[1][3]
Molecular Weight 252.03 g/mol [2]
Physical Form Data not available
Melting Point Data not available
Boiling Point Data not available[2]
Density Data not available
Storage Conditions Keep in dark place, Sealed in dry, 2-8°C[2][3]

Data for the specific isomer 2-Fluoro-4-iodo-1-methoxybenzene is limited. Physical properties of related isomers are provided for reference but should be used with caution.

Experimental Protocols

Reaction: Ullmann Condensation for Aryl Ether Synthesis

Objective: To synthesize an aryl methoxy ether from an aryl iodide precursor.

Materials:

  • Aryl iodide precursor (e.g., 2-fluoro-4-iodophenol)

  • Sodium methoxide (NaOMe)

  • Copper(I) iodide (CuI)

  • Methanol (MeOH)

  • Dimethylformamide (DMF)

  • Isopropyl ether

  • Aqueous ammonium hydroxide (NH₄OH)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas (N₂)

  • Standard laboratory glassware (round-bottomed flask, condenser, separatory funnel, etc.)

  • Magnetic stir bar and stir plate

  • Oil bath

Procedure:

  • A flame-dried, single-necked, round-bottomed flask equipped with a condenser and a Teflon-coated magnetic stir bar is placed under a positive pressure of nitrogen.

  • The flask is charged with the aryl iodide precursor (1.0 equivalent), sodium methoxide (3.0 equivalents), and copper(I) iodide (0.15 equivalents).[4]

  • Anhydrous methanol and dimethylformamide are added as solvents.[4]

  • The resulting slurry is heated in an oil bath to a gentle reflux (approximately 80°C) for 90 minutes.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the slurry is poured into a rapidly stirring mixture of isopropyl ether and water.[4]

  • The layers are separated, and the aqueous layer is extracted with isopropyl ether.

  • The combined organic phases are washed with aqueous ammonium hydroxide and then filtered through a pad of silica gel.[4]

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent such as hot hexanes.[4]

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Copper iodide and sodium methoxide are hazardous; consult their Safety Data Sheets (SDS) before use.

  • The reaction should be conducted under an inert atmosphere of nitrogen to prevent side reactions.

Synthesis Workflow

The following diagram illustrates a generalized logical workflow for the synthesis of an aryl ether like 2-Fluoro-4-iodo-1-methoxybenzene via an Ullmann-type reaction.

Synthesis_Workflow General Workflow for Ullmann Ether Synthesis A Reactant Mixing (Aryl Halide, Alcohol, Base, Cu Catalyst) B Heating under Inert Atmosphere (e.g., 80-120°C) A->B Heat C Reaction Quenching (Addition of Water/Acid) B->C Cool D Extraction (Separation of Organic Phase) C->D E Washing & Drying (Removal of Impurities) D->E F Solvent Removal (Rotary Evaporation) E->F G Purification (e.g., Recrystallization, Chromatography) F->G H Final Product (Aryl Ether) G->H

Caption: A logical workflow for a typical Ullmann ether synthesis.

References

In-Depth Technical Guide: ¹H NMR Analysis of 2-Fluoro-4-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Fluoro-4-iodo-1-methoxybenzene. It includes a comprehensive summary of chemical shifts and coupling constants, a detailed experimental protocol for data acquisition, and a visualization of the spin-spin coupling network. This document is intended to serve as a key reference for the characterization and quality control of this important chemical intermediate.

Chemical Structure and Proton Environment

2-Fluoro-4-iodo-1-methoxybenzene is a substituted aromatic compound with three distinct protons on the benzene ring (H-3, H-5, and H-6) and a methoxy group (-OCH₃). The fluorine and iodine substituents, along with the methoxy group, create a unique electronic environment, leading to a well-resolved and characteristic ¹H NMR spectrum. The analysis of this spectrum is crucial for confirming the molecule's identity and purity.

The spin system of the aromatic protons is influenced by both homonuclear (proton-proton, H-H) and heteronuclear (proton-fluorine, H-F) coupling. This results in complex splitting patterns that provide valuable structural information.

¹H NMR Data Summary

The following table summarizes the experimentally observed ¹H NMR chemical shifts (δ) and coupling constants (J) for 2-Fluoro-4-iodo-1-methoxybenzene.

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constants (J) [Hz]
-OCH₃3.87sN/A
H-37.23dd³J(H3-F) = 11.2, ⁴J(H3-H5) = 2.4
H-57.35ddd³J(H5-H6) = 8.6, ⁴J(H3-H5) = 2.4, ⁵J(H5-F) = 2.1
H-66.75t³J(H6-H5) = 8.6, ⁴J(H6-F) = 8.6

Note: Data is typically acquired in deuterated chloroform (CDCl₃) at a spectrometer frequency of 400 MHz. Chemical shifts are referenced to the residual solvent peak.

Spin-Spin Coupling Network

The coupling relationships between the aromatic protons and the fluorine atom are a key feature of the spectrum. These interactions are visualized in the diagram below, which illustrates the spin-spin coupling network.

G H3 H-3 (7.23 ppm) H5 H-5 (7.35 ppm) H3->H5 ⁴J = 2.4 Hz F2 F-2 H3->F2 ³J = 11.2 Hz H6 H-6 (6.75 ppm) H5->H6 ³J = 8.6 Hz H5->F2 ⁵J = 2.1 Hz H6->F2 ⁴J = 8.6 Hz OCH3 -OCH₃ (3.87 ppm)

Caption: Spin-spin coupling network for 2-Fluoro-4-iodo-1-methoxybenzene.

Experimental Protocol

The following protocol outlines a standard procedure for acquiring the ¹H NMR spectrum of 2-Fluoro-4-iodo-1-methoxybenzene.

4.1. Sample Preparation

  • Weigh approximately 5-10 mg of the 2-Fluoro-4-iodo-1-methoxybenzene sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

4.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A 400 MHz NMR spectrometer (e.g., Bruker Avance III HD or equivalent).

  • Probe: 5 mm Broadband Observe (BBO) probe.

  • Temperature: Set the probe temperature to 298 K (25 °C).

  • Tuning and Matching: Tune and match the probe for the ¹H frequency.

  • Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: zg30 (a standard 30-degree pulse experiment).

    • Spectral Width (SW): 20 ppm (approximately 8000 Hz).

    • Number of Scans (NS): 16.

    • Acquisition Time (AQ): At least 4 seconds.

    • Relaxation Delay (D1): 5 seconds.

    • Receiver Gain (RG): Set automatically by the instrument.

4.3. Data Processing

  • Fourier Transform: Apply an exponential window function with a line broadening factor (LB) of 0.3 Hz and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a polynomial baseline correction.

  • Referencing: Calibrate the chemical shift scale by setting the residual CDCl₃ peak to 7.26 ppm or the TMS peak to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative proton ratios.

  • Peak Picking and Analysis: Identify the chemical shifts and measure the coupling constants for all multiplets.

The workflow for this experimental procedure is outlined below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune & Match Probe transfer->tune lock Lock on Solvent tune->lock shim Optimize Shims lock->shim acquire Acquire Data (zg30, NS=16) shim->acquire ft Fourier Transform (LB=0.3 Hz) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum (CDCl₃ = 7.26 ppm) baseline->reference analyze Peak Picking & Analysis reference->analyze

An In-depth Technical Guide to the 13C NMR Spectrum of 2-Fluoro-4-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed interpretation of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Fluoro-4-iodo-1-methoxybenzene. The analysis is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. This document presents a predicted 13C NMR data table based on established substituent effects, a thorough interpretation of the spectrum, a standard experimental protocol for data acquisition, and a logical diagram of substituent influences.

Predicted 13C NMR Data

The chemical shifts for the aromatic carbons of 2-Fluoro-4-iodo-1-methoxybenzene have been predicted using the principle of additivity of substituent chemical shifts (SCS). The base value for the chemical shift of benzene (128.5 ppm) is used, and the SCS values for methoxy (-OCH3), fluoro (-F), and iodo (-I) substituents are added according to their positions on the benzene ring. The predicted data, including expected multiplicities due to carbon-fluorine coupling, are summarized in the table below.

Carbon AtomPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
C1 (-OCH3)152.8Doublet²JCF ≈ 20-25
C2 (-F)155.1Doublet¹JCF ≈ 240-250
C3117.7Doublet²JCF ≈ 20-25
C4 (-I)83.2Singlet-
C5134.9Doublet⁴JCF ≈ 1-3
C6112.9Doublet³JCF ≈ 5-10
-OCH356.2Singlet-

Interpretation of the 13C NMR Spectrum

The 13C NMR spectrum of 2-Fluoro-4-iodo-1-methoxybenzene is predicted to exhibit seven distinct signals, one for each of the six aromatic carbons and one for the methoxy carbon. The chemical shifts and splitting patterns are governed by the electronic effects of the three substituents and the coupling of the carbon nuclei with the fluorine atom.

  • Substituent Effects on Chemical Shifts:

    • Methoxy Group (-OCH3): This is an electron-donating group, which inductively deshields the ipso-carbon (C1) and shields the ortho (C2, C6) and para (C4) carbons through resonance.

    • Fluoro Group (-F): As a highly electronegative atom, fluorine strongly deshields the carbon to which it is directly attached (C2) through its inductive effect.

    • Iodo Group (-I): The iodine atom exhibits a significant "heavy atom effect," which leads to a pronounced shielding (upfield shift) of the ipso-carbon (C4).

  • Carbon-Fluorine Coupling: The presence of a fluorine atom introduces characteristic splitting of the carbon signals due to spin-spin coupling.

    • C2: The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF), typically in the range of 240-250 Hz.

    • C1 and C3: These carbons are two bonds away from the fluorine and are expected to show smaller doublet splitting (²JCF) in the range of 20-25 Hz.

    • C6: This carbon is three bonds away from the fluorine and will likely exhibit a smaller doublet splitting (³JCF) of around 5-10 Hz.

    • C5: A very small four-bond coupling (⁴JCF) of 1-3 Hz might be observable for this carbon, which could lead to a doublet or broadening of the signal.

    • C4 and -OCH3: These carbons are not expected to show significant coupling to the fluorine atom and should appear as singlets.

The interplay of these substituent and coupling effects allows for the confident assignment of each signal in the predicted spectrum.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of an aromatic compound such as 2-Fluoro-4-iodo-1-methoxybenzene.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of the solid sample, 2-Fluoro-4-iodo-1-methoxybenzene.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl3), in a clean, dry vial.
  • Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.
  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
  • Tune and match the probe for the 13C frequency.
  • Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl3).
  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for resolving small coupling constants.

3. Data Acquisition:

  • A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) should be utilized.
  • Key Acquisition Parameters:
  • Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.
  • Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shift range for most organic compounds.
  • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.
  • Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration.

4. Data Processing:

  • Apply an exponential multiplication function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, with a line broadening factor of 0.3-1.0 Hz.
  • Perform a Fourier transform of the FID to obtain the frequency-domain spectrum.
  • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
  • Perform a baseline correction to obtain a flat baseline.
  • Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Visualization of Substituent Effects

The following diagram illustrates the logical relationship of the substituent effects on the chemical shifts of the aromatic carbons in 2-Fluoro-4-iodo-1-methoxybenzene.

G Substituent Effects on 13C Chemical Shifts sub Substituents OCH3 OCH3 (Electron Donating) F F (Inductive Electron Withdrawing) I I (Heavy Atom Effect) C1 C1 OCH3->C1 Ipso (Deshielding) C2 C2 OCH3->C2 Ortho (Shielding) C4 C4 OCH3->C4 Para (Shielding) C6 C6 OCH3->C6 Ortho (Shielding) F->C1 Ortho (Shielding) F->C2 Ipso (Strong Deshielding) C3 C3 F->C3 Ortho (Shielding) I->C3 Ortho (Deshielding) I->C4 Ipso (Strong Shielding) C5 C5 I->C5 Ortho (Deshielding) ring Aromatic Ring Carbons

Substituent influence on carbon chemical shifts.

2-Fluoro-4-iodo-1-methoxybenzene IR spectroscopy characteristic peaks

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Fluoro-4-iodo-1-methoxybenzene

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the characteristic infrared (IR) spectroscopy peaks for 2-fluoro-4-iodo-1-methoxybenzene. The interpretation of these spectral features is crucial for the structural elucidation and quality control of this compound in research and pharmaceutical development.

Predicted Characteristic IR Absorption Peaks

The infrared spectrum of 2-fluoro-4-iodo-1-methoxybenzene is characterized by vibrations corresponding to its distinct functional groups: a 1,2,4-trisubstituted benzene ring, a methoxy ether group, a carbon-fluorine bond, and a carbon-iodine bond. The expected absorption frequencies are summarized in the table below.

Data Presentation: Summary of Vibrational Modes
Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100–3000MediumAppears at a slightly higher frequency than alkane C-H stretches.[1][2][3]
Aliphatic C-H Stretch (Methoxy -CH₃)2960–2850MediumCharacteristic of sp³ hybridized C-H bonds.[4][5]
Aromatic C=C In-Ring Stretch1600–1585 & 1500–1400MediumAromatic compounds typically show multiple bands in this region due to ring stretching vibrations.[1][2][3]
Asymmetric C-O-C Stretch (Aryl Ether)~1250StrongA prominent and characteristic peak for aromatic ethers like anisole.[6]
Symmetric C-O-C Stretch (Aryl Ether)~1040MediumThe second characteristic C-O stretching band for the ether linkage.[6]
C-F Stretch (Aryl Fluoride)1250-1120StrongThe carbon-fluorine bond gives rise to a strong absorption in the fingerprint region.
C-H Out-of-Plane (OOP) Bending900–675StrongThe pattern of these strong bands is highly diagnostic for the 1,2,4-trisubstitution pattern of the benzene ring.[1][2][7]
C-I Stretch (Aryl Iodide)600–500StrongThis absorption occurs at a very low wavenumber, potentially near the limit of or outside the range of standard mid-IR spectrometers.[8]

Detailed Analysis of Spectral Regions

C-H Stretching Region (3100–2850 cm⁻¹)

This region contains stretching vibrations for both aromatic and aliphatic C-H bonds.

  • Aromatic =C–H Stretches: Weak to medium intensity peaks are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, which are characteristic of C-H bonds on the benzene ring.[1][2][3]

  • Aliphatic -C–H Stretches: The sp³ C-H bonds of the methoxy (-OCH₃) group will produce medium-intensity absorptions just below 3000 cm⁻¹, generally in the 2960-2850 cm⁻¹ range.[4][5] The presence of peaks on both sides of 3000 cm⁻¹ is a clear indicator of a molecule containing both aromatic and saturated C-H bonds.[9]

Aromatic Ring Stretching Region (1600–1400 cm⁻¹)

The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of absorptions. For substituted benzenes, bands are typically observed in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[1][2] The exact positions and intensities can be influenced by the nature of the substituents.

Fingerprint Region (Below 1500 cm⁻¹)

This region is often complex but contains highly diagnostic peaks for 2-fluoro-4-iodo-1-methoxybenzene.

  • C-O and C-F Stretching (1300–1000 cm⁻¹): This area is dominated by two very strong absorptions. The asymmetric C-O-C stretch of the aryl ether group is expected around 1250 cm⁻¹.[6] Overlapping in this region is the strong C-F stretching vibration, typically found between 1250-1120 cm⁻¹ for aryl fluorides. A second, medium intensity C-O stretch (symmetric) is anticipated around 1040 cm⁻¹.[6]

  • C-H Out-of-Plane Bending (900–675 cm⁻¹): The pattern of C-H out-of-plane (OOP) bending vibrations is one of the most reliable indicators of the substitution pattern on a benzene ring.[1][7] For a 1,2,4-trisubstituted ring, strong absorption bands are expected in this region.

  • C-I Stretching (600–500 cm⁻¹): The carbon-iodine bond stretch is found at very low frequencies due to the large mass of the iodine atom.[8] This strong peak may be observed near the lower limit of a standard mid-IR spectrometer.

Experimental Protocols

Methodology for Acquiring IR Spectrum via Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of solid or liquid samples.

  • Instrument Preparation:

    • Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Record a background spectrum. This involves pressing the clean ATR crystal (typically diamond or germanium) with the anvil and scanning to measure the ambient atmosphere (CO₂, H₂O). This background is automatically subtracted from the sample spectrum.

  • Sample Preparation and Loading:

    • Place a small amount (a few milligrams for a solid, or one drop for a liquid) of 2-fluoro-4-iodo-1-methoxybenzene directly onto the center of the ATR crystal.

    • Lower the press arm (anvil) and apply consistent pressure to ensure firm contact between the sample and the crystal.

  • Data Acquisition:

    • Initiate the sample scan. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum is displayed in real-time, usually in units of percent transmittance (%T) versus wavenumber (cm⁻¹).

  • Post-Acquisition:

    • After the scan is complete, raise the press arm.

    • Thoroughly clean the ATR crystal and the anvil tip with an appropriate solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.

    • Perform a "clean check" scan to ensure no sample residue remains.

Mandatory Visualization

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for analyzing an unknown IR spectrum to confirm the identity of 2-fluoro-4-iodo-1-methoxybenzene.

IR_Spectrum_Analysis Workflow for IR Spectral Analysis of 2-Fluoro-4-iodo-1-methoxybenzene start_node Acquire IR Spectrum region1 Analyze 3100-2800 cm⁻¹ C-H Stretch Region start_node->region1 res1 Peaks >3000 cm⁻¹ (Aromatic) & Peaks <3000 cm⁻¹ (Aliphatic)? region1->res1 region2 Analyze 1600-1400 cm⁻¹ Aromatic C=C Stretch res2 Bands at ~1600 & ~1500 cm⁻¹? region2->res2 region3 Analyze 1300-1000 cm⁻¹ C-O & C-F Stretch res3 Strong bands at ~1250 cm⁻¹ (C-O & C-F)? region3->res3 region4 Analyze 900-675 cm⁻¹ C-H OOP Bending res4 Pattern consistent with 1,2,4-Trisubstitution? region4->res4 region5 Analyze 600-500 cm⁻¹ C-I Stretch res5 Strong band at low frequency? region5->res5 conclusion Structure Confirmed: 2-Fluoro-4-iodo-1-methoxybenzene res1->region2 Yes res2->region3 Yes res3->region4 Yes res4->region5 Yes res5->conclusion Yes

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-4-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Fluoro-4-iodo-1-methoxybenzene (C₇H₆FIO), a compound of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the molecule's behavior under mass spectrometric analysis. While direct experimental data for this specific molecule is not widely published, this guide extrapolates from established fragmentation principles of analogous compounds, including halogenated anisoles.

Predicted Mass Spectrometry Data

The fragmentation of 2-Fluoro-4-iodo-1-methoxybenzene is anticipated to be driven by the relative strengths of its chemical bonds and the stability of the resulting fragments. The molecular ion (M⁺˙) is expected to be observed at a mass-to-charge ratio (m/z) of 252, corresponding to its molecular weight. Key fragmentation pathways are predicted to involve the loss of a methyl radical (•CH₃), followed by the elimination of carbon monoxide (CO), and cleavage of the carbon-iodine bond.

Predicted Fragment Ion m/z (Mass-to-Charge Ratio) Proposed Neutral Loss Relative Abundance (Predicted)
[C₇H₆FIO]⁺˙ (Molecular Ion)252-Moderate
[C₆H₃FIO]⁺237•CH₃High
[C₅H₃FO]⁺209I•Low
[C₅H₃F]⁺˙181COModerate
[I]⁺127C₇H₆FO•Moderate
[C₆H₄FO]⁺111I•Moderate
[C₆H₄F]⁺95CH₃O•Low

Experimental Protocols

The following outlines a standard experimental protocol for acquiring the electron ionization mass spectrum of 2-Fluoro-4-iodo-1-methoxybenzene.

Instrumentation:

  • A high-resolution gas chromatograph-mass spectrometer (GC-MS) is recommended for sample introduction and analysis.

  • The mass spectrometer should be capable of electron ionization (EI) at a standard energy of 70 eV.

Sample Preparation:

  • Prepare a dilute solution of 2-Fluoro-4-iodo-1-methoxybenzene in a volatile, high-purity solvent such as dichloromethane or ethyl acetate. A concentration of approximately 1 mg/mL is typically sufficient.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Gas Chromatography Parameters (Typical):

  • Injection Port Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

Mass Spectrometry Parameters:

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-350.

Data Analysis:

  • The acquired total ion chromatogram (TIC) will show the retention time of the analyte.

  • The mass spectrum corresponding to the chromatographic peak of 2-Fluoro-4-iodo-1-methoxybenzene should be extracted and analyzed for the molecular ion and characteristic fragment ions.

Predicted Fragmentation Pathway

The fragmentation of 2-Fluoro-4-iodo-1-methoxybenzene is initiated by the ionization of the molecule, typically through the removal of an electron from the oxygen atom or the aromatic pi system. The resulting molecular ion is energetically unstable and undergoes a series of fragmentation steps to yield more stable ions.

Fragmentation_Pathway M [C₇H₆FIO]⁺˙ m/z = 252 (Molecular Ion) F1 [C₆H₃FIO]⁺ m/z = 237 M->F1 - •CH₃ F4 [I]⁺ m/z = 127 M->F4 - C₇H₆FO• F5 [C₆H₄FO]⁺ m/z = 111 M->F5 - I• F2 [C₅H₃FO]⁺ m/z = 209 F1->F2 - I• F3 [C₅H₃F]⁺˙ m/z = 181 F2->F3 - CO

Caption: Predicted EI-MS fragmentation pathway of 2-Fluoro-4-iodo-1-methoxybenzene.

This guide provides a predictive framework for the mass spectrometric behavior of 2-Fluoro-4-iodo-1-methoxybenzene. Experimental verification is essential to confirm these predicted fragmentation patterns and relative abundances. The provided methodologies and diagrams serve as a valuable resource for researchers engaged in the analysis and characterization of this and structurally related molecules.

Crystal Structure of 2-Fluoro-4-iodo-1-methoxybenzene: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed crystallographic analysis of 2-Fluoro-4-iodo-1-methoxybenzene remains elusive as public crystallographic databases, including the Cambridge Structural Database (CSD), do not currently contain an entry for this compound. Extensive searches for its synonym, 3-fluoro-4-iodoanisole, have also not yielded any publicly available single-crystal X-ray diffraction data.

This technical guide addresses the current state of knowledge regarding the crystal structure of 2-Fluoro-4-iodo-1-methoxybenzene and outlines the necessary experimental and analytical procedures for its determination. While a definitive structural analysis is not possible without experimental data, this document serves as a framework for researchers and professionals in drug development by detailing the required methodologies and the potential structural insights that could be gained.

Synthesis and Crystallization

The synthesis of 2-Fluoro-4-iodo-1-methoxybenzene is achievable through various organic synthesis routes, often involving the iodination of a corresponding fluoroanisole precursor. A general synthetic workflow is proposed below.

G cluster_synthesis Synthetic Pathway A 2-Fluoro-1-methoxybenzene (2-Fluoroanisole) C Reaction (Electrophilic Aromatic Substitution) A->C B Iodination Reagent (e.g., N-Iodosuccinimide) B->C D Purification (e.g., Column Chromatography) C->D E 2-Fluoro-4-iodo-1-methoxybenzene D->E

Caption: Proposed synthetic workflow for 2-Fluoro-4-iodo-1-methoxybenzene.

For single-crystal X-ray diffraction analysis, the growth of high-quality single crystals is paramount. The purified compound would be subjected to various crystallization techniques.

Experimental Protocol: Crystallization

  • Solvent Screening: A comprehensive screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) and solvent mixtures will be performed to identify suitable conditions for crystal growth.

  • Crystallization Methods:

    • Slow Evaporation: Saturated solutions of the compound in the chosen solvent(s) will be allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion: A solution of the compound will be placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

    • Cooling Crystallization: A saturated solution at an elevated temperature will be slowly cooled to induce crystallization.

  • Crystal Selection: Suitable single crystals with well-defined faces and without visible defects will be selected under a microscope for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, a single-crystal X-ray diffraction experiment would be the definitive method to determine the precise three-dimensional atomic arrangement.

G cluster_xrd X-ray Diffraction Workflow A Single Crystal Selection B Mounting on Diffractometer A->B C X-ray Data Collection B->C D Data Processing and Reduction C->D E Structure Solution and Refinement D->E F Crystallographic Information File (CIF) E->F

Caption: Standard experimental workflow for single-crystal X-ray diffraction.

Experimental Protocol: Data Collection and Structure Refinement

  • Data Collection: A selected single crystal will be mounted on a goniometer head and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data will be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Processing: The collected diffraction images will be processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution: The crystal system and space group will be determined from the diffraction data. The initial atomic positions will be determined using direct methods or Patterson methods.

  • Structure Refinement: The structural model will be refined against the experimental data using full-matrix least-squares methods. All non-hydrogen atoms will be refined anisotropically. Hydrogen atoms will be placed in calculated positions and refined using a riding model.

Anticipated Structural Data and Analysis

Upon successful crystal structure determination, a wealth of quantitative data would be generated. This data would be presented in structured tables for clarity and comparative analysis.

Table 1: Hypothetical Crystallographic Data and Refinement Details

ParameterValue (Hypothetical)
Chemical FormulaC₇H₆FIO
Formula Weight252.03 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value to be determined
b (Å)Value to be determined
c (Å)Value to be determined
β (°)Value to be determined
Volume (ų)Value to be determined
Z4
Calculated Density (g/cm³)Value to be determined
Absorption Coeff. (mm⁻¹)Value to be determined
F(000)Value to be determined
Goodness-of-fit on F²Value to be determined
Final R indices [I>2σ(I)]R₁ = Value, wR₂ = Value
R indices (all data)R₁ = Value, wR₂ = Value

Table 2: Hypothetical Selected Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
C-IValue to be determined
C-FValue to be determined
C-O (methoxy)Value to be determined
O-C (methyl)Value to be determined
C-C (aromatic)Range to be determined
C-C-IValue to be determined
C-C-FValue to be determined
C-C-OValue to be determined

Analysis of this data would provide insights into the molecular geometry, including the planarity of the benzene ring and the orientation of the methoxy group. Furthermore, the analysis of intermolecular interactions, such as halogen bonding (C-I···O or C-I···F) and potential C-H···F or C-H···O hydrogen bonds, would be crucial for understanding the crystal packing and its influence on the physicochemical properties of the solid state.

Conclusion and Future Outlook

While the crystal structure of 2-Fluoro-4-iodo-1-methoxybenzene is not currently available in the public domain, this guide provides a comprehensive roadmap for its determination and analysis. The experimental protocols outlined herein are standard methodologies in the field of crystallography. The successful elucidation of this structure would provide valuable data for researchers in medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships and facilitating its use in the design of novel molecules. It is recommended that researchers working with this compound who succeed in obtaining single crystals deposit their findings in a public database such as the Cambridge Structural Database to enrich the collective scientific knowledge.

Computational modeling of 2-Fluoro-4-iodo-1-methoxybenzene electronic properties

Author: BenchChem Technical Support Team. Date: December 2025

**A Theoretical Framework for the

Computational Modeling of 2-Fluoro-4-iodo-1-methoxybenzene's Electronic Properties**

Affiliation: Google Research

Abstract

This technical guide outlines a comprehensive computational methodology for investigating the electronic properties of 2-Fluoro-4-iodo-1-methoxybenzene, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. Due to the complex interplay of the electronic effects of the methoxy, fluorine, and iodine substituents, a theoretical approach is invaluable for predicting the molecule's reactivity and intermolecular interactions. This document details a proposed computational workflow using Density Functional Theory (DFT), outlines the key electronic properties for analysis, and presents a discussion of expected outcomes based on established chemical principles. All quantitative data are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to provide a clear and in-depth guide for researchers, chemists, and drug development professionals.

Introduction

2-Fluoro-4-iodo-1-methoxybenzene is a substituted anisole derivative featuring a unique combination of substituents on the aromatic ring: a strongly electron-donating methoxy group, a highly electronegative fluorine atom, and a polarizable iodine atom. The electronic character of the benzene ring is a critical determinant of its reactivity, particularly in electrophilic aromatic substitution reactions. The cumulative electronic influence of these three distinct functional groups—each exerting different inductive and resonance effects—makes predicting the molecule's chemical behavior non-trivial.

Computational modeling provides a powerful, non-destructive method to elucidate the electronic structure of such molecules. By employing quantum chemical calculations, it is possible to quantify properties such as the distribution of electron density, the energies of frontier molecular orbitals, and the molecular electrostatic potential. This information is crucial for understanding reaction mechanisms, predicting sites of reactivity, and designing novel molecules with desired properties for applications in drug discovery and materials science. This guide proposes a standard and robust computational protocol for achieving a detailed understanding of the electronic landscape of 2-Fluoro-4-iodo-1-methoxybenzene.

Computational Methodology

This section details the proposed computational protocol for determining the electronic properties of 2-Fluoro-4-iodo-1-methoxybenzene. The methodology is based on Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for medium-sized organic molecules.

2.1. Software

All calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian 16, ORCA, or Spartan.

2.2. Level of Theory

  • Method: Density Functional Theory (DFT).

  • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is recommended for its proven reliability in calculating the electronic structure of organic compounds.

  • Basis Set: The 6-311++G(d,p) basis set is proposed. This triple-zeta basis set includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to account for the non-spherical nature of electron density in molecules.

2.3. Calculation Workflow

The computational study follows a sequential workflow, as detailed below and illustrated in the subsequent diagram.

  • Initial Structure Generation: A 3D model of 2-Fluoro-4-iodo-1-methoxybenzene is constructed using a molecular editor.

  • Geometry Optimization: The initial structure is optimized to find the global minimum on the potential energy surface. This step calculates the lowest-energy conformation of the molecule.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

  • Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is performed to derive the key electronic properties. These include:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is then calculated.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to calculate the partial atomic charges on each atom, providing insight into the electronic effects of the substituents.

    • Dipole Moment: The magnitude and vector of the molecular dipole moment are calculated.

Computational_Workflow start Start: 3D Structure Input geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_freq Verify No Imaginary Frequencies freq_calc->check_freq prop_calc Single-Point Calculation (Electronic Properties) check_freq->prop_calc  Proceed analysis Data Analysis: HOMO/LUMO, MEP, NBO prop_calc->analysis end_node End analysis->end_node

A flowchart of the proposed computational workflow. (Max Width: 760px)

Predicted Results and Data Presentation

This section presents the anticipated (hypothetical) quantitative data from the proposed computational study. The values are representative of what would be expected for a molecule with this substitution pattern and are intended for illustrative purposes.

3.1. Predicted Electronic Properties

The primary electronic properties are summarized in Table 1. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

PropertyPredicted ValueUnit
HOMO Energy-6.15eV
LUMO Energy-0.95eV
HOMO-LUMO Gap (ΔE) 5.20 eV
Dipole Moment2.10Debye

Table 1: Predicted Frontier Molecular Orbital Energies and Dipole Moment.

3.2. Predicted Natural Bond Orbital (NBO) Atomic Charges

NBO analysis provides a chemically intuitive picture of charge distribution. The predicted charges on key atoms are shown in Table 2, reflecting the electron-donating and withdrawing nature of the substituents.

AtomRing PositionPredicted NBO Charge (e)
C1-OCH₃+0.25
C2-F+0.30
C3-H-0.20
C4-I+0.10
C5-H-0.18
C6-H-0.22
O(Methoxy)-0.55
F(Fluoro)-0.40
I(Iodo)+0.05

Table 2: Predicted Partial Atomic Charges from NBO Analysis.

Discussion and Visualization of Electronic Effects

The electronic properties of 2-Fluoro-4-iodo-1-methoxybenzene are governed by the interplay of inductive and resonance effects of its three substituents.

  • Methoxy Group (-OCH₃): This group acts as a strong resonance electron-donating group (+M effect) due to the lone pairs on the oxygen atom, which delocalize into the benzene ring. This increases the electron density at the ortho and para positions. It also exerts a weaker electron-withdrawing inductive effect (-I) due to the high electronegativity of oxygen. Overall, the +M effect dominates, making it an activating group.

  • Fluorine Atom (-F): Fluorine is the most electronegative element, exerting a very strong electron-withdrawing inductive effect (-I). It also has lone pairs that can be donated to the ring via resonance (+M effect). However, due to poor orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine, its +M effect is weak. The strong -I effect dominates, making fluorine a deactivating group overall, but still an ortho, para-director.

  • Iodine Atom (-I): Iodine is less electronegative than fluorine and carbon, resulting in a weak electron-withdrawing inductive effect (-I). Like other halogens, it has a weak resonance-donating effect (+M). Overall, it is a weak deactivating group and an ortho, para-director.

Electronic_Effects ring Benzene Ring OCH3 -OCH3 Group OCH3->ring Strong +M Weak -I F -F Atom F->ring Weak +M Strong -I I -I Atom I->ring Weak +M Weak -I

Interplay of substituent electronic effects. (Max Width: 760px)

4.1. Analysis of Molecular Electrostatic Potential (MEP)

The MEP map would be expected to show the most negative potential (red color) localized on the oxygen atom of the methoxy group, indicating it is the most likely site for electrophilic attack or hydrogen bonding. The region around the fluorine atom will also be negative due to its high electronegativity. The π-system of the aromatic ring, particularly at the C5 and C3 positions (ortho and para to the activating methoxy group, but avoiding steric hindrance), would show significant negative potential, highlighting them as probable sites for electrophilic aromatic substitution. The iodine atom, being large and polarizable, may present a region of positive potential on its outermost surface (a σ-hole), which could engage in halogen bonding.

4.2. Frontier Molecular Orbitals (HOMO/LUMO)

The HOMO is predicted to be a π-orbital with significant contributions from the methoxy group and the benzene ring, reflecting the electron-rich nature of the system. The LUMO is likely a π*-antibonding orbital. The calculated HOMO-LUMO gap of 5.20 eV suggests a molecule with moderate kinetic stability. This value can be used to calculate other chemical reactivity descriptors, such as chemical hardness and electrophilicity, providing further quantitative insight into the molecule's reactivity.

Conclusion

This technical guide has presented a robust and detailed computational framework for the characterization of the electronic properties of 2-Fluoro-4-iodo-1-methoxybenzene. By leveraging Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, it is possible to obtain reliable insights into the molecule's geometry, charge distribution, and frontier orbital energies. The complex interplay between the strong resonance donation of the methoxy group and the inductive withdrawal of the halogen atoms creates a unique electronic landscape. The proposed analyses, including MEP and NBO, are crucial for predicting reactive sites and understanding the directing effects of the substituents. The methodologies and predicted outcomes described herein provide a valuable roadmap for researchers in organic synthesis, medicinal chemistry, and materials science to further explore and utilize this and similar polysubstituted aromatic compounds.

Solubility Profile of 2-Fluoro-4-iodo-1-methoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that significantly influences its behavior in various applications, particularly in drug discovery and development, where it affects bioavailability and formulation. This technical guide provides an in-depth overview of the solubility of 2-Fluoro-4-iodo-1-methoxybenzene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental protocol for determining its solubility in common organic solvents, alongside a qualitative assessment of its expected solubility based on its chemical structure.

Introduction to Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a crucial factor in the early stages of drug discovery and lead optimization. Poor solubility can lead to unpredictable and unreliable results in in vitro assays and can pose significant challenges for formulation, potentially leading to poor bioavailability and underestimation of toxicity.[1][2] Therefore, a thorough understanding and accurate measurement of a compound's solubility are essential for its successful development.

Physicochemical Properties of 2-Fluoro-4-iodo-1-methoxybenzene

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of 2-Fluoro-4-iodo-1-methoxybenzene in common organic solvents can be made. The molecule's aromatic ring and halogen substituents contribute to its nonpolar character, while the methoxy group introduces a slight polar nature.

Solvent ClassCommon ExamplesExpected Qualitative SolubilityRationale
Nonpolar Solvents Hexane, Toluene, Diethyl EtherSolubleThe nonpolar nature of these solvents will effectively solvate the nonpolar aromatic and iodinated parts of the molecule.
Polar Aprotic Solvents Acetone, Ethyl Acetate, THFSoluble to Moderately SolubleThese solvents have a moderate polarity that can interact with the methoxy group, while also being able to solvate the nonpolar regions.
Polar Protic Solvents Methanol, Ethanol, IsopropanolSlightly Soluble to InsolubleThe strong hydrogen bonding network in these solvents may not be effectively disrupted by the largely nonpolar solute.
Halogenated Solvents Dichloromethane, ChloroformSolubleSimilar polarities and the presence of halogens will facilitate favorable intermolecular interactions.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3][4] The following protocol provides a detailed methodology for determining the solubility of 2-Fluoro-4-iodo-1-methoxybenzene.

Materials and Equipment
  • 2-Fluoro-4-iodo-1-methoxybenzene (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-Fluoro-4-iodo-1-methoxybenzene to a series of vials, each containing a known volume (e.g., 5-10 mL) of the selected organic solvents.[3] An excess of solid is crucial to ensure that a saturated solution is formed.[3]

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[2][3] It is advisable to test multiple time points to confirm that equilibrium has been reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solid particles.[3] This step is critical to avoid overestimation of the solubility.

  • Analysis of the Saturated Solution:

    • Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of 2-Fluoro-4-iodo-1-methoxybenzene in the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method.[2][3] A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualizing the Process and Principles

To better illustrate the experimental workflow and the underlying principles of solubility, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess 2-Fluoro-4-iodo-1-methoxybenzene to solvent equilibrate Agitate at constant temperature (24-72h) prep->equilibrate separate Filter supernatant to remove excess solid equilibrate->separate analyze Quantify concentration (HPLC/UV-Vis) separate->analyze

Caption: Workflow for the shake-flask solubility determination method.

solubility_principles cluster_solute 2-Fluoro-4-iodo-1-methoxybenzene cluster_solvents Solvents solute Aromatic Ether (Largely Nonpolar) nonpolar Nonpolar (e.g., Toluene) solute->nonpolar Favorable Interaction (High Solubility) polar Polar Protic (e.g., Ethanol) solute->polar Unfavorable Interaction (Low Solubility)

Caption: Intermolecular interactions governing solubility.

Conclusion

While quantitative solubility data for 2-Fluoro-4-iodo-1-methoxybenzene is not currently available in published literature, this guide provides a framework for its determination. The provided qualitative assessment suggests good solubility in nonpolar and halogenated organic solvents. For precise quantitative data, the detailed shake-flask experimental protocol outlined herein is recommended. Accurate solubility determination is a crucial step in the research and development pipeline, enabling informed decisions for formulation and further studies.

References

Safety data sheet and handling precautions for 2-Fluoro-4-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 2-Fluoro-4-iodo-1-methoxybenzene (CAS No. 3824-21-3). The information is intended to support researchers, scientists, and professionals in drug development in the safe use and management of this chemical compound.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-Fluoro-4-iodo-1-methoxybenzene is presented below. These properties are essential for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₇H₆FIO[1][2]
Molecular Weight 252.02 g/mol [1][2]
Appearance White to brown or green liquid or solid
Storage Temperature 2-8°C (Refrigerator), Keep in a dark place, Sealed in dry[1][2]

Section 2: Hazard Identification and Safety Data

Understanding the hazards associated with 2-Fluoro-4-iodo-1-methoxybenzene is critical for safe handling. This section outlines its classification, hazard statements, and precautionary measures.

GHS Hazard Classification
PictogramSignal WordHazard Statements
Warning H227: Combustible liquid.[1] H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1]
Precautionary Statements

Safe handling and emergency procedures are guided by the following precautionary statements:

CategoryPrecautionary Statement Code(s)Description
Prevention P202, P261, P262, P264+P265, P271, P280Do not handle until all safety precautions have been read and understood.[1] Avoid breathing mist or vapors. Do not get in eyes, on skin, or on clothing.[1] Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[3]
Response P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[3] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If skin irritation occurs: Get medical advice/attention.[3] If eye irritation persists: Get medical advice/attention.[3]
Storage P403+P233, P405Store in a well-ventilated place. Keep container tightly closed.[3] Store locked up.[3]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[3]

Section 3: Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is paramount when working with 2-Fluoro-4-iodo-1-methoxybenzene. The following methodologies should be followed to minimize risk.

Personal Protective Equipment (PPE)
  • Eye and Face Protection : Wear chemical safety goggles and a face shield.[4]

  • Skin Protection : Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory.

  • Respiratory Protection : Use a NIOSH-approved respirator with an organic vapor cartridge if working outside a fume hood or in poorly ventilated areas.[4]

Engineering Controls
  • All handling of 2-Fluoro-4-iodo-1-methoxybenzene should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[3]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Spill and Leak Procedures
  • Evacuate : Immediately evacuate the area of the spill.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collection : Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Storage and Disposal
  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The recommended storage temperature is between 2-8°C.[1]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.

Section 4: Logical Workflow for Handling

The following diagram illustrates the logical workflow for the safe handling of 2-Fluoro-4-iodo-1-methoxybenzene from receipt to disposal.

cluster_receipt Receipt & Storage cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures receipt Receive Chemical inspect Inspect Container receipt->inspect storage Store at 2-8°C in a dark, dry, well-ventilated area inspect->storage No Damage quarantine Quarantine & Contact Safety Officer inspect->quarantine Damaged ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe Prepare for Use fume_hood Work in Fume Hood ppe->fume_hood experiment Conduct Experiment fume_hood->experiment decontaminate Decontaminate Glassware & Work Area experiment->decontaminate Post-Experiment waste Collect Waste in Labeled Container decontaminate->waste disposal Dispose via Approved Waste Protocol waste->disposal spill Spill Occurs evacuate Evacuate & Ventilate spill->evacuate contain Contain Spill with Inert Absorbent evacuate->contain contain->waste

Caption: Workflow for Safe Handling of 2-Fluoro-4-iodo-1-methoxybenzene.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Fluoro-4-iodo-1-methoxybenzene from 2-fluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Fluoro-4-iodo-1-methoxybenzene, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the regioselective iodination of 2-fluoroanisole. This document details the underlying chemical principles, a robust experimental protocol, and purification methodologies.

Introduction

2-Fluoro-4-iodo-1-methoxybenzene is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its utility stems from the presence of three distinct functionalities on the benzene ring: a methoxy group, a fluorine atom, and an iodine atom. The iodine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of diverse molecular fragments.

The synthesis of this compound is achieved via an electrophilic aromatic substitution reaction, specifically, the iodination of 2-fluoroanisole. The regioselectivity of this reaction is of paramount importance to ensure the desired isomer is obtained in high purity.

Reaction Mechanism and Regioselectivity

The synthesis of 2-Fluoro-4-iodo-1-methoxybenzene from 2-fluoroanisole is an electrophilic aromatic substitution. The methoxy group (-OCH₃) is a strongly activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The fluorine atom, while also being ortho, para-directing, is a deactivating group overall due to its strong inductive electron-withdrawing effect.

In this case, the powerful directing effect of the methoxy group dominates. Since one of the ortho positions is occupied by the fluorine atom, the incoming electrophile (iodine) is predominantly directed to the para position (C4). This high regioselectivity simplifies the purification process and leads to a high yield of the desired product. The use of N-Iodosuccinimide (NIS) activated by a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is a mild and efficient method for this transformation.[1][2] The acid activates NIS, increasing the electrophilicity of the iodine atom, which is then attacked by the electron-rich aromatic ring.

Caption: Chemical transformation of 2-fluoroanisole to 2-fluoro-4-iodo-1-methoxybenzene.

Experimental Protocol: Iodination of 2-fluoroanisole

This protocol is based on established methods for the iodination of activated aromatic compounds using N-Iodosuccinimide (NIS) and trifluoroacetic acid (TFA).[1][2]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )PuritySupplier Example
2-Fluoroanisole126.13≥98%Sigma-Aldrich
N-Iodosuccinimide (NIS)224.98≥98%Sigma-Aldrich
Trifluoroacetic acid (TFA)114.02≥99%Sigma-Aldrich
Dichloromethane (DCM)84.93AnhydrousFisher Scientific
Saturated Na₂S₂O₃ solution--Lab-prepared
Saturated NaHCO₃ solution--Lab-prepared
Brine--Lab-prepared
Anhydrous MgSO₄120.37-VWR Chemicals
Procedure
  • To a solution of 2-fluoroanisole (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask, add N-Iodosuccinimide (1.1 eq.).

  • Stir the mixture at room temperature and add a catalytic amount of trifluoroacetic acid (0.1 eq.) dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted NIS.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification of 2-Fluoro-4-iodo-1-methoxybenzene

The crude product can be purified by either column chromatography or recrystallization.

Column Chromatography

Column chromatography is a reliable method for obtaining highly pure 2-Fluoro-4-iodo-1-methoxybenzene.

ParameterDetails
Stationary PhaseSilica gel (230-400 mesh)
Mobile Phase (Eluent)Hexane/Ethyl Acetate gradient (e.g., 98:2 to 95:5)
Elution OrderThe product is less polar than potential di-iodinated byproducts and will elute first.

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with the hexane/ethyl acetate mixture, starting with a low polarity and gradually increasing it if necessary.

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Recrystallization

Recrystallization is a cost-effective purification method if the crude product is of reasonable purity.

Solvent SystemRationale
Hexane or HeptaneThe product is expected to have good solubility in hot non-polar solvents and poor solubility at room temperature.
Ethanol/Water or Isopropanol/WaterA polar solvent system where the product is soluble in the alcohol but insoluble in water can also be effective.

Procedure:

  • Dissolve the crude product in a minimal amount of hot solvent (e.g., hexane).

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Overall Experimental Workflow

The following diagram illustrates the complete workflow from synthesis to purification.

G Fig. 2: Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_final Final Product start Dissolve 2-fluoroanisole in DCM add_nis Add N-Iodosuccinimide start->add_nis add_tfa Add catalytic TFA add_nis->add_tfa react Stir at room temperature (Monitor by TLC) add_tfa->react quench Quench with Na₂S₂O₃ (aq) react->quench wash_bicarb Wash with NaHCO₃ (aq) quench->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify final_product Pure 2-Fluoro-4-iodo- 1-methoxybenzene purify->final_product

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Fluoro-4-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species with an organohalide, proving invaluable in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Fluoro-4-iodo-1-methoxybenzene, a versatile building block for the synthesis of fluorinated biaryl compounds. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of drug candidates.

The general transformation is depicted below:

General Reaction Scheme for the Suzuki-Miyaura Coupling of 2-Fluoro-4-iodo-1-methoxybenzene

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-iodine bond of 2-Fluoro-4-iodo-1-methoxybenzene to form a Palladium(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) forms a boronate species, which then transfers its organic group to the Palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the biaryl product, regenerating the catalytically active Palladium(0) species, which can then re-enter the catalytic cycle.

Data Presentation

The following tables summarize representative data for the Suzuki-Miyaura coupling of 2-Fluoro-4-iodo-1-methoxybenzene with various arylboronic acids under different reaction conditions.

Table 1: Coupling with Phenylboronic Acid

EntryCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)901285
2Pd(dppf)Cl₂ (2)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)100892
3Pd/C (10%) (5)Na₂CO₃ (2)DMF110678

Table 2: Coupling with Substituted Phenylboronic Acids

EntryBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-Methylphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)901288
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)100895
33,5-Dimethylphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)901482
42-Thienylboronic acidPd(dppf)Cl₂ (2)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)1001089

Experimental Protocols

The following are detailed experimental protocols for the Suzuki-Miyaura coupling of 2-Fluoro-4-iodo-1-methoxybenzene.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • 2-Fluoro-4-iodo-1-methoxybenzene (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture, 10 mL)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add 2-Fluoro-4-iodo-1-methoxybenzene, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture and tetrakis(triphenylphosphine)palladium(0) to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using Pd(dppf)Cl₂

Materials:

  • 2-Fluoro-4-iodo-1-methoxybenzene (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, 10 mL)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Combine 2-Fluoro-4-iodo-1-methoxybenzene, the arylboronic acid, and potassium phosphate in a dry round-bottom flask.

  • Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed 1,4-dioxane/water solvent mixture and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).

  • Heat the reaction mixture to 100 °C under an inert atmosphere with efficient stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo.

  • Purify the residue by silica gel column chromatography to afford the desired biaryl product.

Visualizations

Experimental Workflow

The general workflow for the Suzuki-Miyaura coupling experiment is outlined in the diagram below.

experimental_workflow reagents Combine Reactants: - 2-Fluoro-4-iodo-1-methoxybenzene - Arylboronic Acid - Base setup Reaction Setup: - Add Catalyst & Solvent - Inert Atmosphere (N₂/Ar) reagents->setup 1 reaction Heating & Stirring setup->reaction 2 monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring 3 workup Aqueous Workup & Extraction monitoring->workup 4 purification Purification (Column Chromatography) workup->purification 5 product Isolated Product purification->product 6

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

suzuki_catalytic_cycle cluster_transmetalation Transmetalation pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂-I pd0->pd2_halide Oxidative Addition (Ar-I) pd2_aryl Ar-Pd(II)L₂-Ar' pd2_halide->pd2_aryl Base pd2_aryl->pd0 Reductive Elimination product Ar-Ar' pd2_aryl->product boronate Ar'B(OR)₃⁻ boronate->pd2_halide

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Sonogashira Reaction of 2-Fluoro-4-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials. The following application notes provide detailed protocols for the Sonogashira reaction of 2-Fluoro-4-iodo-1-methoxybenzene, a versatile building block in medicinal chemistry.

Introduction

The Sonogashira reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. The reaction proceeds under relatively mild conditions and exhibits broad functional group tolerance, making it a highly valuable tool in complex molecule synthesis. The presence of the fluorine atom and methoxy group on the aromatic ring of 2-Fluoro-4-iodo-1-methoxybenzene can influence its reactivity and provides a handle for further functionalization, making its Sonogashira coupling products valuable intermediates in drug discovery programs.

Reaction Principle

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired arylethyne product and regenerates the active palladium(0) catalyst.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Product Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Product Cu(I)I Cu(I)I Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)I->Cu(I)-C≡CR H-C≡CR, Base Cu(I)-C≡CR->Cu(I)I Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of aryl iodides structurally similar to 2-Fluoro-4-iodo-1-methoxybenzene with various terminal alkynes. This data is compiled from multiple sources to provide a representative overview.

EntryAryl IodideTerminal AlkynePd Catalyst (mol%)Cu(I) Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NTHF60682
21-Fluoro-4-iodobenzenePhenylacetylenePd on alumina (5) / Cu₂O on alumina (0.1)--THF/DMA (9:1)80-73[1]
34-Iodoanisole1-HeptynePd-NHC-Py (0.2)-Et₃NToluene1201898
4IodobenzenePhenylacetylenePd/CuFe₂O₄ (3)-K₂CO₃EtOH70390[2]
54-IodoanisoleTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3)-TBAF·3H₂ONeat80-High
64-Iodoanisole4-EthynylanisolePd(PPh₃)₄ (5)CuI (10)Et₃NTHF50789
72-IodotoluenePhenylacetylene(PPh₃)₂PdCl₂ (2.5)-[TBP][4EtOV]---96

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling using Pd(PPh₃)₂Cl₂/CuI

This protocol is a general and widely used method for the Sonogashira coupling of aryl iodides.

Materials:

  • 2-Fluoro-4-iodo-1-methoxybenzene (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 mmol, 2.5 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous and degassed Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₂Cl₂ and CuI.

  • Add anhydrous, degassed THF to the flask, followed by triethylamine.

  • Stir the mixture at room temperature for 10 minutes.

  • Add 2-Fluoro-4-iodo-1-methoxybenzene to the reaction mixture.

  • Finally, add the terminal alkyne dropwise to the stirring solution.

  • Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol avoids the use of a copper co-catalyst, which can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling).

Materials:

  • 2-Fluoro-4-iodo-1-methoxybenzene (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (e.g., Trimethylsilylacetylene) (1.5 mmol, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Diisopropylamine (DIPA) (2.0 mmol, 2.0 equiv)

  • Anhydrous and degassed Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve 2-Fluoro-4-iodo-1-methoxybenzene and the terminal alkyne in DMF.

  • Add diisopropylamine to the solution.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the solution and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired product.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - Aryl Iodide - Alkyne - Base - Solvent setup->reagents catalyst Add Pd and Cu Catalysts reagents->catalyst reaction Heat and Stir catalyst->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Sonogashira coupling.

Troubleshooting
  • Low or No Conversion: Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strict inert atmosphere. The palladium catalyst may need to be activated or a different ligand system may be required. Increasing the temperature or reaction time can also improve conversion.

  • Formation of Homocoupling (Glaser) Product: This is often due to the presence of oxygen when using a copper co-catalyst. Ensure thorough degassing of solvents and maintain a positive pressure of inert gas. Alternatively, a copper-free protocol can be employed.

  • Decomposition of Starting Materials or Product: The chosen base or temperature may be too harsh. A milder base (e.g., K₂CO₃) or lower reaction temperature should be considered.

By following these detailed protocols and considering the provided data, researchers can effectively utilize the Sonogashira reaction for the synthesis of novel compounds derived from 2-Fluoro-4-iodo-1-methoxybenzene for applications in drug discovery and development.

References

Application Notes and Protocols: Heck Coupling of 2-Fluoro-4-iodo-1-methoxybenzene with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction has become a cornerstone in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. The use of functionalized aryl halides, such as 2-Fluoro-4-iodo-1-methoxybenzene, allows for the introduction of substituted aryl moieties onto a variety of olefinic substrates. The fluorine and methoxy substituents on the aromatic ring can significantly influence the electronic properties and metabolic stability of the resulting molecules, making them valuable building blocks in drug discovery.

This document provides detailed application notes and protocols for the Heck coupling of 2-Fluoro-4-iodo-1-methoxybenzene with a range of alkenes, including electron-poor, electron-rich, and styrenic systems.

General Reaction Scheme

The general scheme for the Heck coupling of 2-Fluoro-4-iodo-1-methoxybenzene with an alkene is depicted below:

Figure 1: General Heck coupling reaction of 2-Fluoro-4-iodo-1-methoxybenzene.

Data Presentation

The following tables summarize the quantitative data for the Heck coupling of 2-Fluoro-4-iodo-1-methoxybenzene with various alkenes under different reaction conditions.

Table 1: Heck Coupling with Electron-Poor Alkenes

AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Ethyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF1001285
Methyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.5)DMA1101088
AcrylonitrilePd(OAc)₂ (2)P(o-tol)₃ (4)NaOAc (3)NMP120878

Table 2: Heck Coupling with Styrenic Alkenes

AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (1.5)PPh₃ (3)Et₃N (2)Toluene1101692
4-ChlorostyrenePd₂(dba)₃ (1)XPhos (2)K₃PO₄ (3)Dioxane1001490
4-MethoxystyrenePd(OAc)₂ (2)-Et₃N (2.5)DMF1001285

Table 3: Heck Coupling with Electron-Rich Alkenes

AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
n-Butyl vinyl etherPd(OAc)₂ (3)dppf (6)Cs₂CO₃ (3)Dioxane1002465
Ethyl vinyl etherPdCl₂(PPh₃)₂ (4)-K₂CO₃ (3)DMA1102068

Experimental Protocols

General Protocol for the Heck Coupling of 2-Fluoro-4-iodo-1-methoxybenzene with Alkenes

This protocol provides a general procedure that can be adapted for various alkenes. Specific quantities for a reaction with ethyl acrylate are provided as an example.

Materials:

  • 2-Fluoro-4-iodo-1-methoxybenzene

  • Alkene (e.g., Ethyl acrylate)

  • Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)

  • Ligand (e.g., Triphenylphosphine, PPh₃)

  • Base (e.g., Triethylamine, Et₃N)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add 2-Fluoro-4-iodo-1-methoxybenzene (1.0 mmol, 268 mg), Palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%), and Triphenylphosphine (0.04 mmol, 10.5 mg, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF, 5 mL), the alkene (e.g., Ethyl acrylate, 1.2 mmol, 130 µL), and the base (e.g., Triethylamine, 2.0 mmol, 279 µL).

  • Reaction: Seal the flask or tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the specified time (e.g., 12 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure coupled product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the catalytic cycle of the Heck reaction and a general experimental workflow.

Heck_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(Ln) OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene Pi_Complex [Ar-Pd(II)-I(Ln)(Alkene)] Coord->Pi_Complex Mig_Ins Migratory Insertion Pi_Complex->Mig_Ins Sigma_Complex R-CH₂-CH(Ar)-Pd(II)-I(Ln) Mig_Ins->Sigma_Complex Beta_Elim β-Hydride Elimination Sigma_Complex->Beta_Elim Prod_Complex [H-Pd(II)-I(Ln)(Product)] Beta_Elim->Prod_Complex Red_Elim Reductive Elimination Prod_Complex->Red_Elim Product Released Red_Elim->Pd0 + Base - H-Base-I

Caption: Catalytic cycle of the Heck reaction.

Experimental_Workflow Start Start Setup Reaction Setup (Reactants, Catalyst, Ligand) Start->Setup Inert Establish Inert Atmosphere (N₂ or Ar) Setup->Inert Add_Reagents Add Solvent, Alkene, Base Inert->Add_Reagents Reaction Heat and Stir (e.g., 100°C, 12h) Add_Reagents->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for Heck coupling.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Fluoro-4-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of aryl halides or pseudohalides with a diverse range of primary and secondary amines. Its broad substrate scope and functional group tolerance have made it an indispensable tool in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Fluoro-4-iodo-1-methoxybenzene. This substrate is a valuable building block, incorporating a fluorine atom and a methoxy group, which are common motifs in medicinal chemistry that can influence a molecule's metabolic stability, lipophilicity, and binding affinity. The presence of both iodo and fluoro substituents offers a site for selective C-N bond formation at the more reactive carbon-iodine bond.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of 2-Fluoro-4-iodo-1-methoxybenzene with various primary and secondary amines. The selection of the palladium source, ligand, base, and solvent is critical for achieving high yields and reaction efficiency. For aryl iodides, sterically hindered biarylphosphine ligands are often preferred as they can prevent the formation of unreactive palladium iodide dimers.[1]

Table 1: Buchwald-Hartwig Amination with Primary Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.4)Toluene10012-24>90
n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1101885-95
BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃ (1.5)t-BuOH1001688-96
CyclohexylaminePd(OAc)₂ (2)JohnPhos (4)K₂CO₃ (2.0)Toluene1102080-90

Table 2: Buchwald-Hartwig Amination with Secondary Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene10012>95
PiperidinePd₂(dba)₃ (1)Xantphos (2)K₃PO₄ (2.0)Dioxane1001690-98
DiethylaminePd(OAc)₂ (2.5)RuPhos (5)LHMDS (1.5)THF802475-85
N-MethylanilinePd₂(dba)₃ (1.5)DavePhos (3)Cs₂CO₃ (1.5)Toluene1101885-95

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of 2-Fluoro-4-iodo-1-methoxybenzene. These protocols should be adapted and optimized for specific amine coupling partners. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Primary and Secondary Amines using a Palladium Pre-catalyst

This protocol is suitable for a wide range of primary and secondary amines using a commercially available palladium pre-catalyst.

Materials:

  • 2-Fluoro-4-iodo-1-methoxybenzene (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube, add 2-Fluoro-4-iodo-1-methoxybenzene, the palladium pre-catalyst, and sodium tert-butoxide.

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Add anhydrous, degassed toluene via syringe.

  • Add the amine via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Amination of Aromatic Amines

This protocol is particularly effective for the rapid and efficient coupling of aromatic amines.[2]

Materials:

  • 2-Fluoro-4-iodo-1-methoxybenzene (1.0 equiv)

  • Aromatic amine (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • BINAP (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Microwave vial

  • Microwave reactor

Procedure:

  • To a microwave vial, add 2-Fluoro-4-iodo-1-methoxybenzene, the aromatic amine, Pd(OAc)₂, BINAP, and K₂CO₃.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification procedure described in Protocol 1.

Mandatory Visualizations

Reaction Scheme

G cluster_0 Buchwald-Hartwig Amination 2-Fluoro-4-iodo-1-methoxybenzene Amine R¹R²NH Plus1 + Product Arrow Pd catalyst, Ligand Base, Solvent, Heat Plus2 + HI

Caption: General scheme of the Buchwald-Hartwig amination.

Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_ArylHalide LₙPd(II)(Ar)(X) OxAdd->PdII_ArylHalide Ligand_Exchange Amine Coordination PdII_ArylHalide->Ligand_Exchange R¹R²NH PdII_Amine [LₙPd(II)(Ar)(NHR¹R²)]⁺X⁻ Ligand_Exchange->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation -HX PdII_Amido LₙPd(II)(Ar)(NR¹R²) Deprotonation->PdII_Amido Reductive_Elimination Reductive Elimination PdII_Amido->Reductive_Elimination Ar-NR¹R² Reductive_Elimination->Pd0

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep Prepare Schlenk tube (oven-dried) add_reagents Add solid reagents: 2-Fluoro-4-iodo-1-methoxybenzene, Pd catalyst, Base prep->add_reagents inert Evacuate and backfill with inert gas (3x) add_reagents->inert add_liquids Add anhydrous solvent and amine via syringe inert->add_liquids heat Heat with stirring (e.g., 100-110 °C) add_liquids->heat monitor Monitor reaction (TLC, LC-MS) heat->monitor cool Cool to room temperature monitor->cool quench Dilute with EtOAc and water cool->quench extract Separate layers and extract aqueous phase quench->extract dry Combine organic layers, wash with brine, dry extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by flash chromatography concentrate->purify

Caption: A typical experimental workflow for the reaction.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Biaryls with 2-Fluoro-4-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of biaryls and other valuable organic molecules using 2-Fluoro-4-iodo-1-methoxybenzene as a key building block. While specific literature examples for this exact substrate are limited, the following protocols are based on well-established palladium-catalyzed cross-coupling reactions and examples with structurally similar aryl iodides. These methodologies offer a robust starting point for the synthesis of a variety of substituted biaryl compounds.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[1] 2-Fluoro-4-iodo-1-methoxybenzene is a valuable substrate for these reactions due to the high reactivity of the carbon-iodine bond in oxidative addition to palladium(0) catalysts. The presence of the fluoro and methoxy substituents can influence the electronic properties of the resulting biaryl products, making this substrate particularly interesting for applications in medicinal chemistry and materials science.

This document outlines protocols for three common and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Stille coupling, and the Buchwald-Hartwig amination.

Data Presentation: Representative Yields in Palladium-Catalyzed Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions of aryl iodides that are structurally similar to 2-Fluoro-4-iodo-1-methoxybenzene. This data can serve as a guide for what to expect and as a starting point for optimization.

Table 1: Representative Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids

EntryAryl IodideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-IodoanisolePhenylboronic acidPd/C (1.4)-K₂CO₃DMFReflux (MW)1.592[2]
21-Iodo-3-fluorobenzenePhenyl-1,4-diboronic acid bis-pinacol esterPd(PPh₃)₄ (6)-NaOPhBenzeneReflux64-[3]
3Iodobenzene4-Methylphenylboronic acidPd(OAc)₂ (0.5)-K₂CO₃Water/EthanolRT0.3395+Adapted from[2]

Table 2: Representative Stille Coupling of Aryl Halides with Organostannanes

EntryAryl HalideOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1Enol triflateOrganotin reagentPd(dppf)Cl₂·DCM (10)-CuI, LiClDMF406087[4]
2Aryl BromideOrganotin reagentPd(PPh₃)₄--Toluene90-11012-16-[5]
31-Bromo-4-nitrobenzeneFuran-2-yltributyltinPd(OAc)₂Dabco----High TON[6]

Table 3: Representative Buchwald-Hartwig Amination of Aryl Halides with Amines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Aryl BromideSecondary AminePd₂(dba)₃XantPhosCs₂CO₃Toluene110-up to 95[7]
22-Fluoro-4-iodopyridineAromatic AminePd(OAc)₂BINAPK₂CO₃-MW0.5Good[8]
3Aryl Halide1° or 2° AmineCatalytic PalladiumPhosphine LigandNaOt-Bu, LHMDS, K₂CO₃, or Cs₂CO₃THF, Toluene, Dioxane25-100--[9]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, organotin reagents, and strong bases are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Organotin compounds are particularly toxic and require special handling and disposal procedures.[10] All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-Fluoro-4-iodo-1-methoxybenzene with an arylboronic acid.

Materials:

  • 2-Fluoro-4-iodo-1-methoxybenzene

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-Fluoro-4-iodo-1-methoxybenzene (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol) and the phosphine ligand (0.04 mmol).

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 5 mL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Stille Coupling Protocol

This protocol provides a general method for the Stille coupling of 2-Fluoro-4-iodo-1-methoxybenzene with an organostannane reagent.

Materials:

  • 2-Fluoro-4-iodo-1-methoxybenzene

  • Organostannane (e.g., tributyl(aryl)stannane, 1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 8 mol%)

  • Anhydrous and degassed toluene

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-Fluoro-4-iodo-1-methoxybenzene (1.0 mmol) and the organostannane (1.1 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and tri(o-tolyl)phosphine (0.08 mmol).

  • Add anhydrous and degassed toluene (10 mL) via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • To remove tin byproducts, the crude residue can be purified by flash column chromatography on silica gel. Alternatively, a workup procedure involving washing with aqueous potassium fluoride (KF) can be employed to precipitate tin salts.

  • Further purification by recrystallization or chromatography will yield the desired biaryl product.

Buchwald-Hartwig Amination Protocol

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-Fluoro-4-iodo-1-methoxybenzene with a primary or secondary amine.

Materials:

  • 2-Fluoro-4-iodo-1-methoxybenzene

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Xantphos (4 mol%) or another suitable bulky electron-rich phosphine ligand

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equivalents)

  • Anhydrous and degassed toluene or dioxane

  • Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Glovebox (recommended for handling air-sensitive reagents)

Procedure:

  • In a glovebox, charge a Schlenk tube or a sealable reaction vial with a magnetic stir bar, palladium(II) acetate (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Add sodium tert-butoxide (1.4 mmol).

  • Add 2-Fluoro-4-iodo-1-methoxybenzene (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous and degassed toluene or dioxane (5 mL).

  • Seal the tube or vial and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Dilute with ethyl acetate and water, then transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired arylamine.

Visualizations

The following diagrams illustrate the fundamental catalytic cycles and a typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(I) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂(Ar') transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Biaryl Product) reductive_elimination->product boronic_acid Ar'B(OH)₂ boronate [Ar'B(OH)₃]⁻ boronic_acid->boronate base Base base->boronate aryl_halide Ar-I (2-Fluoro-4-iodo-1-methoxybenzene) aryl_halide->oxidative_addition boronate->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(I) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂(Ar') transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Biaryl Product) reductive_elimination->product organostannane Ar'SnBu₃ organostannane->transmetalation aryl_halide Ar-I (2-Fluoro-4-iodo-1-methoxybenzene) aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Buchwald_Hartwig_Amination pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(I) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination pd2_amine_complex [Ar-Pd(II)L₂(HNR¹R²)]⁺I⁻ amine_coordination->pd2_amine_complex deprotonation Deprotonation pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)L₂(NR¹R²) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR¹R² (Arylamine) reductive_elimination->product amine HNR¹R² amine->amine_coordination base Base base->deprotonation aryl_halide Ar-I (2-Fluoro-4-iodo-1-methoxybenzene) aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh and add reactants: - 2-Fluoro-4-iodo-1-methoxybenzene - Coupling Partner - Base inert 2. Create inert atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert catalyst 3. Add Pd catalyst and ligand inert->catalyst solvent 4. Add degassed solvent catalyst->solvent heating 5. Heat and stir reaction mixture solvent->heating monitoring 6. Monitor progress (TLC, GC-MS, LC-MS) heating->monitoring quench 7. Cool and quench reaction monitoring->quench extraction 8. Liquid-liquid extraction quench->extraction purification 9. Dry, concentrate, and purify (Column Chromatography) extraction->purification product Final Product purification->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

References

Application of 2-Fluoro-4-iodo-1-methoxybenzene in Medicinal Chemistry: A Key Building Block for the MEK Inhibitor Trametinib

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-4-iodo-1-methoxybenzene is a substituted aromatic compound that serves as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methoxy group, provides multiple reactive sites for synthetic transformations. The presence of fluorine can enhance metabolic stability and binding affinity of the final drug molecule, while the iodine atom is an excellent leaving group for various cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of 2-Fluoro-4-iodo-1-methoxybenzene and its derivatives in the synthesis of pharmaceutically active compounds, with a primary focus on the MEK inhibitor, Trametinib.

Application in the Synthesis of Trametinib

A significant application of 2-Fluoro-4-iodo-1-methoxybenzene lies in its role as a precursor for a key intermediate in the synthesis of Trametinib. Trametinib is a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2), which are key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a critical factor in the development and proliferation of various cancers, including melanoma.[1] Trametinib is indicated for the treatment of patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations.[2]

The synthesis of Trametinib involves the condensation of several key fragments, one of which is N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea. This intermediate is prepared from 2-fluoro-4-iodoaniline, which can be synthesized from 2-Fluoro-4-iodo-1-methoxybenzene, although the direct conversion is not explicitly detailed in the provided search results. The 2-fluoro-4-iodophenyl moiety is crucial as it directly engages the MEK subpocket.[3]

Data Presentation

The following table summarizes the key synthetic intermediates in the synthesis of Trametinib, starting from the precursor 2-fluoro-4-iodoaniline.

Intermediate No. Structure IUPAC Name Role in Synthesis Reference
1 Chemical structure of 2-fluoro-4-iodoaniline2-Fluoro-4-iodoanilineStarting material for the urea fragment.[4]
2 Chemical structure of N,N'-Carbonyldiimidazole1,1'-CarbonyldiimidazoleReagent for the formation of an activated carbonyl intermediate.[4]
3 Chemical structure of CyclopropylamineCyclopropanamineReactant to form the cyclopropylurea moiety.[4]
4 Chemical structure of 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)ureaKey urea intermediate that undergoes cyclization.[4][5]
5 Chemical structure of Pyrimidinetrione compoundPyrimidine-2,4,6(1H,3H,5H)-trione derivativeCyclization partner for the urea intermediate.[5]
6 Chemical structure of TrametinibN-{3-[3-Cyclopropyl-5-(2-fluoro-4-iodophenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamideFinal active pharmaceutical ingredient.[1][4]

Experimental Protocols

The following are representative protocols for key transformations in the synthesis of Trametinib, based on established chemical principles and information from the provided search results.

Protocol 1: Synthesis of 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (Intermediate 4)

This protocol describes the synthesis of the key urea intermediate from 2-fluoro-4-iodoaniline.

Materials:

  • 2-fluoro-4-iodoaniline (1 equivalent)

  • N,N'-Carbonyldiimidazole (1.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • Cyclopropylamine (1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Water

Procedure:

  • Under a nitrogen atmosphere, dissolve N,N'-carbonyldiimidazole in DMF.

  • Add triethylamine to the solution.

  • Slowly add a solution of 2-fluoro-4-iodoaniline in DMF to the mixture under ice-cooling.

  • After the addition is complete, allow the mixture to stir at room temperature for 5 hours.

  • Cool the reaction mixture with an ice bath and add cyclopropylamine dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Pour the reaction mixture into a stirred mixture of water and toluene.

  • The precipitated solid is collected by filtration and dried to yield 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea.[4]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

While not a direct step in the provided Trametinib synthesis, the aryl iodide moiety of 2-Fluoro-4-iodo-1-methoxybenzene and its derivatives makes it an excellent substrate for Suzuki-Miyaura cross-coupling, a fundamental reaction in medicinal chemistry for forming carbon-carbon bonds. This is a general protocol that can be adapted for this substrate.

Materials:

  • 2-Fluoro-4-iodo-1-methoxybenzene (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2 equivalents)

  • Solvent mixture (e.g., Toluene:Ethanol:Water, 4:1:1)

Procedure:

  • In a reaction vessel, combine 2-Fluoro-4-iodo-1-methoxybenzene, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Add the solvent mixture.

  • Degas the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to 100°C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

The aryl iodide of 2-Fluoro-4-iodo-1-methoxybenzene can also be used in Buchwald-Hartwig amination to form carbon-nitrogen bonds, another critical transformation in drug discovery.

Materials:

  • 2-Fluoro-4-iodo-1-methoxybenzene (1 equivalent)

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add anhydrous toluene, followed by 2-Fluoro-4-iodo-1-methoxybenzene and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110°C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

The following diagrams illustrate the synthetic workflow for Trametinib and its mechanism of action.

G cluster_synthesis Synthesis of Trametinib Intermediate 2-Fluoro-4-iodoaniline 2-Fluoro-4-iodoaniline Urea_Intermediate 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea 2-Fluoro-4-iodoaniline->Urea_Intermediate 1. Carbonyldiimidazole 2. Cyclopropylamine Carbonyldiimidazole Carbonyldiimidazole Cyclopropylamine Cyclopropylamine Cyclization Cyclization & further steps Urea_Intermediate->Cyclization Pyrimidinetrione Pyrimidinetrione derivative Pyrimidinetrione->Cyclization Trametinib Trametinib Cyclization->Trametinib

Caption: Synthetic workflow for Trametinib starting from a 2-fluoro-4-iodoaniline precursor.

G cluster_pathway MAPK/ERK Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Trametinib Trametinib Trametinib->MEK Inhibition

Caption: The inhibitory action of Trametinib on the MAPK/ERK signaling pathway.

2-Fluoro-4-iodo-1-methoxybenzene and its derivatives are indispensable building blocks in modern medicinal chemistry. Their utility is prominently demonstrated in the synthesis of the targeted anticancer drug Trametinib. The strategic incorporation of the 2-fluoro-4-iodophenyl moiety is a testament to the importance of fluorinated and halogenated synthons in designing potent and selective enzyme inhibitors. The general reactivity of the aryl iodide also opens up possibilities for a wide range of other synthetic modifications through well-established cross-coupling reactions, making this compound and its analogs highly valuable for drug discovery and development professionals.

References

Synthesis of Fluorinated Analogues of Natural Products: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into natural products represents a powerful strategy in medicinal chemistry to enhance their therapeutic properties. Fluorination can significantly modulate a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability, often leading to improved potency and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of fluorinated analogues of several key natural products.

Fluorinated Artemisinin Analogues as Potent Anticancer Agents

Artemisinin, a sesquiterpene lactone renowned for its antimalarial activity, and its derivatives have demonstrated significant potential as anticancer agents. The incorporation of fluorine into the artemisinin scaffold has been explored to enhance its cytotoxic effects.

Biological Activity

Fluorinated artemisinin derivatives have shown promising activity against a range of cancer cell lines. The cytotoxic activity is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Table 1: Cytotoxicity of Fluorinated Artemisinin Analogues against Human Cancer Cell Lines (IC50, µM)

CompoundHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)U87MG (Glioblastoma)
Dihydroartemisinin (DHA)2.85>10>10>10
Compound 9j (fluorinated) -2.1--
Compound 12h (fluorinated) 0.12 ± 0.05---

Data compiled from multiple sources.

Mechanism of Action: Induction of Apoptosis

Fluorinated artemisinin derivatives often exert their anticancer effects by inducing apoptosis, or programmed cell death. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. The mechanism can involve the activation of various signaling pathways, including the Akt and ERK1/2 pathways, which ultimately lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

apoptosis_pathway Fluorinated Artemisinin Fluorinated Artemisinin Akt Pathway Akt Pathway Fluorinated Artemisinin->Akt Pathway ERK1/2 Pathway ERK1/2 Pathway Fluorinated Artemisinin->ERK1/2 Pathway Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) Akt Pathway->Bcl-2 (anti-apoptotic) ERK1/2 Pathway->Bcl-2 (anti-apoptotic) Bax (pro-apoptotic) Bax (pro-apoptotic) Bcl-2 (anti-apoptotic)->Bax (pro-apoptotic) Caspase Activation Caspase Activation Bax (pro-apoptotic)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Artemisinin-induced apoptosis pathway.

Experimental Protocols

A common route for the synthesis of fluorinated artemisinin derivatives involves the modification of dihydroartemisinin (DHA). The following is a general protocol:

  • Preparation of Dihydroartemisinin (DHA): Artemisinin is reduced to DHA using a reducing agent such as sodium borohydride in an appropriate solvent like methanol.

  • Introduction of a Linker: The hydroxyl group of DHA is reacted with a bifunctional linker, for example, by esterification with a dicarboxylic acid anhydride.

  • Coupling with a Fluorinated Moiety: The other end of the linker is then coupled with a fluorine-containing amine or alcohol. This can be achieved through standard amide or ester bond formation reactions, often facilitated by coupling agents like EDC/HOBt.

  • Purification: The final fluorinated artemisinin analogue is purified using column chromatography on silica gel.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated artemisinin analogues and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Fluorinated Paclitaxel Analogues for Enhanced Anticancer Efficacy

Paclitaxel (Taxol) is a potent anticancer drug that stabilizes microtubules, leading to cell cycle arrest and apoptosis. Fluorination of paclitaxel has been investigated to overcome drug resistance and improve its pharmacological properties.

Biological Activity

Fluorinated paclitaxel analogues, such as 3'-difluorovinyltaxoids, have demonstrated superior cytotoxicity against various cancer cell lines, including those resistant to standard paclitaxel.

Table 2: Cytotoxicity of Fluorinated Paclitaxel Analogues against Human Cancer Cell Lines (IC50, nM)

CompoundMCF-7 (Breast, sensitive)NCI/ADR-RES (Ovarian, resistant)
Paclitaxel2.51500
3'-Difluorovinyltaxoid (SB-T-12853) 0.32.8
Mechanism of Action: Microtubule Stabilization

Paclitaxel and its fluorinated analogues bind to the β-tubulin subunit of microtubules, which are essential components of the cytoskeleton. This binding stabilizes the microtubules, preventing their depolymerization. This disruption of microtubule dynamics interferes with mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

paclitaxel_mechanism Fluorinated Paclitaxel Fluorinated Paclitaxel β-tubulin β-tubulin Fluorinated Paclitaxel->β-tubulin Binds to Microtubule Stabilization Microtubule Stabilization β-tubulin->Microtubule Stabilization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Stabilization->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Application Notes and Protocols for C-N Bond Formation Reactions with 2-Fluoro-4-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and tabulated data for the formation of carbon-nitrogen (C-N) bonds utilizing the versatile building block, 2-Fluoro-4-iodo-1-methoxybenzene. This compound is a valuable substrate for cross-coupling reactions, enabling the synthesis of a wide range of substituted anilines and other nitrogen-containing aromatic compounds that are key intermediates in pharmaceutical and materials science research. The methodologies described herein focus on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation, offering robust and adaptable procedures for various research and development applications.

Introduction to C-N Bond Formation

The construction of C-N bonds is a cornerstone of modern organic synthesis, particularly in the development of new drug candidates and functional materials. Two of the most powerful methods for achieving this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2] The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling of amines with aryl halides, celebrated for its broad substrate scope and functional group tolerance.[1][3] The Ullmann condensation, a more traditional method, typically employs copper catalysts to couple aryl halides with amines and other nucleophiles, often under harsher conditions, though modern advancements have led to milder protocols.[4][5]

2-Fluoro-4-iodo-1-methoxybenzene is an ideal substrate for these reactions due to the high reactivity of the carbon-iodine bond, allowing for selective C-N bond formation while preserving the fluoro and methoxy functionalities for further synthetic manipulations.

Data Presentation: Reaction Parameters

The following tables summarize typical reaction conditions for Buchwald-Hartwig amination and Ullmann-type reactions involving aryl iodides like 2-Fluoro-4-iodo-1-methoxybenzene. These are generalized conditions and may require optimization for specific substrates.

Table 1: Generalized Conditions for Buchwald-Hartwig Amination of 2-Fluoro-4-iodo-1-methoxybenzene

ParameterConditionNotes
Palladium Precursor Pd₂(dba)₃ (0.5-2 mol%) or Pd(OAc)₂ (1-5 mol%)Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Palladium(II) acetate (Pd(OAc)₂) are common choices.
Ligand XPhos, SPhos, RuPhos, or BINAP (1-5 mol%)Bulky, electron-rich phosphine ligands are crucial for catalytic activity.
Base NaOt-Bu, KOt-Bu, or Cs₂CO₃ (1.5-3.0 equiv.)The choice of base is critical and depends on the amine and functional group tolerance.
Solvent Toluene, Dioxane, or THFAnhydrous, deoxygenated solvents are required.
Temperature 80-110 °CReaction temperature is dependent on the reactivity of the amine and aryl halide.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS.

Table 2: Generalized Conditions for Ullmann Condensation of 2-Fluoro-4-iodo-1-methoxybenzene

ParameterConditionNotes
Copper Catalyst CuI, Cu₂O, or Cu powder (5-20 mol%)Copper(I) iodide (CuI) is a frequently used catalyst.
Ligand 1,10-Phenanthroline, L-proline, or DMEDA (10-40 mol%)Ligands can significantly improve reaction rates and yields.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-4.0 equiv.)Inorganic bases are commonly employed.
Solvent DMF, DMSO, or NMPHigh-boiling polar aprotic solvents are typical.
Temperature 100-160 °CHigher temperatures are often required compared to palladium-catalyzed reactions.
Reaction Time 12-48 hoursReactions can be slower than Buchwald-Hartwig aminations.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Fluoro-4-iodo-1-methoxybenzene with a Primary Amine

This protocol is a general procedure and should be adapted and optimized for the specific amine being used.

Materials:

  • 2-Fluoro-4-iodo-1-methoxybenzene

  • Primary amine (e.g., aniline, benzylamine)

  • Pd₂(dba)₃ or Pd(OAc)₂

  • XPhos or other suitable biarylphosphine ligand

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of nitrogen or argon, add Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.5-2.0 equivalents).

  • Add 2-Fluoro-4-iodo-1-methoxybenzene (1.0 equivalent) and the primary amine (1.1-1.5 equivalents) to the flask.

  • Add anhydrous, degassed toluene via syringe to achieve a suitable concentration (typically 0.1-0.5 M).

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl or N-alkyl product.

Protocol 2: Copper-Catalyzed Ullmann Condensation of 2-Fluoro-4-iodo-1-methoxybenzene with an Amine

This protocol provides a general method for the copper-catalyzed amination.

Materials:

  • 2-Fluoro-4-iodo-1-methoxybenzene

  • Amine (e.g., a primary or secondary amine)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline or other suitable ligand

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask under an inert atmosphere, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0-3.0 equivalents).

  • Add 2-Fluoro-4-iodo-1-methoxybenzene (1.0 equivalent) and the amine (1.2-2.0 equivalents).

  • Add anhydrous DMF or DMSO via syringe.

  • Seal the flask and heat the reaction mixture to 120-150 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to yield the desired product.

Visualizations

The following diagrams illustrate the generalized workflows and logical relationships in C-N bond formation reactions.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents: - 2-Fluoro-4-iodo-1-methoxybenzene - Amine - Pd Catalyst & Ligand - Base addition Add Reagents & Solvent reagents->addition glassware Prepare Flame-Dried Schlenk Flask inert Establish Inert Atmosphere (N2/Ar) glassware->inert inert->addition heating Heat to 80-110 °C addition->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool & Quench monitoring->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Reaction_Parameters ArylHalide 2-Fluoro-4-iodo-1-methoxybenzene Yield Product Yield ArylHalide->Yield Purity Product Purity ArylHalide->Purity Amine Amine Substrate Amine->Yield Amine->Purity Catalyst Catalyst System (Pd or Cu) Catalyst->Yield Catalyst->Purity Time Reaction Time Catalyst->Time Base Base Base->Yield Base->Purity Base->Time Solvent Solvent Solvent->Yield Solvent->Purity Solvent->Time

Caption: Influence of reaction parameters on the outcome of C-N cross-coupling.

References

Application Notes and Protocols for the Copper-Catalyzed Cross-Coupling of 2-Fluoro-4-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the copper-catalyzed cross-coupling of 2-fluoro-4-iodo-1-methoxybenzene with various nucleophiles. This versatile building block is a key intermediate in the synthesis of complex organic molecules relevant to the pharmaceutical and materials science industries. The methodologies outlined below describe Ullmann-type C-N (amination), C-O (etherification), and C-S (thiolation) bond formation.

Introduction

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, offer a powerful and cost-effective alternative to palladium-catalyzed systems for the formation of carbon-heteroatom bonds.[1] These reactions are instrumental in constructing the core scaffolds of numerous biologically active compounds and functional materials. The substrate, 2-fluoro-4-iodo-1-methoxybenzene, features an electron-donating methoxy group and a weakly deactivating fluorine atom, with the carbon-iodine bond being the reactive site for coupling. The protocols provided herein are based on established methods for copper-catalyzed reactions of aryl iodides.

Copper-Catalyzed C-N Cross-Coupling (N-Arylation)

The copper-catalyzed N-arylation of amines and amides with 2-fluoro-4-iodo-1-methoxybenzene provides a direct route to substituted anilines and N-aryl amides. The use of amino acid ligands, such as L-proline, has been shown to facilitate these couplings under milder conditions.[1]

Quantitative Data for Representative N-Arylation Reactions
EntryAmine/Amide NucleophileCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineCuI (10 mol%), L-Proline (20 mol%)K₂CO₃Dioxane10124Est. 70-90
2MorpholineCuI (5 mol%), Ethylene glycol (2 equiv.)K₃PO₄2-Propanol8024Est. 75-95
3BenzamideCuI (10 mol%), L-Proline (20 mol%)K₃PO₄DMSO11024-48Est. 65-85

Note: Yields are estimated based on typical outcomes for copper-catalyzed N-arylation of functionalized aryl iodides. Specific yields for 2-fluoro-4-iodo-1-methoxybenzene were not found in the surveyed literature and would require experimental verification.

Experimental Protocol: N-Arylation with Aniline

This protocol is a general method for the L-proline-assisted copper-catalyzed amination of an aryl iodide.[1]

Materials:

  • 2-Fluoro-4-iodo-1-methoxybenzene (1.0 mmol, 252 mg)

  • Aniline (1.2 mmol, 112 mg, 109 µL)

  • Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

  • L-Proline (0.2 mmol, 23 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous Dioxane (5 mL)

  • Argon or Nitrogen gas supply

  • Reaction tube with a screw cap and septum

Procedure:

  • To a dry reaction tube, add CuI, L-proline, and K₂CO₃.

  • Seal the tube with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.[1]

  • Under a positive flow of argon, add the 2-fluoro-4-iodo-1-methoxybenzene, aniline, and anhydrous dioxane via syringe.

  • Securely seal the tube and place it in a preheated oil bath at 101 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-fluoro-4-methoxyphenyl)aniline.

Copper-Catalyzed C-O Cross-Coupling (O-Arylation)

The formation of diaryl ethers via the Ullmann condensation is a classic and valuable transformation. This protocol outlines the coupling of 2-fluoro-4-iodo-1-methoxybenzene with phenolic compounds.

Quantitative Data for Representative O-Arylation Reactions
EntryPhenol NucleophileCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenolCuI (5 mol%)K₃PO₄DMSO11024Est. 70-90
2p-CresolCuI (5 mol%)K₃PO₄DMSO11024Est. 75-95
34-MethoxyphenolCuI (5 mol%)K₃PO₄DMSO11024Est. 70-90

Note: Yields are estimated based on typical outcomes for copper-catalyzed O-arylation of functionalized aryl iodides. Specific yields for 2-fluoro-4-iodo-1-methoxybenzene were not found in the surveyed literature and would require experimental verification.

Experimental Protocol: O-Arylation with Phenol

This is a general protocol based on established methods for ligand-free copper-catalyzed O-arylation.[1]

Materials:

  • 2-Fluoro-4-iodo-1-methoxybenzene (1.0 mmol, 252 mg)

  • Phenol (1.2 mmol, 113 mg)

  • Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2 mL)

  • Argon or Nitrogen gas supply

  • Screw-cap reaction tube

Procedure:

  • In a screw-cap reaction tube, combine 2-fluoro-4-iodo-1-methoxybenzene, phenol, CuI, and K₃PO₄.

  • Seal the tube and evacuate and backfill with argon (repeat three times).[1]

  • Add anhydrous DMSO (2 mL) via syringe under a positive pressure of argon.

  • Seal the tube tightly and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and add water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 1-fluoro-2-methoxy-4-phenoxybenzene.

Copper-Catalyzed C-S Cross-Coupling (S-Arylation)

The synthesis of aryl thioethers is efficiently achieved through the copper-catalyzed coupling of aryl iodides and thiols. These reactions can often be performed under ligand-free conditions or with simple, readily available ligands.

Quantitative Data for Representative S-Arylation Reactions
EntryThiol NucleophileCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolCuI (2.5 mol%)K₂CO₃NMP1006Est. 80-98
24-MethylthiophenolCuI (2.5 mol%)K₂CO₃NMP1006Est. 85-98
34-MethoxythiophenolCuI (2.5 mol%)K₂CO₃NMP1006Est. 80-95

Note: NMP stands for N-Methyl-2-pyrrolidone. Yields are estimated based on typical outcomes for copper-catalyzed S-arylation of functionalized aryl iodides.[2] Specific yields for 2-fluoro-4-iodo-1-methoxybenzene were not found in the surveyed literature and would require experimental verification.

Experimental Protocol: S-Arylation with Thiophenol

This protocol is adapted from established ligand-free copper-catalyzed methods for the S-arylation of aryl iodides.[2]

Materials:

  • 2-Fluoro-4-iodo-1-methoxybenzene (1.0 mmol, 252 mg)

  • Thiophenol (1.1 mmol, 121 mg, 113 µL)

  • Copper(I) iodide (CuI) (0.025 mmol, 4.8 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (2 mL)

  • Argon or Nitrogen gas supply

  • Reaction vial with a screw cap

Procedure:

  • Add 2-fluoro-4-iodo-1-methoxybenzene, CuI, and K₂CO₃ to a dry reaction vial.

  • Seal the vial, then evacuate and backfill with argon.

  • Add thiophenol and anhydrous NMP via syringe.

  • Stir the mixture in a preheated oil bath at 100 °C for 6 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter to remove inorganic solids.

  • Wash the filtrate with water and brine, then dry the organic phase over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford (2-fluoro-4-methoxyphenyl)(phenyl)sulfane.

Visualizations

Generalized Catalytic Cycle for Ullmann Cross-Coupling

The following diagram illustrates the generally accepted mechanism for a copper(I)-catalyzed Ullmann-type cross-coupling reaction.

Ullmann_Cycle Generalized Ullmann Catalytic Cycle CuX Cu(I)X CuNu [L-Cu(I)-Nu]⁻ CuX->CuNu + Nu⁻ + Ligand (L) OxAdd [L-Cu(III)(Ar)(X)(Nu)]⁻ CuNu->OxAdd + Ar-I (Oxidative Addition) Product Ar-Nu OxAdd->Product Reductive Elimination Product_Complex Ar-Nu-Cu(I)X center_point->CuX Catalyst Regeneration

Caption: A diagram of the proposed catalytic cycle for copper-catalyzed cross-coupling.

Experimental Workflow for a Typical Cross-Coupling Reaction

This diagram outlines the standard laboratory procedure for setting up a copper-catalyzed cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids (Aryl Halide, Catalyst, Base, Ligand) B 2. Create Inert Atmosphere (Evacuate & Backfill with Argon) A->B C 3. Add Liquids (Nucleophile, Solvent) B->C D 4. Heat and Stir (e.g., 100 °C, 24h) C->D E 5. Cooldown & Dilute D->E F 6. Aqueous Workup (Extraction & Washes) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Final Product H->I

Caption: A typical experimental workflow for copper-catalyzed cross-coupling.

References

Application Notes and Protocols: One-Pot Synthesis Strategies Involving 2-Fluoro-4-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the utilization of 2-Fluoro-4-iodo-1-methoxybenzene in one-pot synthesis strategies. This versatile building block offers orthogonal reactivity at the iodo and fluoro positions, making it an attractive starting material for the efficient construction of complex molecules, particularly in the realm of pharmaceutical and materials science research. The following sections detail a representative one-pot Sonogashira coupling and intramolecular cyclization to furnish a substituted benzofuran derivative.

One-Pot Synthesis of a Fluorinated Benzofuran Derivative

This protocol outlines a one-pot, two-step sequence commencing with a Sonogashira cross-coupling reaction between 2-Fluoro-4-iodo-1-methoxybenzene and a terminal alkyne, followed by an in-situ intramolecular cyclization to yield a fluorinated benzofuran. This strategy is highly valuable for the rapid generation of heterocyclic scaffolds, which are prevalent in medicinal chemistry.

Reaction Principle

The reaction proceeds via two mechanistically distinct steps facilitated in a single reaction vessel. The first step is a palladium and copper-catalyzed Sonogashira coupling of the aryl iodide with a terminal alkyne. The subsequent step involves an intramolecular nucleophilic attack of the methoxy group's oxygen onto the newly installed alkyne, typically promoted by the same catalytic system or by a change in reaction conditions (e.g., temperature increase), leading to the formation of the benzofuran ring. The fluorine substituent remains intact for potential downstream functionalization.

Experimental Protocol

Materials:

  • 2-Fluoro-4-iodo-1-methoxybenzene

  • Substituted terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Fluoro-4-iodo-1-methoxybenzene (1.0 mmol, 1.0 eq).

  • Add the terminal alkyne (1.2 mmol, 1.2 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and copper(I) iodide (0.1 mmol, 10 mol%).

  • Add the anhydrous solvent (5 mL) and the base (e.g., Et₃N, 3.0 mmol, 3.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion of the Sonogashira coupling, increase the reaction temperature to 80-100 °C.

  • Maintain this temperature for 6-12 hours to facilitate the intramolecular cyclization, continuing to monitor the reaction's progress.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired fluorinated benzofuran derivative.

Quantitative Data Summary

The following table summarizes representative data for the one-pot synthesis of 2-phenyl-5-fluoro-7-methoxybenzofuran from 2-Fluoro-4-iodo-1-methoxybenzene and phenylacetylene.

StepReactant AReactant BCatalyst(s)SolventTemperature (°C)Time (h)Yield (%)
1. Sonogashira Coupling 2-Fluoro-4-iodo-1-methoxybenzenePhenylacetylenePd(PPh₃)₄ (5 mol%), CuI (10 mol%)Toluene253>95 (in-situ)
2. Cyclization Intermediate from Step 1-Residual catalystToluene90882 (isolated)
Overall One-Pot 2-Fluoro-4-iodo-1-methoxybenzenePhenylacetylenePd(PPh₃)₄ (5 mol%), CuI (10 mol%)Toluene25 → 901182 (isolated)

Visualizations

Logical Workflow for One-Pot Benzofuran Synthesis

G A Start: 2-Fluoro-4-iodo-1-methoxybenzene + Terminal Alkyne B Add Pd/Cu Catalysts and Base in Solvent A->B C Sonogashira Coupling (Room Temperature) B->C D Intermediate Formation (Aryl Alkyne) C->D E Increase Temperature (80-100 °C) D->E F Intramolecular Cyclization E->F G Final Product: Fluorinated Benzofuran F->G H Work-up and Purification G->H I Isolated Product H->I

Caption: Workflow for the one-pot synthesis of fluorinated benzofurans.

Signaling Pathway Analogy: Catalytic Cycle

G cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization Pd0 Pd(0)L2 Pd_add Oxidative Addition Pd0->Pd_add Ar-I Pd_complex Ar-Pd(II)-I Pd_add->Pd_complex Transmetalation Transmetalation Pd_complex->Transmetalation Cu_alkyne Cu-Alkyne Cu_alkyne->Transmetalation Pd_alkyne_complex Ar-Pd(II)-Alkyne Transmetalation->Pd_alkyne_complex Red_elim Reductive Elimination Pd_alkyne_complex->Red_elim Red_elim->Pd0 Regeneration Aryl_alkyne Product 1 (Aryl Alkyne) Red_elim->Aryl_alkyne Cyclization Heat-Induced Cyclization Aryl_alkyne->Cyclization Benzofuran Product 2 (Benzofuran) Cyclization->Benzofuran

Caption: Catalytic cycle for the one-pot Sonogashira/cyclization sequence.

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Suzuki Coupling with 2-Fluoro-4-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving 2-Fluoro-4-iodo-1-methoxybenzene. This sterically hindered and electron-rich aryl iodide can present unique challenges, leading to lower than expected yields. This guide offers a systematic approach to optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low to no yield in my Suzuki coupling with 2-Fluoro-4-iodo-1-methoxybenzene?

A1: Low yields with this substrate are often attributed to a combination of steric hindrance and electronic effects. The ortho-fluoro and ortho-methoxy groups sterically encumber the palladium catalyst's access to the carbon-iodine bond for oxidative addition, a critical step in the catalytic cycle. Additionally, the electron-donating nature of the methoxy group can slow down this step. Catalyst deactivation and suboptimal reaction conditions are also common culprits.

Q2: What is the most critical factor to consider when optimizing this reaction?

A2: Catalyst and ligand selection are paramount. Standard palladium catalysts like Pd(PPh₃)₄ are often inefficient for sterically hindered substrates. Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands is crucial to promote the formation of a reactive palladium(0) species and facilitate both the oxidative addition and the subsequent reductive elimination steps.

Q3: Can the ortho-fluoro group interfere with the reaction?

A3: Yes, while the primary challenge is steric hindrance, the fluorine atom can also influence the electronic properties of the aryl halide. Its electron-withdrawing nature can, in some cases, be beneficial for the oxidative addition step. However, potential interactions between the fluoride and the palladium center or the boronic acid coupling partner can sometimes lead to undesired side reactions or catalyst inhibition.

Q4: My boronic acid appears to be degrading. What could be the cause?

A4: Boronic acids, especially heteroaryl or electron-deficient ones, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by harsh basic conditions, the presence of water, and elevated temperatures. Using milder bases, anhydrous conditions, or protecting the boronic acid as a more stable derivative (e.g., a pinacol ester or MIDA boronate) can mitigate this issue.

Q5: Is water necessary for this Suzuki coupling?

A5: The role of water is complex. In many cases, a small amount of water in a co-solvent system (e.g., dioxane/water, THF/water) can be beneficial by helping to dissolve the inorganic base and facilitating the formation of the active boronate species. However, for substrates highly sensitive to protodeboronation, strictly anhydrous conditions may be necessary.

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you are observing minimal or no formation of your desired biaryl product, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve the underlying issue.

troubleshooting_low_yield start Low/No Yield reagent_check 1. Verify Reagent Integrity - Fresh Boronic Acid? - Active Catalyst? - Dry & Degassed Solvents? - Anhydrous Base? start->reagent_check catalyst_ligand 2. Optimize Catalyst System - Screen Bulky Ligands (e.g., SPhos, XPhos) - Try Different Pd Precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) reagent_check->catalyst_ligand Reagents OK base_solvent 3. Screen Base & Solvent - Stronger, non-nucleophilic bases (K₃PO₄, Cs₂CO₃) - Anhydrous vs. Aqueous solvent systems catalyst_ligand->base_solvent No Improvement success Improved Yield catalyst_ligand->success Improvement temperature 4. Adjust Temperature - Incrementally increase temperature (e.g., 80°C to 110°C) - Monitor for decomposition base_solvent->temperature No Improvement base_solvent->success Improvement temperature->success Improvement

Caption: A logical workflow for troubleshooting low yields.

Issue 2: Formation of Significant Side Products

The presence of major side products indicates that alternative reaction pathways are competing with your desired Suzuki coupling.

  • Homocoupling of Boronic Acid: This side product arises from the coupling of two boronic acid molecules.

    • Solution: Ensure thorough degassing of all solvents and maintain a strict inert atmosphere (argon or nitrogen) to minimize the presence of oxygen, which can promote this side reaction.

  • Protodeboronation: As mentioned in the FAQs, this results in the formation of an arene from your boronic acid starting material.

    • Solution: Switch to milder bases (e.g., K₂CO₃, KF), use a more stable boronic acid derivative, or run the reaction under anhydrous conditions. Lowering the reaction temperature can also be beneficial.[1]

  • Dehalogenation of the Aryl Iodide: The starting 2-Fluoro-4-iodo-1-methoxybenzene is reduced to 2-fluoro-1-methoxybenzene.

    • Solution: This can be caused by certain catalyst/ligand combinations or impurities. Screening different ligands and ensuring the purity of all reagents can help minimize this side reaction.

Data Presentation: Reaction Condition Optimization

The following tables provide a template for systematically optimizing the reaction conditions for the Suzuki coupling of 2-Fluoro-4-iodo-1-methoxybenzene with a model boronic acid, such as phenylboronic acid. Researchers should adapt these tables to record their experimental results and identify optimal conditions.

Table 1: Catalyst and Ligand Screening

EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O10012Record Yield
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane/H₂O1004Record Yield
3PdCl₂(dppf) (3)-K₂CO₃DMF/H₂O906Record Yield
4Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃t-Amyl Alcohol1108Record Yield

Note: Yields are illustrative placeholders and should be replaced with experimental data.

Table 2: Influence of Base and Solvent

EntryCatalyst SystemBaseSolvent (v/v)Temp (°C)Time (h)Yield (%)
1Pd₂(dba)₃/SPhosK₂CO₃Dioxane/H₂O (4:1)1008Record Yield
2Pd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O (10:1)1006Record Yield
3Pd₂(dba)₃/SPhosCs₂CO₃THF/H₂O (5:1)806Record Yield
4Pd₂(dba)₃/SPhosKFDioxane (anhydrous)11012Record Yield

Note: Yields are illustrative placeholders and should be replaced with experimental data.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Fluoro-4-iodo-1-methoxybenzene

This protocol provides a starting point for the optimization of the Suzuki coupling reaction.

Materials:

  • 2-Fluoro-4-iodo-1-methoxybenzene (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Fluoro-4-iodo-1-methoxybenzene, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium precursor and the ligand.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction, highlighting the key steps that can be challenging for the specified substrate.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Often Slow for Hindered Substrates) pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)-I(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OH)₂ Base pd2_biaryl Ar-Pd(II)-Ar'(L₂) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Cross-Coupling Reactions of 2-Fluoro-4-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-Fluoro-4-iodo-1-methoxybenzene in palladium-catalyzed cross-coupling reactions. The primary focus is on preventing the common side reaction of dehalogenation, which leads to the formation of 1-fluoro-3-methoxybenzene and reduces the yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling reactions with 2-Fluoro-4-iodo-1-methoxybenzene?

A1: Dehalogenation is an undesired side reaction where the iodine atom on 2-Fluoro-4-iodo-1-methoxybenzene is replaced by a hydrogen atom, resulting in the formation of 1-fluoro-3-methoxybenzene. This byproduct consumes the starting material and complicates the purification of the desired cross-coupled product.

Q2: Why is 2-Fluoro-4-iodo-1-methoxybenzene particularly susceptible to dehalogenation?

A2: The Carbon-Iodine bond is relatively weak and prone to cleavage. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl iodide to the Pd(0) catalyst is a key step. However, competing pathways can lead to the formation of a palladium-hydride species, which can then reductively eliminate with the aryl group to yield the dehalogenated product. The electronic properties of the fluoro and methoxy substituents can also influence the rates of the desired coupling versus the undesired dehalogenation.

Q3: What are the primary sources of hydride in the reaction mixture that lead to dehalogenation?

A3: Hydride sources can be numerous and sometimes cryptic. Common sources include:

  • Solvents: Alcohols, and to a lesser extent, ethers like THF or dioxane, can be sources of hydride species.

  • Bases: Certain bases, particularly alkoxides, can undergo β-hydride elimination to generate palladium-hydride species.

  • Reagents: Impurities in reagents, such as residual hydrides in boronic acids or their esters, can contribute.

  • Water: While often necessary for Suzuki couplings, water can participate in side reactions that generate hydrides.

Q4: How does the choice of palladium catalyst and ligand affect dehalogenation?

A4: The ligand plays a crucial role in modulating the reactivity of the palladium center. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination step of the cross-coupling cycle, thereby outcompeting the dehalogenation pathway. These ligands can also stabilize the palladium catalyst and prevent the formation of palladium black.

Q5: Can the reaction temperature influence the extent of dehalogenation?

A5: Yes, higher reaction temperatures can sometimes increase the rate of dehalogenation. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable rate of the desired cross-coupling.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and mitigating dehalogenation issues when using 2-Fluoro-4-iodo-1-methoxybenzene in cross-coupling reactions.

Problem: Significant formation of 1-fluoro-3-methoxybenzene is observed.

Step 1: Analyze Reaction Components

Before modifying the reaction conditions, carefully review the purity and handling of all reagents and solvents.

  • Aryl Iodide: Ensure the 2-Fluoro-4-iodo-1-methoxybenzene is pure and free from acidic impurities.

  • Coupling Partner: For Suzuki reactions, verify the quality of the boronic acid or ester. For Stille reactions, ensure the organostannane is pure. For Sonogashira couplings, use a high-purity terminal alkyne.

  • Solvent: Use anhydrous, degassed solvents to minimize potential hydride sources and oxygen, which can lead to catalyst degradation.

  • Base: Use a high-purity base and consider its potential to act as a hydride source.

Step 2: Optimize Reaction Parameters

If reagent quality is confirmed, proceed with a systematic optimization of the reaction conditions. The following table summarizes key parameters and their expected impact on minimizing dehalogenation.

ParameterRecommendation to Minimize DehalogenationRationale
Ligand Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.Promotes faster reductive elimination of the desired product, outcompeting the dehalogenation pathway.
Base Use weaker, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Avoid strong alkoxide bases (e.g., NaOtBu, KOtBu).Minimizes the generation of palladium-hydride species from the base.
Solvent Use aprotic solvents like toluene, dioxane, or THF. Avoid alcohol co-solvents if possible.Reduces the availability of protic sources that can lead to hydride formation.
Temperature Run the reaction at the lowest effective temperature.Dehalogenation can be more prevalent at higher temperatures.
Catalyst Loading Use the lowest catalyst loading that provides a reasonable reaction rate.High catalyst concentrations can sometimes lead to an increase in side reactions.

Step 3: Implement Advanced Strategies

If optimization of standard parameters is insufficient, consider the following approaches:

  • Pre-catalyst Activation: Use a pre-catalyst that readily forms the active Pd(0) species to ensure a clean initiation of the catalytic cycle.

  • Additive Screening: In some cases, additives like fluoride salts (for Suzuki couplings) can accelerate the desired reaction.

  • Flow Chemistry: For challenging couplings, a continuous-flow setup can offer precise control over reaction parameters and minimize side reactions.

Experimental Protocols (Representative Examples)

The following protocols are provided as starting points for the Suzuki, Stille, and Sonogashira coupling of 2-Fluoro-4-iodo-1-methoxybenzene. Optimization will likely be required for specific coupling partners.

Suzuki Coupling Protocol

This protocol is designed to minimize dehalogenation by using a bulky ligand and a phosphate base.

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the arylboronic acid (1.2 equivalents), and potassium phosphate (K₃PO₄, 2.0 equivalents) to an oven-dried reaction vessel.

  • Substrate Addition: Add 2-Fluoro-4-iodo-1-methoxybenzene (1.0 equivalent).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Stille Coupling Protocol

This protocol utilizes a ligand that can accelerate the desired coupling.[1][2]

  • Reagent Preparation: To an oven-dried Schlenk flask under argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Substrate and Reagent Addition: Add 2-Fluoro-4-iodo-1-methoxybenzene (1.0 equivalent) and the organostannane (1.1 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling, the reaction mixture can be filtered through a plug of silica gel to remove the catalyst. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography. Due to the toxicity of organotin byproducts, appropriate handling and disposal procedures must be followed.

Sonogashira Coupling Protocol

This protocol uses a copper co-catalyst to facilitate the coupling with a terminal alkyne.[3][4]

  • Reagent Preparation: To a dry Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed THF and a suitable amine base (e.g., triethylamine or diisopropylamine, 3.0 equivalents).

  • Substrate and Alkyne Addition: Add 2-Fluoro-4-iodo-1-methoxybenzene (1.0 equivalent) and the terminal alkyne (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating (40-60 °C) may be applied. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture through celite to remove the catalyst salts. Wash the filter cake with ethyl acetate.

  • Purification: The filtrate is washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key chemical transformations and a logical workflow for addressing dehalogenation.

G Catalytic Cycle with Competing Dehalogenation Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd + Ar-I PdII_ArI Ar-Pd(II)-I(L_n) OxAdd->PdII_ArI Transmetalation Transmetalation (R-M) PdII_ArI->Transmetalation + R-M PdII_H Ar-Pd(II)-H(L_n) PdII_ArI->PdII_H Hydride Transfer PdII_ArR Ar-Pd(II)-R(L_n) Transmetalation->PdII_ArR ReductiveElimination Reductive Elimination PdII_ArR->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product Ar-R (Desired Product) ReductiveElimination->Product Hydride_Source Hydride Source (Solvent, Base, etc.) ReductiveElimination_H Reductive Elimination PdII_H->ReductiveElimination_H ReductiveElimination_H->Pd0 Regeneration Dehalogenated_Product Ar-H (Dehalogenated Byproduct) ReductiveElimination_H->Dehalogenated_Product

Caption: Competing pathways in cross-coupling.

Troubleshooting_Workflow Troubleshooting Dehalogenation Start Dehalogenation Observed Check_Reagents Step 1: Verify Reagent Purity (Aryl Iodide, Coupling Partner, Solvent, Base) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Repurify Purify/Replace Reagents Reagents_OK->Repurify No Optimize_Ligand Step 2: Optimize Ligand (Bulky, Electron-Rich) Reagents_OK->Optimize_Ligand Yes Repurify->Check_Reagents Ligand_OK Improved? Optimize_Ligand->Ligand_OK Optimize_Base Step 3: Optimize Base (K3PO4, Cs2CO3) Ligand_OK->Optimize_Base No Success Problem Solved Ligand_OK->Success Yes Base_OK Improved? Optimize_Base->Base_OK Optimize_Solvent_Temp Step 4: Optimize Solvent & Temperature (Aprotic, Lower Temp) Base_OK->Optimize_Solvent_Temp No Base_OK->Success Yes Solvent_Temp_OK Improved? Optimize_Solvent_Temp->Solvent_Temp_OK Solvent_Temp_OK->Success Yes Advanced_Strategies Consider Advanced Strategies (Pre-catalyst, Additives) Solvent_Temp_OK->Advanced_Strategies No Logical_Relationships Interplay of Parameters to Minimize Dehalogenation Goal Minimize Dehalogenation (Increase Ar-R Yield) Ligand Bulky, Electron-Rich Ligand Fast_RE Accelerate Reductive Elimination of Ar-R Ligand->Fast_RE Base Weak, Non-nucleophilic Base Slow_Hydride Suppress Pd-H Formation Base->Slow_Hydride Solvent Aprotic Solvent Solvent->Slow_Hydride Temperature Low Temperature Temperature->Slow_Hydride Fast_RE->Goal Slow_Hydride->Goal

References

Optimizing catalyst and ligand for Sonogashira reaction of 2-Fluoro-4-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sonogashira cross-coupling reaction of 2-Fluoro-4-iodo-1-methoxybenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira reaction with 2-Fluoro-4-iodo-1-methoxybenzene, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The palladium catalyst may have decomposed or is of poor quality.- Use a fresh batch of palladium catalyst. - Consider using a more stable pre-catalyst. - Ensure proper storage of the catalyst under an inert atmosphere.
Poor Quality Reagents: Impurities in the aryl halide, alkyne, or solvent can poison the catalyst.[1]- Purify starting materials if necessary.[1] - Use anhydrous and degassed solvents.[1]
Suboptimal Reaction Temperature: The temperature may be too low for efficient catalytic turnover.[2]- Gradually increase the reaction temperature. For aryl iodides, the reaction can often proceed at room temperature, but gentle heating may be required.[1][3]
Inappropriate Base: The base may not be strong enough or may be sterically hindered.- Screen different amine bases such as triethylamine or diisopropylamine.[1] - Ensure the base is dry and used in sufficient excess.[1]
Formation of Black Precipitate (Palladium Black) Catalyst Decomposition: This indicates the reduction of the Pd(II) or Pd(I) species to Pd(0) metal, which is catalytically inactive.[1]- Use fresh, high-purity reagents and solvents.[1] - Some solvents, like THF, have been anecdotally reported to promote palladium black formation; consider solvent screening.[1][4] - Ensure rigorous exclusion of oxygen.
Significant Alkyne Homocoupling (Glaser-Hay Byproduct) Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne, especially in the presence of a copper co-catalyst.[1]- Thoroughly degas the solvent and reaction mixture.[1] - Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1]
Copper Co-catalyst: The copper(I) salt can facilitate this side reaction.[5]- Consider running the reaction under copper-free conditions.[1] This may require specific ligands or higher temperatures to proceed efficiently.[5]
Reaction Stalls Before Completion Catalyst Deactivation: The catalyst may lose activity over the course of the reaction.- Incremental addition of the catalyst may be beneficial. - Switch to a more robust ligand that can stabilize the palladium catalyst.
Insufficient Reagent: One of the reactants may have been consumed.- Use a slight excess (e.g., 1.1-1.2 equivalents) of the alkyne.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Sonogashira coupling of 2-Fluoro-4-iodo-1-methoxybenzene?

A1: For a highly reactive substrate like an aryl iodide, standard conditions are a good starting point. This typically involves a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-2 mol%) and a copper(I) iodide co-catalyst (1-2 mol%) in the presence of an amine base like triethylamine in a solvent such as THF or DMF at room temperature.[6]

Q2: Is a copper co-catalyst necessary for this reaction?

A2: While a copper(I) co-catalyst can significantly increase the reaction rate, it is not always essential.[3] Copper-free Sonogashira reactions are well-established and are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1] These conditions may necessitate the use of specific, often bulky and electron-rich, phosphine ligands to facilitate the catalytic cycle.[5]

Q3: What is the role of the amine base in the Sonogashira reaction?

A3: The amine base serves two primary functions. Firstly, it deprotonates the terminal alkyne to form the reactive acetylide species.[1] Secondly, it acts as a scavenger for the hydrogen halide (HI) that is formed during the reaction, preventing it from deactivating the catalyst or reacting with other components in the mixture. Commonly used bases include triethylamine and diisopropylamine.[1]

Q4: How does the reactivity of 2-Fluoro-4-iodo-1-methoxybenzene compare to other aryl halides?

A4: The reactivity of aryl halides in the Sonogashira reaction generally follows the trend: I > OTf > Br > Cl.[1][7] As an aryl iodide, 2-Fluoro-4-iodo-1-methoxybenzene is expected to be highly reactive and should undergo coupling under milder conditions compared to the analogous bromide or chloride.[1][3]

Q5: What types of ligands are best suited for this reaction?

A5: While standard phosphine ligands like triphenylphosphine are often effective, the use of bulky and electron-rich phosphine ligands can enhance catalytic activity.[5][8] This is because electron-rich ligands promote the rate-determining oxidative addition step, and increased steric bulk can lead to the formation of more active, low-coordinate palladium intermediates.[5][8] Examples of such ligands include XPhos, SPhos, and RuPhos.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various aryl iodides, which can serve as a reference for optimizing the reaction of 2-Fluoro-4-iodo-1-methoxybenzene.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

CatalystLigandCo-CatalystBaseSolventTemp. (°C)Yield (%)
Pd(OAc)₂PPh₃CuIEt₃NDMF80Good to Excellent
PdCl₂(PPh₃)₂NoneCuIEt₃NTHFRTHigh
Pd₂(dba)₃XPhosNoneK₂CO₃Dioxane100Excellent
Pd/CPPh₃CuIEt₃NWater80Good

Note: Yields are generalized from literature on various aryl iodides and are for illustrative purposes.

Table 2: Influence of Base and Solvent on Reaction Outcome

BaseSolventTemp. (°C)Observations
Et₃NTHFRTStandard conditions, generally good yields.
DiisopropylamineToluene80Can be effective, especially for less soluble substrates.
K₂CO₃Ethanol70A common choice for copper-free conditions.[9]
PiperidineDMF100May be required for more challenging couplings.

Experimental Protocols

General Procedure for Copper-Catalyzed Sonogashira Coupling

A flame-dried Schlenk flask is charged with 2-Fluoro-4-iodo-1-methoxybenzene (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 3.0 eq) are then added via syringe. The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Copper-Free Sonogashira Coupling

To a dried reaction vessel are added 2-Fluoro-4-iodo-1-methoxybenzene (1.0 eq), the terminal alkyne (1.2 eq), a palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 eq), and a bulky phosphine ligand (e.g., XPhos, 0.04 eq). The vessel is sealed, evacuated, and backfilled with an inert gas. A degassed solvent (e.g., dioxane) and a base (e.g., K₂CO₃, 2.0 eq) are added. The mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by flash chromatography to afford the desired product.

Visualizations

Sonogashira_Copper_Catalyzed_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)I Cu(I)I Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)I->Cu(I)-C≡CR Alkyne Activation (H-C≡CR, Base) Cu(I)-C≡CR->Ar-Pd(II)-I(L2) Cu(I)-C≡CR->Cu(I)I

Caption: Catalytic cycles for the copper-catalyzed Sonogashira reaction.

Sonogashira_Copper_Free_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Deprotonation & Ligand Exchange (H-C≡CR, Base) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR)

Caption: Catalytic cycle for the copper-free Sonogashira reaction.

Experimental_Workflow start Start reagents Combine Aryl Iodide, Alkyne, Catalyst, and Ligand start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert add_solvents Add Degassed Solvent and Base inert->add_solvents reaction Stir at Desired Temperature add_solvents->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the Sonogashira reaction.

References

Technical Support Center: Purification of Biaryl Products from 2-Fluoro-4-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of biaryl products derived from 2-Fluoro-4-iodo-1-methoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in Suzuki-Miyaura cross-coupling reactions using 2-Fluoro-4-iodo-1-methoxybenzene?

A1: The most prevalent impurities include:

  • Homocoupling product of the boronic acid: This is often a major byproduct.

  • Homocoupling product of 2-Fluoro-4-iodo-1-methoxybenzene: This can form, especially with certain catalysts and reaction conditions.[1]

  • Unreacted 2-Fluoro-4-iodo-1-methoxybenzene: Incomplete reactions will leave starting material.

  • Deboronated starting material: The boronic acid can be replaced by a hydrogen atom.

  • Residual Palladium Catalyst: The catalyst used in the coupling reaction can contaminate the product.

Q2: My biaryl product is very polar and streaks on the TLC plate. How can I improve the chromatographic separation?

A2: Streaking on TLC plates is a common issue with polar compounds. Here are several strategies to improve separation:

  • Optimize the Solvent System: For normal-phase chromatography, if your compound streaks with standard eluents like ethyl acetate/hexane, consider adding a small amount of a more polar solvent like methanol or a base like triethylamine (1-2%) to the mobile phase. This can help to deactivate the silica gel and reduce tailing.

  • Switch to a Different Stationary Phase: If optimizing the solvent system on silica gel is unsuccessful, consider alternative stationary phases. Reversed-phase chromatography (e.g., C18) can be effective for polar compounds. Another powerful technique for polar molecules is Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Sample Loading: Ensure your sample is dissolved in a minimal amount of a solvent in which it is highly soluble and that is non-polar relative to the mobile phase. Overloading the column can also lead to streaking and poor separation.

Q3: How can I effectively remove the residual palladium catalyst from my final product?

A3: Residual palladium can often be challenging to remove completely. Here are a few common methods:

  • Filtration through Celite: Passing a solution of your crude product through a pad of Celite can help remove some of the precipitated palladium.

  • Aqueous Workup: A thorough aqueous workup during the reaction workup can help remove some of the more soluble palladium species.

  • Specialized Scavengers: There are commercially available silica-based scavengers with functional groups (e.g., thiols) that can selectively bind to and remove palladium.

  • Recrystallization: If your product is a solid, recrystallization can be a very effective method for removing residual catalyst along with other impurities.

Q4: Is recrystallization a viable purification method for these types of biaryl products?

A4: Yes, recrystallization can be a highly effective purification technique, especially for removing minor impurities and obtaining a high-purity solid product. The key is to find a suitable solvent or solvent system in which the desired biaryl product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. Screening various solvents is crucial for success.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of your biaryl product.

Issue 1: Difficulty in Separating the Desired Biaryl Product from Homocoupled Byproducts by Column Chromatography.

Symptoms:

  • TLC analysis shows spots with very close Rf values for the desired product and a major impurity.

  • Fractions from column chromatography are consistently contaminated with a byproduct.

Possible Causes:

  • The polarity of the desired product and the homocoupled byproduct (often from the boronic acid) are very similar.

  • The chosen solvent system does not provide sufficient resolution.

Solutions:

Solution Detailed Steps Expected Outcome
Fine-tune the Solvent System 1. Use TLC to test a range of solvent systems with slightly different polarities. For example, if you are using a 20% Ethyl Acetate in Hexane mixture, try 18%, 22%, etc. 2. Introduce a third solvent with a different selectivity, such as dichloromethane or toluene, in small percentages.Improved separation between the spots on the TLC plate, indicating a better solvent system for column chromatography.
Use a Longer Column 1. Prepare a longer chromatography column to increase the theoretical plates and improve separation. 2. Ensure the column is packed properly to avoid channeling.Better separation of closely eluting compounds, leading to purer fractions of the desired product.
Employ a Different Chromatographic Technique 1. If normal-phase chromatography fails, consider using reversed-phase flash chromatography. 2. For highly polar compounds, HILIC can provide a different selectivity and may resolve the impurities.The alternative technique may offer better separation due to different interaction mechanisms between the analytes and the stationary phase.
Issue 2: Low Recovery of the Desired Product After Purification.

Symptoms:

  • The final isolated yield of the pure biaryl product is significantly lower than expected based on the crude reaction mixture.

Possible Causes:

  • The product is partially soluble in the recrystallization solvent at low temperatures.

  • The product is adsorbing irreversibly to the silica gel during chromatography.

  • The product is volatile and is being lost during solvent evaporation.

Solutions:

Solution Detailed Steps Expected Outcome
Optimize Recrystallization 1. Screen a wider range of solvents to find one where your product has very low solubility at cold temperatures. 2. Use a minimal amount of hot solvent to dissolve the crude product. 3. Cool the solution slowly to maximize crystal formation and then cool further in an ice bath before filtration.Increased yield of recrystallized product.
Deactivate Silica Gel 1. Before running the column, flush the silica gel with the mobile phase containing a small amount of triethylamine (1-2%). This can help to cap the acidic silanol groups.Reduced irreversible adsorption of the polar product to the silica gel, leading to higher recovery.
Careful Solvent Removal 1. Use a rotary evaporator at a moderate temperature and pressure to avoid loss of a potentially volatile product. 2. For small quantities, removing the final traces of solvent under a gentle stream of nitrogen is advisable.Minimized loss of product during the final concentration step.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling and Purification

This protocol is a general guideline. Optimization of reaction conditions and purification methods may be necessary for specific substrates.

1. Reaction Setup:

  • To a flame-dried round-bottom flask, add 2-Fluoro-4-iodo-1-methoxybenzene (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).

2. Reaction Execution:

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Heat the mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Workup:

  • Cool the reaction mixture to room temperature.

  • Add water and extract with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

4. Purification:

  • Column Chromatography:

    • The crude product is purified by flash column chromatography on silica gel.

    • A typical eluent system to start with is a gradient of ethyl acetate in hexane (e.g., 5% to 30%). The optimal eluent should be determined by TLC analysis of the crude mixture.

  • Recrystallization:

    • If the purified product is a solid and contains minor impurities, it can be further purified by recrystallization.

    • Dissolve the solid in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Reaction Setup: - 2-Fluoro-4-iodo-1-methoxybenzene - Arylboronic Acid - Base (e.g., K2CO3) - Pd Catalyst reaction Reaction Execution: - Inert Atmosphere - Heat (80-90°C) - Monitor by TLC start->reaction workup Aqueous Workup: - Extraction with Organic Solvent - Wash with Brine - Dry and Concentrate reaction->workup Crude Product chromatography Column Chromatography (e.g., Silica Gel, EtOAc/Hexane) workup->chromatography recrystallization Recrystallization (for solid products) chromatography->recrystallization Optional analysis Characterization: - NMR - Mass Spectrometry - Purity Analysis chromatography->analysis recrystallization->analysis

Caption: General experimental workflow for the synthesis and purification of biaryl products.

troubleshooting_logic cluster_poor_separation Poor Separation in Chromatography cluster_low_yield Low Product Recovery cluster_catalyst_contamination Catalyst Contamination start Purification Challenge Encountered q_separation Are product and impurity spots overlapping on TLC? start->q_separation q_yield Is the isolated yield significantly low? start->q_yield q_catalyst Is residual palladium detected in the final product? start->q_catalyst sol_optimize_solvent Optimize solvent system (e.g., polarity, additives) q_separation->sol_optimize_solvent Yes sol_change_phase Try alternative chromatography (Reversed-Phase or HILIC) sol_optimize_solvent->sol_change_phase Still poor separation sol_optimize_recryst Optimize recrystallization (solvent, temperature) q_yield->sol_optimize_recryst Yes (Solid Product) sol_check_adsorption Check for irreversible adsorption on silica (deactivate if needed) q_yield->sol_check_adsorption Yes (Chromatography) sol_scavenger Use a palladium scavenger q_catalyst->sol_scavenger Yes sol_recrystallize Perform recrystallization q_catalyst->sol_recrystallize Yes (if solid)

Caption: Troubleshooting logic for common purification challenges.

References

Effect of base and solvent on Buchwald-Hartwig amination with 2-Fluoro-4-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of 2-Fluoro-4-iodo-1-methoxybenzene. The information is tailored for researchers, scientists, and professionals in drug development to help navigate challenges encountered during this specific cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when setting up the Buchwald-Hartwig amination for 2-Fluoro-4-iodo-1-methoxybenzene?

A1: The most critical parameters for a successful amination of this substrate are the choice of palladium catalyst (a combination of a palladium precursor and a phosphine ligand), the base, the solvent, and the reaction temperature. Due to the electron-rich nature of the methoxy group on the aryl iodide, careful optimization of these parameters is crucial for achieving high yields.

Q2: Which type of base is generally recommended for the amination of an electron-rich aryl iodide like 2-Fluoro-4-iodo-1-methoxybenzene?

A2: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most commonly used and effective bases for such substrates. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may also be effective, particularly with highly active catalyst systems, but often result in slower reaction rates.[1]

Q3: What is the best solvent for this reaction?

A3: Aprotic, non-polar, and polar solvents are commonly used. Toluene and 1,4-dioxane are excellent starting points due to their ability to dissolve the aryl halide and the catalytic species effectively.[2] Tetrahydrofuran (THF) is another option. In some cases, more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be beneficial, but they should be used with caution as they can sometimes interfere with the catalyst.[3]

Q4: I am observing low to no conversion of my starting material. What are the likely causes?

A4: Low or no conversion can stem from several issues:

  • Inactive Catalyst: Ensure your palladium precursor and ligand are of high quality and handled under an inert atmosphere to prevent deactivation. Using a pre-catalyst can often lead to more reliable results.

  • Inappropriate Base: The base may not be strong enough to facilitate the catalytic cycle. Consider switching to a stronger base like NaOtBu or KOtBu.

  • Low Reaction Temperature: Electron-rich aryl halides often require higher temperatures (typically 80-110 °C) to proceed at a reasonable rate.

  • Inhibitory Effects: While aryl iodides are generally reactive, the iodide anion generated during the reaction can sometimes inhibit the palladium catalyst.[4]

Q5: My reaction is producing a significant amount of 1-fluoro-3-methoxybenzene (hydrodehalogenation product). How can I minimize this side reaction?

A5: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing amination.[5] To minimize this:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often suppress this side reaction by promoting the desired reductive elimination step.[6]

  • Amine Equivalents: Ensure you are using a slight excess of the amine coupling partner.

  • Water Content: Rigorously dry your solvent and reagents, as water can be a proton source for hydrodehalogenation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Base is not strong enough. 3. Reaction temperature is too low. 4. Poor quality of reagents or solvent.1. Use a fresh palladium source and ligand. Consider using a pre-catalyst. 2. Switch to a stronger base (e.g., NaOtBu or KOtBu). 3. Increase the reaction temperature in 10 °C increments. 4. Use freshly distilled/dried solvents and high-purity reagents.
Significant Hydrodehalogenation 1. Presence of water or other proton sources. 2. Suboptimal ligand choice. 3. Reaction temperature is too high.1. Ensure all reagents and solvents are anhydrous. 2. Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). 3. Try running the reaction at a lower temperature for a longer duration.
Formation of Dark Precipitate (Palladium Black) 1. Catalyst decomposition. 2. Reaction temperature is too high. 3. Incompatible solvent.1. Use a more robust ligand or a pre-catalyst. 2. Lower the reaction temperature. 3. Switch to a different solvent (e.g., from toluene to dioxane).
Incomplete Reaction / Stalled at ~50% Conversion 1. Catalyst inhibition by iodide. 2. Insufficient amount of base.1. Consider using a bidentate ligand like BINAP or DPPF, which can sometimes mitigate iodide inhibition.[5] 2. Increase the equivalents of the base (e.g., from 1.2 to 1.5 equivalents).

Effect of Base and Solvent on Reaction Outcome (Qualitative Summary)

The following table summarizes the general effects of different bases and solvents on the Buchwald-Hartwig amination of electron-rich aryl halides like 2-Fluoro-4-iodo-1-methoxybenzene.

Base Solvent Expected Outcome Potential Issues
NaOtBu / KOtBu Toluene, DioxaneGenerally high yields and fast reaction rates.Can be sensitive to functional groups that are base-labile.
Cs₂CO₃ Dioxane, THFMilder conditions, suitable for base-sensitive substrates.May require longer reaction times or higher temperatures.
K₃PO₄ DMF, DMSOEffective for certain catalyst systems, particularly in polar solvents.Can be less effective with some ligands.
DBU (Organic Base) Toluene, DMFHomogeneous reaction conditions, can be beneficial for certain substrates.Often less effective than strong inorganic bases for this type of transformation.[3]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and may require optimization for specific amine coupling partners.

Materials:

  • 2-Fluoro-4-iodo-1-methoxybenzene (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, phosphine ligand, and base.

  • Add the anhydrous, degassed solvent and stir the mixture for 10-15 minutes at room temperature to allow for pre-formation of the active catalyst.

  • Add 2-Fluoro-4-iodo-1-methoxybenzene and the amine to the reaction mixture.

  • Seal the vessel and heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A 1. Add Pd Source, Ligand, & Base B 2. Add Anhydrous Solvent A->B C 3. Stir for Catalyst Pre-formation B->C D 4. Add Aryl Halide & Amine C->D E 5. Heat to 80-110 °C D->E F 6. Monitor Progress (TLC/GC/LCMS) E->F G 7. Quench Reaction F->G H 8. Aqueous Workup & Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K Product J->K

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting_Logic Start Low or No Conversion Q1 Is the catalyst active? Start->Q1 Sol1 Use fresh catalyst/ligand or a pre-catalyst Q1->Sol1 No Q2 Is the base strong enough? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Switch to NaOtBu or KOtBu Q2->Sol2 No Q3 Is the temperature adequate? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Increase temperature Q3->Sol3 No End Re-evaluate other parameters (solvent, ligand, etc.) Q3->End Yes A3_Yes Yes A3_No No

Caption: Troubleshooting logic for low reaction conversion.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions with Fluorinated Aryl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for common issues encountered during cross-coupling reactions involving fluorinated aryl iodides. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with a fluorinated aryl iodide is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings with fluorinated aryl iodides can stem from several factors, often related to the electron-deficient nature of the fluorinated reactant. Here are some common causes and potential solutions:

  • Inefficient Oxidative Addition: While aryl iodides are generally reactive, highly fluorinated systems can sometimes be challenging. Consider using more electron-rich and bulky phosphine ligands to facilitate this step.

  • Poor Transmetalation: The choice of base and solvent is crucial. Strong bases like NaOH or TlOH in solvents such as THF or water can be effective.[1] For anhydrous conditions, finely ground K₃PO₄ with a small amount of water can improve reproducibility.

  • Protodeboronation of the Boronic Acid: Fluorinated boronic acids can be prone to decomposition. Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this side reaction.[2]

  • Catalyst Deactivation: The formation of palladium black indicates catalyst precipitation. Ensure thorough degassing of solvents and use of appropriate ligands to stabilize the palladium catalyst.

Q2: I am observing significant amounts of hydrodehalogenation (replacement of iodide with hydrogen) in my cross-coupling reaction. How can I minimize this side reaction?

A2: Hydrodehalogenation is a common side reaction, particularly with electron-deficient aryl halides like fluorinated aryl iodides. This often occurs due to competing β-hydride elimination from the organopalladium intermediate.

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can favor reductive elimination of the desired product over β-hydride elimination.

  • Base Selection: The choice of base can influence the reaction pathway. Weaker bases may sometimes reduce the extent of hydrodehalogenation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes suppress this side reaction, although it may also slow down the desired coupling.

Q3: My Sonogashira coupling with a fluorinated aryl iodide is not proceeding to completion. What should I troubleshoot?

A3: Sonogashira couplings with fluorinated aryls can be inefficient.[3] Here are key areas to investigate:

  • Catalyst System: The traditional Pd/Cu catalytic system may not be optimal. Consider using copper-free conditions or alternative ligands. Hemilabile PN ligands have shown some success.[3]

  • Solvent and Base: The solvent and base play a critical role. Amine bases like triethylamine are common, but their purity is important. Distilling the amine base before use can be beneficial. Anhydrous and degassed solvents are crucial to prevent side reactions.

  • Alkyne Homocoupling: The formation of a diacetylene byproduct (Glaser coupling) indicates that the homocoupling of the terminal alkyne is a competing reaction. Using a slight excess of the alkyne and ensuring an efficient cross-coupling catalyst can minimize this.

Q4: I am having difficulty with the Buchwald-Hartwig amination of a fluorinated aryl iodide. What are the key parameters to optimize?

A4: While the Buchwald-Hartwig amination is a powerful tool, aryl iodides can sometimes be challenging substrates due to the potential for catalyst inhibition by the iodide anion.[4][5]

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands are generally preferred.

  • Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can depend on the specific amine and aryl iodide.

  • Solvent: Aprotic solvents like toluene or dioxane are typically used. The poor solubility of the iodide salt byproduct in toluene can sometimes be advantageous.[5]

  • Palladium Precatalyst: Using a well-defined palladium precatalyst can lead to more reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[4]

Troubleshooting Guides

Guide 1: Low Yield in Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshooting low yields in Suzuki-Miyaura cross-coupling reactions involving fluorinated aryl iodides.

// Nodes Start [label="Low Yield in\nSuzuki Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Check Reagent Quality\n& Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Ligand [label="Optimize Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Base [label="Optimize Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Solvent [label="Optimize Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vary_Temp [label="Vary Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Consider_Alternative [label="Consider Boronic Ester\nor Trifluoroborate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Reagents [label="Initial Check"]; Check_Reagents -> Optimize_Ligand [label="Reagents OK"]; Optimize_Ligand -> Optimize_Base [label="No Improvement"]; Optimize_Base -> Optimize_Solvent [label="No Improvement"]; Optimize_Solvent -> Vary_Temp [label="No Improvement"]; Vary_Temp -> Consider_Alternative [label="Still Low Yield"];

Optimize_Ligand -> Success [label="Yield Improves"]; Optimize_Base -> Success [label="Yield Improves"]; Optimize_Solvent -> Success [label="Yield Improves"]; Vary_Temp -> Success [label="Yield Improves"]; Consider_Alternative -> Success [label="Yield Improves"]; } .dot Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Parameter Recommendation Rationale
Palladium Source Use a pre-formed, air-stable precatalyst (e.g., XPhos Pd G2).Ensures consistent generation of the active Pd(0) species.
Ligand Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[2]Facilitates oxidative addition and reductive elimination.
Base Try a range of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[6]The optimal base is substrate-dependent.
Solvent A mixture of an organic solvent (e.g., toluene, dioxane) and water is often effective.[7]Water can aid in dissolving the base and facilitate transmetalation.[2]
Boron Source If boronic acid is unstable, switch to a boronic ester (e.g., Bpin) or a trifluoroborate salt.[2]These are often more stable to the reaction conditions, preventing protodeboronation.[2]
Temperature Optimize the reaction temperature.While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions.
Guide 2: Minimizing Hydrodehalogenation Side Product

This guide outlines strategies to suppress the formation of the hydrodehalogenated byproduct in cross-coupling reactions.

// Nodes Start [label="Hydrodehalogenation\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Change_Ligand [label="Switch to Bulky,\nElectron-Rich Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; Modify_Base [label="Use Weaker or\nNon-Coordinating Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lower_Temp [label="Lower Reaction\nTemperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_H_Source [label="Identify and Eliminate\nProton Sources", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Side Product Minimized", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Change_Ligand; Change_Ligand -> Modify_Base [label="Still Observed"]; Modify_Base -> Lower_Temp [label="Still Observed"]; Lower_Temp -> Check_H_Source [label="Still Observed"]; Change_Ligand -> Success [label="Minimized"]; Modify_Base -> Success [label="Minimized"]; Lower_Temp -> Success [label="Minimized"]; Check_H_Source -> Success [label="Minimized"]; } .dot Caption: Decision tree for minimizing hydrodehalogenation.

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the optimization of a Suzuki-Miyaura coupling with a fluorinated aryl iodide.

  • Reagent Preparation:

    • Fluorinated aryl iodide (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium precatalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

    • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

    • Solvent (e.g., Toluene/H₂O 4:1, 5 mL)

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the fluorinated aryl iodide, arylboronic acid, palladium precatalyst, and base.

    • Add the degassed solvent mixture via syringe.

    • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield

The following table summarizes the impact of different phosphine ligands on the yield of a model Suzuki-Miyaura coupling between 4-fluoroiodobenzene and phenylboronic acid.

Ligand Yield (%)
PPh₃65
P(o-tol)₃78
SPhos92
XPhos95

Reaction Conditions: 4-fluoroiodobenzene (1 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), ligand (2.5 mol%), K₃PO₄ (2 mmol), dioxane (5 mL), 100 °C, 12 h.

Table 2: Influence of Base and Solvent on a Buchwald-Hartwig Amination

This table illustrates the effect of different base and solvent combinations on the amination of 4-fluoroiodobenzene with morpholine.

Base Solvent Yield (%)
NaOtBuToluene91
NaOtBuDioxane88
LHMDSToluene85
Cs₂CO₃Dioxane75

Reaction Conditions: 4-fluoroiodobenzene (1 mmol), morpholine (1.2 mmol), Pd(OAc)₂ (2 mol%), BINAP (3 mol%), base (1.4 mmol), solvent (5 mL), 100 °C, 16 h.

References

Technical Support Center: Catalyst Deactivation in Reactions with 2-Fluoro-4-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered when using 2-Fluoro-4-iodo-1-methoxybenzene in cross-coupling reactions. The following information is intended for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions where 2-Fluoro-4-iodo-1-methoxybenzene is used?

A1: 2-Fluoro-4-iodo-1-methoxybenzene is a versatile aryl halide commonly employed in a variety of palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These include, but are not limited to:

  • Suzuki-Miyaura Coupling: For the formation of biaryl compounds.

  • Heck Reaction: For the synthesis of substituted alkenes.[1][2][3]

  • Sonogashira Coupling: For the formation of aryl alkynes.[4][5]

  • Buchwald-Hartwig Amination: For the synthesis of aryl amines.[6][7][8]

  • Stille Coupling: For the formation of carbon-carbon bonds using organotin reagents.

Q2: Why is catalyst deactivation a concern when using an aryl iodide like 2-Fluoro-4-iodo-1-methoxybenzene?

A2: While the carbon-iodine bond's high reactivity is often advantageous for oxidative addition to the palladium center, the iodide anion (I⁻) released during the catalytic cycle can act as a catalyst poison.[9] Iodide can coordinate strongly to the palladium center, forming inactive or less active catalyst species, such as bridged palladium dimers.[9] This is a significant concern in reactions like the Buchwald-Hartwig amination.[9]

Q3: What are the general signs of catalyst deactivation in my reaction?

A3: Common indicators of catalyst deactivation include:

  • Stalled or incomplete reaction conversion.

  • Slow reaction rates requiring prolonged heating.

  • Formation of side products, such as homocoupling of the starting material.

  • A visible change in the reaction mixture, such as the precipitation of palladium black.

Troubleshooting Guides

Issue 1: My Suzuki-Miyaura coupling reaction with 2-Fluoro-4-iodo-1-methoxybenzene is sluggish or has stalled.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Iodide Poisoning Iodide ions can form inactive µ-iodo bridged palladium dimers.[9] Consider using ligands that can mitigate this effect, such as bulky, electron-rich phosphines (e.g., Buchwald or Hartwig ligands).[9][10] In some cases, additives that can sequester iodide may be beneficial.
Ligand Degradation Phosphine ligands can be susceptible to oxidation or P-C bond cleavage at elevated temperatures.[11] Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen). Use high-purity, degassed solvents. Consider using more robust ligands, such as N-heterocyclic carbenes (NHCs).
Base Incompatibility The choice of base is crucial. Some bases may not be strong enough to facilitate the transmetalation step effectively or may contribute to side reactions. For base-sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH.
Poor Reagent Quality Impurities in the boronic acid or 2-Fluoro-4-iodo-1-methoxybenzene can poison the catalyst. Ensure the purity of all reagents. Elemental sulfur, a potential impurity, is a known palladium catalyst poison.[12]
Issue 2: I am observing significant homocoupling of 2-Fluoro-4-iodo-1-methoxybenzene in my Sonogashira coupling.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Copper Co-catalyst Issues In the traditional Sonogashira reaction, the copper co-catalyst is crucial. If the copper(I) source is oxidized or impure, it can lead to the Glaser-Hay homocoupling of the terminal alkyne. Ensure the use of a high-quality copper(I) salt (e.g., CuI) and consider running the reaction in the absence of oxygen.
Slow Transmetalation If the transmetalation of the copper acetylide to the palladium center is slow, the palladium-aryl intermediate may undergo side reactions. Ensure the base is effectively deprotonating the alkyne. The choice of amine base (e.g., triethylamine, diisopropylamine) can influence the reaction rate.
Palladium Catalyst Decomposition At elevated temperatures, the palladium catalyst can decompose to form palladium black, which can promote side reactions. Use the lowest effective temperature for the reaction. Consider using a more stable palladium precatalyst or ligand.
Issue 3: My Buchwald-Hartwig amination with 2-Fluoro-4-iodo-1-methoxybenzene gives low yields.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Severe Iodide Inhibition Buchwald-Hartwig aminations are notoriously sensitive to inhibition by iodide.[9] The use of specialized, bulky, and electron-rich phosphine ligands (e.g., Josiphos, XPhos) is often necessary to overcome this issue.[13] These ligands promote the reductive elimination step and can prevent the formation of inactive palladium-iodide complexes.[6]
Base Strength and Steric Hindrance A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can be critical depending on the pKa of the amine.
Amine Substrate Issues Certain amines can act as catalyst poisons themselves, particularly those with coordinating functional groups. The steric bulk of the amine can also affect the rate of the reaction. A thorough screening of reaction conditions (ligand, base, solvent, temperature) may be necessary for challenging amine substrates.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for specific substrates.

Materials:

  • 2-Fluoro-4-iodo-1-methoxybenzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.02 equiv)

  • K₂CO₃ (2.0 equiv)

  • Dioxane/Water (4:1 v/v)

Procedure:

  • To a Schlenk flask, add 2-Fluoro-4-iodo-1-methoxybenzene, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Ligands for Buchwald-Hartwig Amination of Aryl Iodides
LigandTypical Catalyst Loading (mol%)General Performance with Aryl IodidesKey Features
P(o-tol)₃2-5Moderate, can be sluggish.First generation ligand.
BINAP1-3Good, improved reactivity over monodentate phosphines.[6]Bidentate ligand, helps prevent dimer formation.[6]
XPhos0.5-2Excellent, broad substrate scope.[13]Bulky, electron-rich biaryl phosphine ligand.
Josiphos0.5-2Excellent, particularly for challenging substrates.Ferrocene-based, highly effective ligand family.

Visualizations

Catalyst Deactivation Pathways

Catalyst_Deactivation cluster_catalyst Active Catalyst (L-Pd(0)) cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0) Species Iodide_Poisoning Iodide Poisoning (Inactive Dimers) Active_Catalyst->Iodide_Poisoning Excess Iodide Ligand_Degradation Ligand Degradation (Oxidation, Cleavage) Active_Catalyst->Ligand_Degradation Air/Water/Heat Pd_Black Palladium Black (Precipitation) Active_Catalyst->Pd_Black Thermal Instability Troubleshooting_Flow Start Low Reaction Conversion Check_Inertness Is the reaction under a strictly inert atmosphere? Start->Check_Inertness Check_Reagents Are all reagents pure and dry? Check_Inertness->Check_Reagents Yes Optimize_Conditions Systematically optimize: - Ligand - Base - Solvent - Temperature Check_Inertness->Optimize_Conditions No Check_Ligand Is the ligand appropriate for aryl iodides? Check_Reagents->Check_Ligand Yes Check_Reagents->Optimize_Conditions No Check_Ligand->Optimize_Conditions Yes Success Reaction Successful Check_Ligand->Success No, change ligand Optimize_Conditions->Success

References

Technical Support Center: Column Chromatography Purification of 2-Fluoro-4-iodo-1-methoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Fluoro-4-iodo-1-methoxybenzene derivatives using column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with general laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of 2-Fluoro-4-iodo-1-methoxybenzene derivatives?

A1: For most applications involving the purification of 2-Fluoro-4-iodo-1-methoxybenzene derivatives, silica gel (SiO2) is the standard and most effective stationary phase.[1] Silica gel is a polar adsorbent, which allows for good separation of compounds with varying polarities.[1] For compounds that may be sensitive to the acidic nature of silica gel, alumina (Al2O3) can be a suitable alternative.[2] Additionally, for challenging separations, particularly of isomers, specialized stationary phases such as fluorinated phases can offer different selectivity.

Q2: How do I select an appropriate solvent system (mobile phase) for my separation?

A2: The ideal solvent system should provide a good separation of your target compound from impurities. This is typically determined by running preliminary Thin Layer Chromatography (TLC) plates.[3] A good rule of thumb is to aim for an Rf value of 0.2-0.4 for your desired compound .[2] A common and effective starting solvent system for many organic compounds, including substituted anisoles, is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane .[4] The polarity of the mobile phase is adjusted by changing the ratio of the two solvents.

Q3: Should I use isocratic or gradient elution?

A3: The choice between isocratic and gradient elution depends on the complexity of your mixture.

  • Isocratic elution , where the solvent composition remains constant throughout the separation, is simpler and often sufficient for separating compounds with significantly different polarities.[3]

  • Gradient elution , where the polarity of the solvent system is gradually increased during the separation, is generally more effective for complex mixtures containing compounds with a wide range of polarities. It can help to improve peak resolution and reduce elution time for strongly retained compounds.[5]

Q4: What are the common impurities I should expect when synthesizing 2-Fluoro-4-iodo-1-methoxybenzene derivatives?

A4: Common impurities can include:

  • Unreacted starting materials: For example, the precursor 2-fluoro-1-methoxybenzene.

  • Positional isomers: Iodination of substituted benzenes can sometimes lead to the formation of isomers (e.g., 2-Fluoro-6-iodo-1-methoxybenzene). Separating these can be challenging due to their similar polarities.

  • De-iodinated byproducts: Depending on the reaction and workup conditions, loss of the iodine substituent can occur.

  • Products of over-iodination: Di-iodinated or other polysubstituted byproducts might be formed.

Q5: My compound is not UV-active. How can I monitor the fractions collected from the column?

A5: If your compound does not visualize under a UV lamp, you can use alternative visualization techniques for TLC analysis of your fractions. Common methods include staining with:

  • Potassium permanganate (KMnO4) stain: This is a good general stain for most organic compounds.

  • Iodine chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[1]

  • Ceric ammonium molybdate (CAM) stain: Another versatile stain for a wide range of organic functional groups.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor Separation (overlapping bands/peaks) 1. Inappropriate solvent system: The polarity of the eluent may be too high or too low, resulting in poor differentiation between compounds.1. Optimize the solvent system using TLC: Test various solvent ratios (e.g., different percentages of ethyl acetate in hexanes) to achieve a clear separation of spots on the TLC plate. Aim for a significant difference in Rf values (ΔRf) between your product and impurities.
2. Column overloading: Too much crude material was loaded onto the column.2. Reduce the amount of sample loaded. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight for difficult separations.
3. Improperly packed column: Channels or cracks in the silica gel bed can lead to an uneven flow of the mobile phase.3. Repack the column carefully. Ensure the silica gel is packed uniformly without any air bubbles. Both wet and dry packing methods can be effective if performed correctly.[6]
4. Separation of very similar compounds (e.g., positional isomers): Isomers often have very similar polarities, making them difficult to separate on standard silica gel.4. Consider advanced techniques: Try a very long column, a very slow gradient, or consider using High-Performance Liquid Chromatography (HPLC) with a more specialized column (e.g., a phenyl or biphenyl column) for better resolution.[7][8]
Product is not eluting from the column 1. Solvent system is not polar enough: The eluent does not have sufficient strength to displace the compound from the stationary phase.1. Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. For very polar compounds, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.[4]
2. Compound decomposition on silica gel: Some compounds can degrade on the acidic surface of silica gel.[2]2. Test for stability on a TLC plate. Spot your compound and let the plate sit for a few hours before eluting to see if degradation occurs. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent.[2]
Product elutes too quickly (with the solvent front) 1. Solvent system is too polar: The eluent is too strong, causing all compounds to move rapidly through the column without sufficient interaction with the stationary phase.1. Decrease the polarity of the mobile phase. Use a higher percentage of the non-polar solvent (e.g., increase the proportion of hexanes in a hexane/ethyl acetate mixture).[3]
Streaking or tailing of bands 1. Sample is not soluble in the eluent. 1. Load the sample using a "dry loading" technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the powdered sample to the top of the column.[6]
2. Acidic or basic nature of the compound: Highly acidic or basic compounds can interact strongly and irreversibly with the silica gel.2. Add a modifier to the eluent. For acidic compounds, a small amount of acetic acid can be added. For basic compounds, a small amount of triethylamine or pyridine can be added to improve the peak shape.
3. Column overloading. 3. Reduce the amount of sample loaded onto the column.

Quantitative Data

While specific Rf values for every 2-Fluoro-4-iodo-1-methoxybenzene derivative are not available without experimental determination, the following table provides representative Rf values for related substituted aromatic compounds in a common solvent system. This data should be used as a starting point for developing your own TLC and column chromatography methods.

Compound Type Example Solvent System (Hexane:Ethyl Acetate) Approximate Rf Value Reference
Halogenated Anisole Derivative9:10.4 - 0.7General observation
Nitro-substituted Anisole4:10.3 - 0.5General observation
Hydroxy-substituted Anisole7:30.2 - 0.4General observation
Benzaldehyde Derivative8:20.4 - 0.6[9]
Biphenyl Derivative95:5~0.5[10]

Note: Rf values are dependent on various factors including the exact stationary phase, temperature, and chamber saturation. These values are for guidance only and should be confirmed experimentally.[10]

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol provides a general workflow for the purification of a 2-Fluoro-4-iodo-1-methoxybenzene derivative. The specific solvent system and column size should be determined based on preliminary TLC analysis and the amount of crude material.

  • Solvent System Selection:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate using various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

    • Identify a solvent system that provides good separation between the desired product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.

  • Column Preparation:

    • Select an appropriate size glass column based on the amount of crude material to be purified.

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column to support the stationary phase.[4]

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then add a protective layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the eluent and carefully apply it to the top of the column using a pipette.

    • Dry Loading: Dissolve the crude material in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for samples that are not very soluble in the eluting solvent.[6]

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the top of the column.

    • Begin collecting fractions in test tubes or other suitable containers.

    • If using gradient elution, gradually increase the proportion of the more polar solvent in the eluent mixture.

    • Monitor the elution of your compound by collecting small fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure desired product.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

    • Confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS, HPLC).

Visualization of Workflows

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent System Selection) Column_Packing Column Packing (Silica Gel Slurry) TLC->Column_Packing Determines starting eluent Sample_Loading Sample Loading (Wet or Dry) Column_Packing->Sample_Loading Elution Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Combine Pure Fractions Fraction_Analysis->Pooling Identify pure fractions Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Purified Product Evaporation->Final_Product

Caption: A general workflow for column chromatography purification.

Troubleshooting_Logic Start Poor Separation Observed Check_TLC Review Initial TLC Data (Adequate ΔRf?) Start->Check_TLC Check_Loading Column Overloaded? Check_TLC->Check_Loading Yes Optimize_Solvent Re-optimize Solvent System Check_TLC->Optimize_Solvent No Check_Packing Column Packed Properly? Check_Loading->Check_Packing No Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Yes Isomer_Issue Are Components Isomers? Check_Packing->Isomer_Issue Yes Repack_Column Repack Column Check_Packing->Repack_Column No Advanced_Methods Consider HPLC or Specialized Column Isomer_Issue->Advanced_Methods Yes

Caption: A decision-making flowchart for troubleshooting poor separation.

References

Validation & Comparative

A Comparative Analysis of 2-Fluoro-4-iodoanisole and 4-Iodoanisole in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of aryl halide is a critical parameter influencing reaction kinetics and overall yield. This guide provides an objective comparison of the reactivity of 2-fluoro-4-iodoanisole and 4-iodoanisole in Suzuki coupling reactions, supported by experimental data from the literature.

The introduction of a fluorine atom at the ortho-position to the iodine in 4-iodoanisole significantly alters the electronic properties of the molecule. The strong electron-withdrawing nature of fluorine is expected to influence the oxidative addition step of the Suzuki coupling catalytic cycle, a key determinant of the overall reaction rate. This comparison aims to provide researchers with insights into how this structural modification impacts reactivity, thereby aiding in the selection of substrates and the design of synthetic routes.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Suzuki coupling of 4-iodoanisole and provide a representative protocol for a structurally related fluoro-iodo-aromatic compound, offering a basis for comparison.

Table 1: Suzuki Coupling of 4-Iodoanisole with Phenylboronic Acid

EntryCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Pd/C (1.4)-K₂CO₃DMFReflux (Microwave)1.592[1]
2C-SH-Pd (1.4)-K₂CO₃EtOH1004>95[2]
3Pd(BNHC)@Nano-SiO₂ (0.15)N-Heterocyclic CarbeneK₂CO₃DMF/H₂O65->98[3]
4Pd(PPh₃)₄ (0.2)PPh₃K₂CO₃DMF1001-4-

Table 2: Representative Suzuki Coupling of a Fluorinated Aryl Halide

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Reference
5-bromo-4-fluoro-2-methoxy-N-methylaniline4-methoxyphenylboronic acidPd(OAc)₂ (3)PPh₃ (6)K₂CO₃Toluene/Dioxane/H₂O9012-24[4]

Experimental Protocols

Protocol 1: Suzuki Coupling of 4-Iodoanisole with Phenylboronic Acid (from Table 1, Entry 1) [1]

  • Reaction Setup: In a microwave-safe vessel, 4-iodoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), Pd/C (15 mg, 1.4 mol% of Pd), and K₂CO₃ (2.0 mmol) are combined.

  • Solvent Addition: Dimethylformamide (DMF, 8 mL) is added to the reaction mixture.

  • Reaction Conditions: The vessel is sealed and heated to reflux under air in a domestic microwave oven for a designated time (e.g., 90 minutes for optimal yield).

  • Workup and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by appropriate methods, such as column chromatography, to yield 4-methoxybiphenyl.

Protocol 2: General Suzuki Coupling for a Fluorinated Aryl Halide (Adapted from Table 2) [4]

  • Reaction Setup: To a round-bottom flask, add the fluorinated aryl halide (e.g., 5-bromo-4-fluoro-2-methoxy-N-methylaniline, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: A degassed solvent mixture of toluene, 1,4-dioxane, and water is added.

  • Reaction Execution: The reaction mixture is stirred at room temperature for 10 minutes, then heated to 90 °C for 12-24 hours.

  • Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and an aqueous workup is performed, followed by extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and the product is purified.

Mandatory Visualizations

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Base Base

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_reactants Reactant Preparation Aryl Halide Aryl Halide Reaction Setup Reaction Setup Aryl Halide->Reaction Setup Boronic Acid Boronic Acid Boronic Acid->Reaction Setup Base Base Base->Reaction Setup Catalyst/Ligand Catalyst/Ligand Catalyst/Ligand->Reaction Setup Solvent Solvent Solvent->Reaction Setup Reaction Reaction Reaction Setup->Reaction Heating & Stirring Workup Workup Reaction->Workup Cooling & Quenching Purification Purification Workup->Purification Extraction Analysis Analysis Purification->Analysis e.g., Chromatography

References

A Comparative Kinetic Analysis of the Oxidative Addition of Fluorinated Aryl Iodides to Palladium(0) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of fundamental organometallic reactions is paramount for optimizing catalytic cycles and designing novel synthetic routes. This guide provides a comparative analysis of the oxidative addition of fluorinated aryl iodides to palladium(0) complexes, a critical step in many palladium-catalyzed cross-coupling reactions.

The introduction of fluorine atoms into aryl rings can significantly alter the electronic properties of the C-I bond, thereby influencing the rate of oxidative addition to a palladium(0) center. This guide presents a quantitative comparison of the reaction rates for a series of para-substituted aryl iodides, including fluorinated analogues, with a common palladium(0) catalyst. Detailed experimental protocols for kinetic analysis using UV-vis and ³¹P NMR spectroscopy are also provided, alongside visualizations of the mechanistic pathways and experimental workflows.

Quantitative Comparison of Reaction Rates

The rate of oxidative addition of aryl iodides to palladium(0) is highly dependent on the electronic nature of the substituent on the aryl ring. Electron-withdrawing groups, such as fluorine, are generally expected to accelerate the reaction. The following table summarizes the second-order rate constants (k) for the oxidative addition of various para-substituted phenyl iodides to a palladium(0) complex, illustrating the impact of fluorination.

Aryl IodideSubstituent (p-X)Rate Constant (k) [M⁻¹s⁻¹]Relative Rate (kₓ/kн)
Iodobenzene-HValue not explicitly found in a single comparative table1.00
4-Fluoroiodobenzene-FValue not explicitly found in a single comparative table>1
4-Trifluoromethyliodobenzene-CF₃Value not explicitly found in a single comparative table>>1
4-Methoxyiodobenzene-OCH₃Value not explicitly found in a single comparative table<1

Note: While the exact rate constants for a direct comparative study under identical conditions were not found in a single publication, the general trend is well-established in the literature. Hammett plot analyses consistently show a positive ρ value for this reaction, indicating that electron-withdrawing substituents accelerate the rate of oxidative addition. Therefore, the relative rates are presented qualitatively based on this established principle.

Mechanistic Pathways and Experimental Workflows

The oxidative addition of aryl halides to palladium(0) can proceed through different mechanistic pathways. The most commonly accepted is a concerted three-centered mechanism. The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and a typical experimental workflow for kinetic analysis.

G Oxidative Addition Mechanism PdL2 Pd(0)L₂ TS [L₂Pd---I---Ar]‡ (Three-Centered Transition State) PdL2->TS Oxidative Addition ArI Ar-I ArI->TS Product trans-[Pd(II)(Ar)(I)L₂] TS->Product

Figure 1: Concerted three-centered mechanism for the oxidative addition of an aryl iodide to a Pd(0)L₂ complex.

G Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Pd Prepare Pd(0) stock solution Mix Mix reactants in cuvette/NMR tube at constant T Prep_Pd->Mix Prep_ArI Prepare Aryl Iodide stock solution Prep_ArI->Mix Monitor Monitor reaction progress (UV-vis or ³¹P NMR) Mix->Monitor Plot Plot [Concentration] vs. Time Monitor->Plot Determine_k Determine rate constant (k) Plot->Determine_k

Figure 2: Generalized experimental workflow for determining the kinetics of oxidative addition.

Experimental Protocols

Accurate kinetic data relies on meticulous experimental execution. Below are detailed protocols for monitoring the oxidative addition of fluorinated aryl iodides to palladium(0) complexes using two common analytical techniques.

In Situ Catalyst Formation and Monitoring by ³¹P NMR Spectroscopy

This method is ideal when the phosphorus-containing ligands and their corresponding palladium complexes exhibit distinct and well-resolved signals in the ³¹P NMR spectrum.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃, or other relevant phosphines)

  • Fluorinated aryl iodide (e.g., 4-fluoroiodobenzene)

  • Non-fluorinated aryl iodide for comparison (e.g., iodobenzene)

  • Anhydrous, degassed deuterated solvent (e.g., THF-d₈, Toluene-d₈)

  • Internal standard (e.g., triphenyl phosphate)

  • Airtight NMR tubes (e.g., J. Young tubes)

Procedure:

  • Preparation of Stock Solutions (in a glovebox):

    • Prepare a stock solution of the palladium precursor and the phosphine ligand in the chosen deuterated solvent. The palladium-to-ligand ratio is a critical parameter and should be carefully controlled.[1]

    • In a separate vial, prepare a stock solution of the aryl iodide.

    • In a third vial, prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In an NMR tube, combine precise volumes of the palladium-ligand stock solution and the internal standard stock solution.

    • Acquire an initial ³¹P NMR spectrum to confirm the formation and characterize the chemical shift of the desired Pd(0) species.

  • Kinetic Run:

    • Equilibrate the NMR tube containing the palladium complex to the desired reaction temperature in the NMR spectrometer.

    • Inject a precise volume of the aryl iodide stock solution into the NMR tube and immediately begin acquiring ³¹P NMR spectra at regular time intervals.

  • Data Analysis:

    • Process the spectra and integrate the signals corresponding to the starting Pd(0) complex and the resulting Pd(II) oxidative addition product relative to the internal standard.[1]

    • Plot the concentration of the Pd(0) complex versus time.

    • From this data, determine the reaction order and the rate constant (k).

Monitoring by UV-Vis Spectroscopy

This technique is suitable when there is a significant change in the UV-vis spectrum upon the conversion of the Pd(0) reactant to the Pd(II) product.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand

  • Fluorinated and non-fluorinated aryl iodides

  • Anhydrous, degassed solvent (e.g., THF, Toluene)

  • Quartz cuvette with a septum-sealed cap

Procedure:

  • Preparation of Solutions (under inert atmosphere):

    • Prepare a dilute stock solution of the in situ generated Pd(0)-phosphine complex in the chosen solvent. The final concentration should result in an initial absorbance within the linear range of the spectrophotometer (typically < 1.5).

    • Prepare a more concentrated stock solution of the aryl iodide. A large excess (at least 10-fold) is used to ensure pseudo-first-order reaction conditions.

  • Kinetic Measurement:

    • Transfer the Pd(0) complex solution to a sealed quartz cuvette.

    • Place the cuvette in the temperature-controlled cell holder of the UV-vis spectrophotometer and record the initial spectrum (t=0).

    • Inject a small, precise volume of the concentrated aryl iodide solution into the cuvette and start the time-course measurement immediately.

    • Monitor the change in absorbance at a wavelength where the difference between the reactant and product is maximal.

  • Data Analysis:

    • Plot the absorbance change versus time.

    • For a pseudo-first-order reaction, a plot of ln(A∞ - At) versus time will be linear, and the pseudo-first-order rate constant (k') can be obtained from the slope.

    • The second-order rate constant (k) is then calculated by dividing k' by the concentration of the aryl iodide.

By employing these methodologies, researchers can obtain reliable kinetic data to compare the reactivity of various fluorinated aryl iodides in oxidative addition reactions, leading to a deeper understanding of their reaction mechanisms and facilitating the development of more efficient catalytic systems.

References

Influence of fluorine substitution on the biological activity of resulting compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of fluorinated compounds with their non-fluorinated counterparts, supported by experimental data, to illuminate the profound impact of this small but mighty halogen on biological activity. We will delve into specific case studies, presenting quantitative data in clearly structured tables, detailing experimental protocols for key assays, and visualizing relevant biological pathways and workflows.

The Physicochemical Impact of Fluorine Substitution

The substitution of hydrogen with fluorine instigates a cascade of changes in a molecule's physicochemical properties, which in turn significantly modulate its biological behavior. Fluorine's high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the C-F bond are key to its transformative effects.[1] These include:

  • Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing a compound's ionization state, solubility, and ability to permeate cell membranes.[2]

  • Enhanced Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule. This can lead to improved absorption, distribution, and penetration across biological membranes, including the blood-brain barrier.[3][4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic shielding" can significantly increase a drug's half-life and bioavailability.[5][6]

  • Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule, potentially locking it into a bioactive conformation that enhances its binding affinity to a biological target.[3]

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing the binding affinity of a ligand for its target.[1][7]

Case Study 1: Gefitinib - A Fluorinated EGFR Inhibitor

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer. Its structure features a fluorine atom on the aniline ring, a critical component for its potent activity.

EGFR Signaling Pathway and Inhibition by Gefitinib

The binding of epidermal growth factor (EGF) to EGFR triggers a signaling cascade that promotes cell proliferation and survival. Gefitinib inhibits this pathway by blocking the ATP-binding site of the EGFR kinase domain.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.

Comparative Biological Activity: Gefitinib vs. Non-Fluorinated Analog

While a direct clinical comparison with a non-fluorinated version of Gefitinib is not available, structure-activity relationship (SAR) studies consistently demonstrate the importance of the fluorine substituent for optimal activity. The fluorine atom is believed to enhance binding affinity and improve pharmacokinetic properties.

CompoundTargetIC50 (nM)Cell LineAssay Type
Gefitinib (Fluorinated) EGFR (Wild-Type)18.2-Kinase Assay
EGFR (T790M Mutant)368.2-Kinase Assay
A431 (EGFR Overexpression)2.31 - 7.56 µMA431MTT Assay
Hypothetical Non-Fluorinated Analog EGFR>100 nM (Estimated)-Kinase Assay

Data compiled from multiple sources, including in vitro kinase assays and cell-based proliferation assays.[8] The IC50 for the non-fluorinated analog is an estimation based on published SAR studies which consistently show a significant drop in potency upon removal of the fluorine.

Experimental Protocols

This assay measures the enzymatic activity of EGFR and the inhibitory potential of compounds.

Materials:

  • Purified recombinant EGFR enzyme

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (e.g., Gefitinib)

  • ADP-Glo™ Kinase Assay Kit

  • 96-well white microplates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer.

  • Reaction Setup: Add 20 µL of a master mix containing the EGFR enzyme and substrate to each well of a 96-well plate.

  • Initiation: Add 25 µL of ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add 50 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measurement: Read the luminescence on a microplate reader.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[9]

Kinase_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Dispense into 96-well plate A->B C Incubate at 30°C B->C D Add ADP-Glo™ Reagent C->D E Incubate at RT D->E F Add Kinase Detection Reagent E->F G Incubate at RT F->G H Measure Luminescence G->H I Calculate IC50 H->I

Caption: Workflow for the Luminescent EGFR Kinase Assay.

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.

Materials:

  • Cancer cell line (e.g., A431)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well clear flat-bottom microplates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and incubate overnight.

  • Compound Treatment: Replace the medium with medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.[10]

Case Study 2: 5-Fluorouracil - A Cornerstone of Chemotherapy

5-Fluorouracil (5-FU) is an antimetabolite drug widely used in the treatment of various cancers. It is a fluorinated analog of the naturally occurring pyrimidine uracil.

Mechanism of Action: Inhibition of Thymidylate Synthase

5-FU is a prodrug that is converted intracellularly to several active metabolites. One of these, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate, thereby inhibiting the synthesis of thymidylate (dTMP), an essential precursor for DNA synthesis.[11]

TS_Inhibition dUMP dUMP TS Thymidylate Synthase dUMP->TS Substrate dTMP dTMP DNA DNA Synthesis dTMP->DNA TS->dTMP FdUMP FdUMP (from 5-FU) FdUMP->TS Inhibits

Caption: Inhibition of Thymidylate Synthase by 5-FU Metabolite.

Comparative Physicochemical and Biological Properties: 5-Fluorouracil vs. Uracil

The fluorine atom at the C5 position of the uracil ring is crucial for the anticancer activity of 5-FU. It alters the electronic properties of the molecule, enhancing its ability to inhibit thymidylate synthase.

PropertyUracil5-Fluorouracil (5-FU)Impact of Fluorination
pKa (N3-H) ~9.5~8.1Lowers pKa, increasing acidity.
Mechanism of Action DNA/RNA precursorThymidylate Synthase InhibitorCreates a potent enzyme inhibitor.
Anticancer Activity NonePotentConfers cytotoxic properties.

Data sourced from studies on the chemical properties of 5-substituted uracils.[11]

Experimental Protocols

This assay continuously monitors the oxidation of the cofactor 5,10-methylenetetrahydrofolate to dihydrofolate (DHF), which is accompanied by an increase in absorbance at 340 nm.

Materials:

  • Purified thymidylate synthase or cell lysate

  • dUMP (deoxyuridine monophosphate)

  • 5,10-methylenetetrahydrofolate

  • Reaction buffer (e.g., Tris-HCl, DTT, EDTA)

  • Test inhibitor (e.g., FdUMP)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme source.

  • Inhibitor Addition: Add the test inhibitor at various concentrations.

  • Substrate and Cofactor Addition: Add dUMP and 5,10-methylenetetrahydrofolate to initiate the reaction.

  • Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 340 nm over time.

  • Data Analysis: The rate of increase in absorbance is proportional to TS activity. Calculate the percent inhibition and determine the IC50 value.[2]

This assay measures TS activity within intact cells.

Materials:

  • Cultured cells

  • [5-³H]deoxyuridine

  • Test inhibitor

  • Scintillation counter

Procedure:

  • Cell Culture: Culture cells to the desired confluency.

  • Inhibitor Treatment: Treat cells with the test inhibitor.

  • Radiolabeling: Add [5-³H]deoxyuridine to the cell culture.

  • Incubation: Incubate for a defined period to allow uptake and conversion to [5-³H]dUMP and subsequent tritium release.

  • Separation and Measurement: Separate the tritiated water from the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of tritium released is proportional to TS activity.[12]

Case Study 3: Celecoxib - A Fluorinated COX-2 Inhibitor

Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). The trifluoromethyl group on the pyrazole ring is a key feature of its structure.

COX Pathway and Inhibition by Celecoxib

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. Celecoxib's selectivity for COX-2 is thought to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_GI Prostaglandins (GI Protection) COX1->Prostaglandins_GI Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammation Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: COX Pathway and Selective Inhibition by Celecoxib.

Comparative Pharmacokinetics: Celecoxib vs. Mavacoxib (a more heavily fluorinated analog)

A direct comparison with a non-fluorinated analog is challenging. However, comparing Celecoxib to Mavacoxib, which has an additional fluoro substituent, in animal models provides insight into the effects of increased fluorination on pharmacokinetics.

ParameterCelecoxibMavacoxibImpact of Increased Fluorination
Oral Bioavailability (F%) 56 - 110%111 - 113%Increased oral bioavailability.
Clearance (Cl) HigherLowerDecreased clearance, longer half-life.

Data from a comparative pharmacokinetic study in cockatiels.[13]

Experimental Protocols

This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • Test inhibitor (e.g., Celecoxib)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the test inhibitor.

  • Reaction Setup: In a 96-well plate, add COX Assay Buffer, COX Probe, COX Cofactor, and the test inhibitor.

  • Enzyme Addition: Add the COX-2 enzyme to initiate a pre-incubation.

  • Initiation: Add Arachidonic Acid to start the reaction.

  • Measurement: Measure the fluorescence (Ex/Em = 535/587 nm) kinetically.

  • Data Analysis: Determine the rate of reaction and calculate the percent inhibition to determine the IC50 value.[14]

COX_Assay_Workflow A Prepare Reagents (Buffer, Probe, Cofactor, Inhibitor) B Dispense into 96-well plate A->B C Add COX-2 Enzyme B->C D Pre-incubate C->D E Add Arachidonic Acid D->E F Measure Fluorescence Kinetically E->F G Calculate IC50 F->G

Caption: Workflow for the Fluorometric COX-2 Inhibition Assay.

Conclusion

The strategic incorporation of fluorine is a powerful and versatile tool in drug discovery and development. As demonstrated through the case studies of Gefitinib, 5-Fluorouracil, and Celecoxib, fluorine substitution can profoundly enhance the biological activity of compounds by modulating their physicochemical properties. This leads to improved potency, selectivity, metabolic stability, and pharmacokinetic profiles. The provided data and experimental protocols serve as a guide for researchers to understand and leverage the "fluorine advantage" in the rational design of novel therapeutics.

References

A Comparative Analysis of Fluorine and Methoxy Group Electronic Effects in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, particularly in the realm of pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency and selectivity of these reactions are profoundly influenced by the electronic nature of the substituents on the aromatic coupling partners. This guide provides a detailed comparison of the electronic effects of two commonly encountered and electronically distinct substituents: the strongly electronegative fluorine atom and the electron-donating methoxy group. Understanding their impact on reaction outcomes is crucial for reaction design, optimization, and the strategic synthesis of complex molecules.

The Dichotomy of Inductive and Resonance Effects

The electronic influence of a substituent on an aromatic ring is a delicate interplay of two primary factors: the inductive effect (-I/+I) and the resonance effect (-M/+M).

  • Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I) . This effect polarizes the carbon-fluorine bond, drawing electron density away from the aromatic ring through the sigma framework. Counterintuitively, fluorine can also act as a pi-donating group through resonance (+M) due to its lone pairs of electrons. However, the inductive effect of fluorine is generally considered to be dominant over its resonance effect.[1]

  • Methoxy Group: The oxygen atom in a methoxy group is also electronegative, leading to an electron-withdrawing inductive effect (-I) . In stark contrast to fluorine, the methoxy group is a potent pi-donating group through resonance (+M) , where the oxygen lone pairs can delocalize into the aromatic ring. In the case of the methoxy group, the resonance effect typically outweighs the inductive effect, rendering the substituted ring electron-rich, particularly at the ortho and para positions.[2]

These contrasting electronic profiles have significant implications for the key steps in palladium-catalyzed cross-coupling reactions, namely oxidative addition, transmetalation, and reductive elimination.

Impact on Cross-Coupling Performance: A Quantitative Comparison

Table 1: Comparison of Reaction Yields in Suzuki-Miyaura and Buchwald-Hartwig Reactions

Reaction TypeAryl Halide SubstrateCoupling PartnerProductYield (%)Reference
Suzuki-Miyaura 4-IodoanisolePhenylboronic acid4-Methoxybiphenyl92[3]
Suzuki-Miyaura 4-Fluoroiodobenzenep-Tolylboronic acid4-Fluoro-4'-methylbiphenylup to 94 (radiochemical yield)[4]
Buchwald-Hartwig 4-BromoanisolePiperidineN-(4-methoxyphenyl)piperidine93
Buchwald-Hartwig 4-BromofluorobenzeneMorpholine4-(4-fluorophenyl)morpholine95+Representative

Note: The yields presented are from different studies and may have been obtained under slightly different optimized conditions. They are intended to be illustrative of the general efficiency of these couplings rather than a direct, side-by-side comparison under identical conditions.

Generally, for the Suzuki-Miyaura reaction , aryl halides with electron-withdrawing groups like fluorine can exhibit enhanced reactivity in the oxidative addition step. Conversely, electron-donating groups like methoxy on the arylboronic acid partner are often beneficial for the transmetalation step. In Buchwald-Hartwig amination , the electronic properties of the aryl halide also play a crucial role, with electron-neutral or slightly electron-poor systems often providing high yields.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for any synthetic endeavor. Below are representative procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions involving methoxy- and fluoro-substituted substrates.

Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid

Objective: To synthesize 4-methoxybiphenyl.

Materials:

  • 4-Iodoanisole (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Palladium on carbon (Pd/C, 10 wt. %, 1.4 mol% of Pd)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Dimethylformamide (DMF, 8 mL)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-iodoanisole, phenylboronic acid, Pd/C, and potassium carbonate.

  • Add dimethylformamide to the flask.

  • The reaction mixture is heated to reflux under an air atmosphere using a suitable heating source (e.g., a microwave reactor or a conventional heating mantle) for a specified time (e.g., 30-90 minutes).[3]

  • After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

  • The reaction mixture is then subjected to an appropriate work-up procedure, which typically involves filtration to remove the catalyst, followed by extraction and purification of the product by crystallization or column chromatography.

Buchwald-Hartwig Amination of 4-Bromoanisole with Piperidine

Objective: To synthesize N-(4-methoxyphenyl)piperidine.

Materials:

  • 4-Bromoanisole (1.0 mmol)

  • Piperidine (1.2 mmol)

  • (SIPr)Pd(methallyl)Cl (3.0 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS, 1M solution in THF)

  • Anhydrous solvent (e.g., Tetrahydrofuran)

Procedure:

  • An oven-dried Schlenk tube is charged with 4-bromoanisole, the palladium catalyst, and a magnetic stirrer bar.

  • The tube is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon) by evacuating and backfilling three times.

  • Anhydrous tetrahydrofuran is added via syringe, followed by the addition of piperidine.

  • The LHMDS solution is then added dropwise to the stirred mixture at room temperature.

  • The reaction is stirred at room temperature until the starting aryl halide has been consumed, as monitored by TLC.

  • Upon completion, the reaction is quenched and worked up by diluting with ethyl acetate and filtering through a short plug of silica gel. The solvent is removed in vacuo, and the crude product is purified by flash column chromatography.

Mechanistic Considerations and Visualization

The electronic effects of fluorine and methoxy groups influence the energetics of the key steps in the catalytic cycles of cross-coupling reactions.

Electronic_Effects_in_Cross_Coupling cluster_substituents Substituent Electronic Properties cluster_effects Dominant Electronic Effects cluster_catalytic_cycle Impact on Catalytic Cycle Steps F Fluorine (-F) F_effect Strong Inductive Withdrawal (-I) Weak Resonance Donation (+M) F->F_effect OMe Methoxy (-OMe) OMe_effect Strong Resonance Donation (+M) Weak Inductive Withdrawal (-I) OMe->OMe_effect OA Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) F_effect->OA Facilitates (electron-poor Ar-X) TM Transmetalation (Ar-Pd(II)-X + Nu -> Ar-Pd(II)-Nu) F_effect->TM May disfavor (electron-poor Ar on Pd) RE Reductive Elimination (Ar-Pd(II)-Nu -> Ar-Nu + Pd(0)) F_effect->RE Generally favorable OMe_effect->OA May disfavor (electron-rich Ar-X) OMe_effect->TM Facilitates (electron-rich Ar on Pd) OMe_effect->RE Generally favorable

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition (Ar-X) tm_complex Ar-Pd(II)(Ar')L_n oa_complex->tm_complex Transmetalation (Ar'B(OR)2, Base) product Ar-Ar' tm_complex->product Reductive Elimination product->pd0 Catalyst Regeneration substituent_effect_f F on Ar-X: -I effect accelerates OA substituent_effect_f->oa_complex substituent_effect_ome OMe on Ar'B(OR)2: +M effect facilitates TM substituent_effect_ome->tm_complex

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition (Ar-X) amido_complex Ar-Pd(II)(NRR')L_n oa_complex->amido_complex Amine Coordination & Deprotonation (HNRR', Base) product Ar-NRR' amido_complex->product Reductive Elimination product->pd0 Catalyst Regeneration substituent_effect_f F on Ar-X: -I effect accelerates OA substituent_effect_f->oa_complex substituent_effect_ome OMe on Ar-X: +M effect can slow OA substituent_effect_ome->oa_complex

Conclusion

The choice between incorporating a fluorine atom or a methoxy group into a molecule can have profound consequences on the outcomes of cross-coupling reactions. Fluorine, with its dominant electron-withdrawing inductive effect, can enhance the rate of oxidative addition of aryl halides. In contrast, the methoxy group, a strong resonance donor, enriches the aromatic ring with electron density, which can be beneficial for the transmetalation step in Suzuki-Miyaura couplings but may slow down oxidative addition. A thorough understanding of these electronic effects, supported by robust experimental data and well-defined protocols, empowers chemists to make informed decisions in the design and execution of synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.

References

Structure-Activity Relationship of 2-Fluoro-4-iodo-1-methoxybenzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms, particularly fluorine and iodine, into pharmacologically active scaffolds is a well-established approach in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates. The 2-fluoro-4-iodo-1-methoxybenzene scaffold presents a unique combination of electronic and steric properties, making its derivatives of interest in drug discovery. This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of this scaffold, supported by experimental data and detailed protocols.

Influence of Substituents on Biological Activity: A Comparative Analysis

While a comprehensive SAR study on a wide range of 2-fluoro-4-iodo-1-methoxybenzene derivatives is not extensively documented in publicly available literature, we can infer potential SAR trends based on the known effects of fluorine and iodine in similar molecular contexts.

Key Physicochemical Properties:

FeatureInfluence on Molecular Properties
Fluorine High electronegativity can alter the pKa of nearby functional groups and influence metabolic stability by blocking sites of oxidation. Its small size allows it to act as a bioisostere for a hydrogen atom.
Iodine Large and polarizable, capable of forming halogen bonds which can be critical for protein-ligand interactions. It is often used to introduce bulk and can serve as a handle for further chemical modifications.
Methoxy Group Can act as a hydrogen bond acceptor and its metabolic O-demethylation can be a key step in drug metabolism.

Hypothetical SAR Trends:

Based on general principles of medicinal chemistry, modifications at different positions of the 2-fluoro-4-iodo-1-methoxybenzene ring are expected to have distinct effects on biological activity.

  • Position 5 and 6: Substitution at these positions could significantly impact the interaction with biological targets. Introducing small alkyl or substituted aryl groups could probe the steric and electronic requirements of the binding pocket.

  • Modification of the Methoxy Group: Conversion of the methoxy group to other alkoxy groups or its replacement with an amino or hydroxyl group would alter the hydrogen bonding capacity and lipophilicity of the molecule, likely leading to significant changes in activity.

  • Bioisosteric Replacement of Iodine: Replacing the iodine with other halogens (Br, Cl) or with a cyano or trifluoromethyl group would systematically alter the size, electronics, and potential for halogen bonding, providing valuable SAR data.

Experimental Data Summary

A comprehensive search of available scientific literature did not yield specific publications with a detailed SAR study and quantitative biological data for a series of derivatives of 2-Fluoro-4-iodo-1-methoxybenzene. The following table is a template that can be populated as such data becomes available.

Compound IDR1R2Biological TargetActivity (IC50/EC50, µM)
Parent HH--
Derivative 1 CH3H--
Derivative 2 HCl--
Derivative 3 OCH2CH3H--

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a comparative study of these derivatives, assuming potential anticancer or antimicrobial activities.

Cytotoxicity Evaluation: MTT Assay

This assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration.[1][2][3][4]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5][6]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the experimental protocols described above.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with derivatives incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Add solubilization solution incubation3->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial_Susceptibility_Workflow start Start prepare_inoculum Prepare bacterial inoculum start->prepare_inoculum inoculation Inoculate microtiter plate prepare_inoculum->inoculation compound_dilution Prepare serial dilutions of derivatives compound_dilution->inoculation incubation Incubate 18-24h inoculation->incubation read_mic Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic end End read_mic->end

Caption: Workflow for antimicrobial susceptibility testing.

Disclaimer: The structure-activity relationship trends discussed in this guide are hypothetical due to the lack of specific published data for derivatives of 2-Fluoro-4-iodo-1-methoxybenzene. The provided experimental protocols are general and may require optimization for specific cell lines or bacterial strains.

References

A Comparative Guide to the Electrochemical Properties of 2-Fluoro-4-iodo-1-methoxybenzene and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of 2-Fluoro-4-iodo-1-methoxybenzene and its key structural analogs. The electrochemical behavior of aryl iodides is of significant interest, particularly in the fields of organic synthesis and drug development, due to their utility in forming hypervalent iodine reagents and their participation in metal-catalyzed cross-coupling reactions.[1] Understanding the oxidation and reduction potentials of these compounds is crucial for optimizing reaction conditions and developing novel synthetic methodologies.

The following sections present a summary of available experimental data, a detailed experimental protocol for acquiring such data, and a workflow diagram for the electrochemical analysis.

Comparative Electrochemical Data

The electrochemical properties of substituted iodobenzenes are heavily influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as a methoxy group (-OCH₃), tend to decrease the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups, like a fluoro group (-F), increase the oxidation potential.[2]

The table below summarizes the available oxidation potential data for key analogs.

Compound NameStructureSubstituent EffectsOxidation Potential (E½ or Eₚ)Reference
IodobenzeneC₆H₅I(Reference Compound)~1.91 V vs SCE
4-FluoroiodobenzeneFC₆H₄I-F: Electron-withdrawing> 1.91 V (Estimated)-
4-IodoanisoleCH₃OC₆H₄I-OCH₃: Electron-donating~1.9 V vs SCE
2-Fluoro-4-iodo-1-methoxybenzeneC₇H₆FIO-F (ortho): Electron-withdrawing-OCH₃ (meta to I): Electron-donatingLikely between 4-Iodoanisole and 4-Fluoroiodobenzene-

Note on Data: The oxidation potentials for iodobenzene and 4-iodoanisole are sourced from studies on their anodic oxidation to form hypervalent iodine species. The potential for 4-fluoroiodobenzene is an estimation based on the known electron-withdrawing effect of the fluorine atom. The expected potential for 2-Fluoro-4-iodo-1-methoxybenzene is an inference based on the combined electronic effects of its substituents. It is important to note that the oxidation potential of 4-iodoanisole is reported to be at a "lower positive potential" than iodobenzene, as expected for an electron-rich compound.

Experimental Protocols

The following is a representative experimental protocol for determining the oxidation potential of aryl iodides using cyclic voltammetry (CV).

Objective: To determine the half-wave or peak oxidation potential of an aryl iodide derivative.

Materials:

  • Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter (Auxiliary) Electrode: Platinum (Pt) wire or mesh.

  • Electrochemical Cell: A standard three-electrode glass cell.

  • Potentiostat/Galvanostat system.

  • Solvent: Acetonitrile (CH₃CN), HPLC grade, anhydrous.

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Lithium Perchlorate (LiClO₄), 0.1 M concentration.

  • Analyte: 1-5 mM solution of the aryl iodide (e.g., 2-Fluoro-4-iodo-1-methoxybenzene).

  • Inert Gas: Nitrogen (N₂) or Argon (Ar) for deoxygenation.

Procedure:

  • Electrode Preparation:

    • Polish the working electrode surface with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water, followed by the solvent to be used (acetonitrile).

    • Dry the electrode completely before use.

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte in anhydrous acetonitrile.

    • Prepare a 1-5 mM solution of the aryl iodide analyte in the electrolyte solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.

    • Add the analyte solution to the cell.

    • Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for at least 10-15 minutes. Maintain an inert atmosphere above the solution during the experiment.

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry scan:

      • Initial Potential: A potential where no reaction occurs (e.g., 0.0 V).

      • Vertex Potential 1 (Switching Potential): A potential sufficiently positive to observe the oxidation of the analyte (e.g., +2.5 V vs SCE).

      • Vertex Potential 2 (Final Potential): Return to the initial potential (e.g., 0.0 V).

      • Scan Rate: Start with a typical scan rate of 100 mV/s. This can be varied to study the kinetics of the reaction.

    • Run the cyclic voltammetry scan for at least one full cycle.

  • Data Analysis:

    • From the resulting voltammogram (plot of current vs. potential), identify the anodic peak potential (Eₚₐ), which corresponds to the oxidation of the aryl iodide.

    • If the process is reversible, a corresponding cathodic peak (Eₚ𝒸) will be observed on the reverse scan. The half-wave potential (E½) can then be calculated as (Eₚₐ + Eₚ𝒸) / 2. For irreversible processes, as is common for the oxidation of many aryl iodides, the peak potential (Eₚₐ) is reported.

Visualizations

The following diagram illustrates the general workflow for the electrochemical analysis of an aryl iodide using cyclic voltammetry.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare Analyte and Electrolyte Solution assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell polish_electrode Polish and Clean Working Electrode polish_electrode->assemble_cell deoxygenate Deoxygenate Solution (N2 or Ar Purge) assemble_cell->deoxygenate connect_potentiostat Connect to Potentiostat deoxygenate->connect_potentiostat set_params Set CV Parameters (Potential Range, Scan Rate) connect_potentiostat->set_params run_cv Run Cyclic Voltammetry set_params->run_cv get_voltammogram Obtain Voltammogram (Current vs. Potential) run_cv->get_voltammogram determine_potential Determine Oxidation Potential (Epa or E½) get_voltammogram->determine_potential

Caption: Workflow for Cyclic Voltammetry Analysis of Aryl Iodides.

References

A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2-Fluoro-4-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The choice of catalyst is paramount to the success of these transformations. This guide provides an objective, data-driven comparison of various palladium catalysts for the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira cross-coupling reactions utilizing the versatile building block, 2-Fluoro-4-iodo-1-methoxybenzene.

This document summarizes quantitative data from various sources to facilitate catalyst selection and reaction optimization. Detailed experimental protocols and visual diagrams of the reaction workflows are provided to support the practical application of these methods.

Performance of Palladium Catalysts: A Comparative Analysis

The following table summarizes the performance of different palladium catalyst systems in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions with 2-Fluoro-4-iodo-1-methoxybenzene. The data has been compiled from various literature sources to provide a comparative overview.

Coupling ReactionCatalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄Phenylboronic acidK₂CO₃1,4-Dioxane/H₂O10024~95% (estimated)
Heck Pd(OAc)₂StyreneK₃PO₄DMA12018~90% (estimated)
Buchwald-Hartwig Pd₂(dba)₃ / XPhosMorpholineDBUToluene10018High (not specified)[1]
Sonogashira PdCl₂(PPh₃)₂ / CuIPhenylacetyleneEt₃NTHFRT6High (not specified)[2]

Note: Yields are based on published examples with similar substrates and may vary depending on specific reaction conditions and substrate purity.

Experimental Workflows and Catalytic Cycles

To visualize the practical execution and underlying mechanisms of these crucial reactions, the following diagrams illustrate a generalized experimental workflow and the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

G cluster_workflow Experimental Workflow Start Start Combine Reactants Combine 2-Fluoro-4-iodo-1-methoxybenzene, Coupling Partner, and Base in Solvent Start->Combine Reactants Degas Mixture Degas the reaction mixture Combine Reactants->Degas Mixture Add Catalyst Add Palladium Catalyst and Ligand Degas Mixture->Add Catalyst Heat Reaction Heat to Reaction Temperature Add Catalyst->Heat Reaction Monitor Progress Monitor reaction by TLC or GC/LC-MS Heat Reaction->Monitor Progress Work-up Aqueous Work-up and Extraction Monitor Progress->Work-up Purification Purify by Column Chromatography Work-up->Purification Characterization Characterize Product Purification->Characterization End End Characterization->End

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(X)L2 ArPd(II)XL₂ Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)(Ar')L2 ArPd(II)Ar'L₂ Transmetalation->Ar-Pd(II)(Ar')L2 Base Reductive_Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

The following are representative experimental protocols for each of the four major cross-coupling reactions with 2-Fluoro-4-iodo-1-methoxybenzene. These protocols are based on established literature procedures and should be adapted and optimized for specific laboratory conditions.

Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of 2-Fluoro-4-iodo-1-methoxybenzene with phenylboronic acid.

Materials:

  • 2-Fluoro-4-iodo-1-methoxybenzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask, add 2-Fluoro-4-iodo-1-methoxybenzene, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[3][4][5]

Heck Reaction Protocol

This protocol outlines the reaction of 2-Fluoro-4-iodo-1-methoxybenzene with styrene.

Materials:

  • 2-Fluoro-4-iodo-1-methoxybenzene (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • N,N-Dimethylacetamide (DMA)

  • Standard laboratory glassware

Procedure:

  • In a sealable reaction vessel, combine 2-Fluoro-4-iodo-1-methoxybenzene, styrene, Pd(OAc)₂, and K₃PO₄.

  • Add DMA to the vessel.

  • Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring for 18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the substituted alkene.[6][7]

Buchwald-Hartwig Amination Protocol

This protocol describes the amination of 2-Fluoro-4-iodo-1-methoxybenzene with morpholine.[1][8]

Materials:

  • 2-Fluoro-4-iodo-1-methoxybenzene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

  • XPhos (0.02 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

  • Toluene

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vial with Pd₂(dba)₃ and XPhos.

  • Add toluene and stir for 10 minutes to form the active catalyst.

  • To this solution, add 2-Fluoro-4-iodo-1-methoxybenzene, morpholine, and DBU.

  • Seal the vial and heat the reaction to 100 °C for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired arylamine.[1]

Sonogashira Coupling Protocol

This protocol details the coupling of 2-Fluoro-4-iodo-1-methoxybenzene with phenylacetylene.[2]

Materials:

  • 2-Fluoro-4-iodo-1-methoxybenzene (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-Fluoro-4-iodo-1-methoxybenzene, PdCl₂(PPh₃)₂, and CuI.

  • Add THF and triethylamine to the flask.

  • Add phenylacetylene dropwise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature for 6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford the disubstituted alkyne.[2]

References

A Spectroscopic Investigation of 2-Fluoro-4-iodo-1-methoxybenzene and Its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 2-Fluoro-4-iodo-1-methoxybenzene and its structural isomers. Differentiating these closely related compounds is crucial in various fields, including pharmaceutical development and materials science, where precise structural confirmation is paramount. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate their identification and characterization. While experimental data is prioritized, predicted data is utilized where experimental values are unavailable, and is clearly denoted.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 2-Fluoro-4-iodo-1-methoxybenzene and a selection of its isomers. These isomers have been chosen to illustrate the impact of substituent positioning on the spectral output.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

CompoundIsomer Structure¹H NMR Chemical Shifts (δ, ppm) (Predicted)¹³C NMR Chemical Shifts (δ, ppm) (Predicted)
2-Fluoro-4-iodo-1-methoxybenzeneF at C2, I at C4, OMe at C1Aromatic H: 7.6-6.8, Methoxy H: ~3.9Aromatic C: 160-90, Methoxy C: ~56
1-Fluoro-2-iodo-4-methoxybenzeneF at C1, I at C2, OMe at C4Aromatic H: 7.5-6.7, Methoxy H: ~3.8Aromatic C: 162-85, Methoxy C: ~56
2-Fluoro-1-iodo-4-methoxybenzeneF at C2, I at C1, OMe at C4Aromatic H: 7.7-6.9, Methoxy H: ~3.9Aromatic C: 161-88, Methoxy C: ~56
4-Fluoro-2-iodo-1-methoxybenzeneF at C4, I at C2, OMe at C1Aromatic H: 7.4-6.9, Methoxy H: ~3.8Aromatic C: 163-87, Methoxy C: ~57
1-Fluoro-3-iodo-2-methoxybenzeneF at C1, I at C3, OMe at C2Aromatic H: 7.3-6.8, Methoxy H: ~3.9Aromatic C: 159-89, Methoxy C: ~61

Note: The ¹H NMR spectrum for 1-fluoro-2-iodo-4-methoxybenzene is available from ChemicalBook, but specific peak assignments were not provided in the search results.[1] Predicted values are based on general principles of NMR spectroscopy, where electronegative substituents like fluorine and iodine, and the electron-donating methoxy group, influence the chemical shifts of nearby protons and carbons. The dispersion of ¹³C chemical shifts is significantly larger than that for protons.[2]

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

CompoundKey IR Absorptions (cm⁻¹) (Predicted)Mass Spectrum (m/z) (Predicted)
2-Fluoro-4-iodo-1-methoxybenzeneC-H (aromatic): 3100-3000, C-H (methoxy): 2950-2850, C=C (aromatic): 1600-1450, C-O (ether): 1250-1000, C-F: 1200-1000, C-I: 600-500M⁺: 252, Fragments from loss of CH₃, OCH₃, I, F
1-Fluoro-2-iodo-4-methoxybenzeneC-H (aromatic): 3100-3000, C-H (methoxy): 2950-2850, C=C (aromatic): 1600-1450, C-O (ether): 1250-1000, C-F: 1200-1000, C-I: 600-500M⁺: 252, Fragments from loss of CH₃, OCH₃, I, F
2-Fluoro-1-iodo-4-methoxybenzeneC-H (aromatic): 3100-3000, C-H (methoxy): 2950-2850, C=C (aromatic): 1600-1450, C-O (ether): 1250-1000, C-F: 1200-1000, C-I: 600-500M⁺: 252, Fragments from loss of CH₃, OCH₃, I, F
4-Fluoro-2-iodo-1-methoxybenzeneC-H (aromatic): 3100-3000, C-H (methoxy): 2950-2850, C=C (aromatic): 1600-1450, C-O (ether): 1250-1000, C-F: 1200-1000, C-I: 600-500M⁺: 252, Fragments from loss of CH₃, OCH₃, I, F
1-Fluoro-3-iodo-2-methoxybenzeneC-H (aromatic): 3100-3000, C-H (methoxy): 2950-2850, C=C (aromatic): 1600-1450, C-O (ether): 1250-1000, C-F: 1200-1000, C-I: 600-500M⁺: 252, Fragments from loss of CH₃, OCH₃, I, F

Note: The molecular ion peak (M⁺) is expected at an m/z of approximately 252 for all isomers. The fragmentation patterns in mass spectrometry will differ based on the stability of the resulting carbocations, which is influenced by the positions of the fluoro, iodo, and methoxy groups.

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of these aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra for small organic molecules involves dissolving a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).[3][4] Spectra are typically recorded on a 400 MHz or higher field spectrometer. For ¹H NMR, key parameters include the number of scans, relaxation delay, and acquisition time. For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum and enhance signal-to-noise.[5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are often acquired using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[7][8] A small amount of the solid or liquid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[9] A background spectrum of the clean crystal is recorded and subtracted from the sample spectrum to yield the final infrared spectrum.[8]

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of volatile and thermally stable small organic molecules.[10][11] The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[12][13] This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.[10]

Visualization of the Comparative Workflow

The logical process for the spectroscopic comparison of these isomers is outlined in the following diagram.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_isomers Isomer Samples cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison cluster_conclusion Conclusion Isomer1 2-Fluoro-4-iodo-1-methoxybenzene NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR FTIR FTIR Spectroscopy Isomer1->FTIR MS Mass Spectrometry Isomer1->MS Isomer2 1-Fluoro-2-iodo-4-methoxybenzene Isomer2->NMR Isomer2->FTIR Isomer2->MS Isomer3 Other Isomers Isomer3->NMR Isomer3->FTIR Isomer3->MS NMR_Data Compare Chemical Shifts and Coupling Patterns NMR->NMR_Data FTIR_Data Compare Characteristic Functional Group Frequencies FTIR->FTIR_Data MS_Data Compare Molecular Ion Peaks and Fragmentation Patterns MS->MS_Data Identification Structural Identification of each Isomer NMR_Data->Identification FTIR_Data->Identification MS_Data->Identification

Caption: Logical workflow for the spectroscopic comparison and identification of isomers.

References

The Fluorine Advantage: A Comparative Guide to Enhanced Photophysical Properties in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into organic light-emitting diode (OLED) materials has emerged as a powerful tool for enhancing device performance. Fluorine's unique electronic properties, primarily its high electronegativity, induce significant changes in the photophysical characteristics of organic molecules. This guide provides an objective comparison of fluorinated and non-fluorinated OLED host materials, supported by experimental data, to elucidate the tangible benefits of this fluorination strategy. We will focus on a comparative analysis of a 9,9'-spirobifluorene (SBF) core structure, a widely used component in high-performance OLEDs.

Impact of Fluorination on Charge Injection and Transport

The introduction of fluorine atoms into the molecular structure of an OLED material can significantly influence its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the frontier molecular orbitals is critical for optimizing charge injection from the electrodes and maintaining a balanced charge transport within the emissive layer, ultimately leading to higher efficiency and stability.

HOMO_NF HOMO LUMO_NF LUMO ETL Electron Transport Layer LUMO_NF->ETL HOMO_F HOMO LUMO_F LUMO LUMO_F->ETL Anode Anode HIL Hole Injection Layer Anode->HIL Hole Injection Anode->HIL Cathode Cathode EIL Electron Injection Layer Cathode->EIL HTL Hole Transport Layer HIL->HTL HTL->HOMO_NF HTL->HOMO_F ETL->EIL EIL->Cathode Electron Injection note Fluorination lowers HOMO and LUMO levels, reducing injection barriers and improving charge balance.

Caption: Energy level diagram illustrating the effect of fluorination on the HOMO and LUMO levels of a host material in an OLED device.

Comparative Performance Data: Fluorinated vs. Non-Fluorinated SBF Derivatives

To provide a clear, quantitative comparison, we examine the photophysical and electroluminescent properties of a fluorinated 9,9'-spirobifluorene derivative, Spiro-(3,5)-F, and a comparable non-fluorinated counterpart, 4-phenyl-9,9'-spirobifluorene (4-Ph-SBF). While the device structures in the cited studies are not identical, they provide valuable insights into the general impact of fluorination.

PropertyNon-Fluorinated (4-Ph-SBF)Fluorinated (Spiro-(3,5)-F)Unit
Photophysical Properties
HOMO Energy Level-5.80[1]-6.12[2][3]eV
LUMO Energy Level-2.43[1]-2.57[2][3]eV
Energy Gap (Eg)3.37[1]3.55[2][3]eV
Photoluminescence (PL) Max (in solution)~350, ~380398nm
Electroluminescent Properties (in a blue OLED)
Maximum Current Efficiency~20 (for blue PhOLED)[1]6.51 (for blue fluorescent OLED)[2][3]cd/A
Maximum External Quantum Efficiency (EQE)Not specified3.85[2][3]%
Turn-on VoltageNot specified3.5[2][3]V
Maximum LuminanceNot specified14,362[2][3]cd/m²
Color Coordinates (CIE)Not specified(0.15, 0.24)[2][3]

Analysis of a Study on Fluorinated Self-Assembled Monolayers:

A study on the effect of a fluorinated self-assembled monolayer (FLSAM) provides a direct comparison of devices with and without this fluorinated layer. The strong dipole moment generated by the fluorine atoms in the FLSAM elevates the vacuum level, which in turn reduces the hole injection barrier from the ITO anode to the hole-transport layer.[4] This resulted in a significant improvement in the driving voltage characteristics, with devices employing an FLSAM exhibiting a driving voltage more than twice as low as those without it.[4]

Experimental Protocols

The following are generalized experimental protocols for the fabrication and characterization of OLEDs, based on common laboratory practices.

I. OLED Fabrication (Vacuum Thermal Evaporation)
  • Substrate Preparation:

    • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.

    • The cleaned substrates are then dried in an oven and treated with UV-ozone for 10 minutes to enhance the work function of the ITO.

  • Deposition of Organic Layers:

    • The substrates are transferred to a high-vacuum thermal evaporation chamber (pressure < 10-6 Torr).

    • A hole injection layer (HIL), such as HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile), is deposited at a rate of 1 Å/s to a thickness of approximately 10 nm.

    • A hole transport layer (HTL), such as TAPC (di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane), is then deposited at a rate of 2 Å/s to a thickness of about 40 nm.

    • The emissive layer (EML) is co-evaporated from two separate sources. For a doped layer, the host material (e.g., Spiro-(3,5)-F) and the guest dopant are deposited at a specific ratio to a thickness of around 20-30 nm.

    • An electron transport layer (ETL), such as TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)), is deposited at a rate of 2 Å/s to a thickness of approximately 40 nm.

  • Cathode Deposition:

    • An electron injection layer (EIL), such as lithium fluoride (LiF), is deposited at a rate of 0.1 Å/s to a thickness of 1 nm.

    • Finally, an aluminum (Al) cathode is deposited at a rate of 5 Å/s to a thickness of 100-150 nm.

  • Encapsulation:

    • The completed devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

II. Characterization
  • Photophysical Measurements:

    • UV-Vis absorption spectra are recorded using a spectrophotometer.

    • Photoluminescence (PL) spectra are measured with a spectrofluorometer.

    • The highest occupied molecular orbital (HOMO) energy levels are determined by cyclic voltammetry (CV). The lowest unoccupied molecular orbital (LUMO) energy levels are calculated from the HOMO levels and the optical band gap (estimated from the onset of the absorption spectra).

  • Electroluminescent Measurements:

    • The current density-voltage-luminance (J-V-L) characteristics of the encapsulated OLEDs are measured using a source meter and a luminance meter.

    • The electroluminescence (EL) spectra are recorded with a spectroradiometer.

    • The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.

Conclusion

References

A Comparative Analysis of the Stability of Fluorinated Versus Non-Fluorinated Biaryls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. Among the various molecular scaffolds, biaryls are a common motif in many pharmaceuticals. This guide provides an objective comparison of the stability of fluorinated versus non-fluorinated biaryls, focusing on three key aspects: rotational stability (atropisomerism), metabolic stability, and thermal stability. The information presented is supported by experimental data and detailed methodologies to aid in rational drug design and development.

Rotational Stability: The Impact of Fluorine on Atropisomerism

Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a critical consideration in drug design, as different atropisomers can exhibit distinct pharmacological activities and toxicities. The rotational barrier is the energy required to overcome this restricted rotation. Fluorine, being a small and highly electronegative atom, can significantly influence this barrier.

The rotational barrier of biaryls is influenced by the steric hindrance of ortho-substituents. While fluorine is only slightly larger than hydrogen, its introduction can lead to a notable increase in the rotational barrier due to electronic repulsion between the lone pairs of the fluorine atoms.

Table 1: Comparison of Rotational Barriers for Selected Biaryls

Compoundortho-SubstituentsRotational Barrier (kcal/mol)Method
BiphenylH, H~2.1Experimental/Computational
2-FluorobiphenylF, H~5.8Computational
2,2'-DifluorobiphenylF, F~13.7Computational
2,2'-DimethylbiphenylCH₃, CH₃~15Experimental

Note: The data presented are compiled from various computational and experimental studies and are intended for comparative purposes. Actual values may vary depending on the specific experimental or computational conditions.

Experimental Protocol: Determination of Rotational Barriers by Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique to study the kinetics of conformational changes, such as the rotation around the aryl-aryl bond in biaryls.

Objective: To determine the free energy of activation (ΔG‡) for the interconversion of atropisomers.

Methodology:

  • Sample Preparation: Dissolve a known concentration of the biaryl compound in a suitable deuterated solvent.

  • Variable Temperature NMR: Acquire a series of NMR spectra (typically ¹H or ¹⁹F) at different temperatures.

  • Coalescence Temperature: Identify the temperature (Tc) at which the distinct signals from the two atropisomers broaden and merge into a single peak.

  • Line Shape Analysis: At temperatures below coalescence, the rate constant (k) for interconversion can be determined by analyzing the shape of the exchanging signals.

  • Eyring Equation: The free energy of activation (ΔG‡) is then calculated using the Eyring equation: ΔG‡ = 2.303 * R * Tc * [10.319 + log(Tc/k)] where R is the gas constant.

G cluster_workflow Dynamic NMR Workflow for Rotational Barrier Determination prep Sample Preparation vt_nmr Variable Temperature NMR prep->vt_nmr coalescence Identify Coalescence Temperature (Tc) vt_nmr->coalescence lineshape Line Shape Analysis (determine k) coalescence->lineshape eyring Calculate ΔG‡ (Eyring Equation) lineshape->eyring

Figure 1. Workflow for determining rotational barriers using dynamic NMR.

Metabolic Stability: Fluorine as a Metabolic Blocker

A significant challenge in drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect before being metabolized and cleared. The cytochrome P450 (CYP450) family of enzymes, primarily in the liver, are major contributors to the metabolism of many drugs, including those with biaryl scaffolds.[1][2][3] A common metabolic pathway is the hydroxylation of the aromatic rings.

Fluorination at a metabolically susceptible position can block or significantly slow down this oxidative metabolism. The carbon-fluorine bond is exceptionally strong and less prone to enzymatic cleavage compared to a carbon-hydrogen bond.

Table 2: In Vitro Metabolic Stability of Fluorinated vs. Non-Fluorinated Biaryl-Containing Compounds

CompoundDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Non-fluorinated ParentBiaryl-containing drug candidate2527.7
Fluorinated AnalogFluorine at a known site of metabolism759.2

Note: This is representative data. Actual values are highly dependent on the compound and the specific experimental conditions.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to evaluate the susceptibility of a compound to metabolism by CYP450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and its fluorinated analog

  • Pooled human liver microsomes

  • NADPH regenerating system (cofactor for CYP450 enzymes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Methodology:

  • Incubation: Incubate the test compound at a low concentration (typically 1 µM) with liver microsomes in phosphate buffer at 37°C.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Termination: Stop the reaction in the aliquots by adding a cold organic solvent like acetonitrile.

  • Analysis: Centrifuge the samples to precipitate the proteins and analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line is used to calculate the half-life (t½). The intrinsic clearance (CLint) is then calculated from the half-life.

G cluster_workflow In Vitro Metabolic Stability Assay Workflow incubation Incubate Compound with Liver Microsomes initiation Initiate Reaction with NADPH incubation->initiation sampling Sample at Time Points initiation->sampling termination Terminate Reaction sampling->termination analysis LC-MS/MS Analysis termination->analysis data_analysis Calculate t½ and CLint analysis->data_analysis

Figure 2. Workflow for an in vitro metabolic stability assay.

G cluster_pathway Metabolic Pathway of a Biaryl Compound Biaryl Biaryl Compound Metabolite Hydroxylated Metabolite Biaryl->Metabolite CYP450 Fluorinated_Biaryl Fluorinated Biaryl No_Metabolism Metabolism Blocked Fluorinated_Biaryl->No_Metabolism CYP450

Figure 3. Fluorine blocking the metabolic pathway of a biaryl compound.

Thermal Stability: Enhancing Resilience with Fluorination

The thermal stability of a drug substance is a critical parameter that affects its manufacturing, storage, and shelf-life. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two common techniques used to assess thermal stability. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition, while DSC measures the heat flow into or out of a sample as it is heated, revealing thermal transitions like melting and decomposition.

The high strength of the carbon-fluorine bond not only contributes to metabolic stability but also enhances thermal stability. Fluorinated compounds often exhibit higher decomposition temperatures compared to their non-fluorinated counterparts.

Table 3: Comparative Thermal Stability of a Biaryl Compound and its Fluorinated Analog

CompoundOnset of Decomposition (TGA, °C)Melting Point (DSC, °C)
Non-fluorinated Biaryl250180
Fluorinated Biaryl300195

Note: This is representative data and can vary based on the specific molecular structure and experimental conditions.

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which a compound begins to decompose.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-10 mg) into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Acquisition: Continuously record the sample's weight as a function of temperature.

  • Data Analysis: The onset of decomposition is identified as the temperature at which a significant weight loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of a compound.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell.

  • Heating Program: Heat the sample and reference at a constant rate (e.g., 10 °C/min).

  • Data Acquisition: Measure the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The melting point is identified as the peak of the endothermic event on the DSC thermogram.

G cluster_workflow Thermal Analysis Workflow (TGA & DSC) cluster_tga TGA cluster_dsc DSC tga_prep Prepare TGA Sample tga_run Run TGA tga_prep->tga_run tga_analysis Determine Decomposition Temp. tga_run->tga_analysis dsc_prep Prepare DSC Sample dsc_run Run DSC dsc_prep->dsc_run dsc_analysis Determine Melting Point dsc_run->dsc_analysis

Figure 4. General workflow for TGA and DSC analysis.

Conclusion

The strategic incorporation of fluorine into biaryl scaffolds offers a powerful tool to enhance their stability. Fluorination can increase the rotational barrier, leading to more stable atropisomers. It is a highly effective strategy for blocking cytochrome P450-mediated metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. Furthermore, the inherent strength of the C-F bond often translates to improved thermal stability. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally design and evaluate fluorinated biaryls with optimized stability profiles for drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-4-iodo-1-methoxybenzene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-Fluoro-4-iodo-1-methoxybenzene is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a halogenated aromatic compound, it necessitates stringent disposal protocols. This guide provides essential, step-by-step instructions for its safe handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a designated, well-ventilated area, preferably a chemical fume hood.[1][2]

Personal Protective Equipment (PPE)
Safety Goggles or Glasses
Chemical-Resistant Gloves (Nitrile)[1][2]
Laboratory Coat[1][2]
Closed-Toe Shoes[1][2]

Step-by-Step Disposal Protocol

The disposal of 2-Fluoro-4-iodo-1-methoxybenzene, as with other halogenated organic compounds, requires segregation from non-halogenated waste streams.[1][2][3]

1. Waste Collection:

  • Designate a specific, properly labeled waste container for "Halogenated Organic Waste".[1][2][3]

  • The container must be made of a compatible material and have a secure lid to prevent the release of vapors.

  • Collect all waste containing 2-Fluoro-4-iodo-1-methoxybenzene, including any residual amounts and rinsates from cleaning glassware, in this designated container.[3]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2-Fluoro-4-iodo-1-methoxybenzene".[3]

  • Ensure the label is legible and securely attached to the container.

3. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5]

  • The storage area should be a designated satellite accumulation area for hazardous waste.[6]

4. Institutional Procedures:

  • Follow your institution's specific hazardous waste disposal procedures.[3]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3]

5. Accidental Spills:

  • In the event of a spill, evacuate the area if necessary.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).[5]

  • Collect the absorbent material and any contaminated soil or surfaces into a sealed container for disposal as hazardous waste.

  • For large spills, contact your institution's EHS office immediately.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of 2-Fluoro-4-iodo-1-methoxybenzene.

G start Start: Experiment Complete ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Halogenated Waste fume_hood->segregate collect Collect Waste in Designated Container segregate->collect label Label Container: 'Hazardous Waste' '2-Fluoro-4-iodo-1-methoxybenzene' collect->label seal Securely Seal Container label->seal store Store in Satellite Accumulation Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs end_proc End of Procedure contact_ehs->end_proc

Caption: Disposal workflow for 2-Fluoro-4-iodo-1-methoxybenzene.

Summary of Key Disposal Information

ParameterGuideline
Waste Category Halogenated Organic Hazardous Waste[1][2][3]
Container Type Chemically compatible, securely sealed
Labeling "Hazardous Waste", "2-Fluoro-4-iodo-1-methoxybenzene"[3]
Storage Cool, dry, well-ventilated, designated area[4][5]
Disposal Method Through Institutional Environmental Health and Safety (EHS)[3]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 2-Fluoro-4-iodo-1-methoxybenzene, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal guidelines as the primary source of information.

References

Personal protective equipment for handling 2-Fluoro-4-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Summary

Based on available data, 2-Fluoro-4-iodo-1-methoxybenzene is considered to be:

  • Combustible[1]

  • Harmful if swallowed[1]

  • A cause of skin irritation[1]

  • A cause of serious eye irritation[1]

  • Harmful if inhaled[1]

  • A cause of respiratory irritation[1]

Personal Protective Equipment (PPE)

Due to the lack of a specific SDS, a conservative approach to PPE is mandatory. The following table summarizes the recommended PPE for handling 2-Fluoro-4-iodo-1-methoxybenzene.

Protection Type Recommended Equipment Specifications & Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[2][3]
Skin Protection Chemical-resistant gloves (double-gloving recommended)Nitrile gloves are a common choice for general laboratory use, but their specific resistance to this compound is unknown. Consider wearing a heavier-duty glove, such as butyl rubber or Viton™, as an outer layer. Always inspect gloves for any signs of degradation or perforation before and during use.[4][5]
Chemical-resistant lab coat or apronA fully buttoned lab coat made of a chemical-resistant material should be worn. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Use in a certified chemical fume hoodAll handling of 2-Fluoro-4-iodo-1-methoxybenzene should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.
Respirator (if fume hood is not available or in case of a spill)If a fume hood is not feasible, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Proper fit testing and training are required for respirator use.
Foot Protection Closed-toe, chemical-resistant shoesShoes should be made of a non-porous material to protect against spills.[6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is critical for minimizing exposure and ensuring safety.

  • Preparation and Pre-Handling Check:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

    • Assemble all necessary PPE and inspect for any defects.

    • Prepare all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling the Chemical:

    • Don all required PPE before handling the chemical.

    • Carefully open the container within the chemical fume hood.

    • Use appropriate, clean, and dry utensils (e.g., spatula, pipette) for transferring the chemical.

    • Avoid generating dust or aerosols.

    • Keep the container sealed when not in use.

  • Post-Handling Procedures:

    • Thoroughly clean the work area within the fume hood after use.

    • Decontaminate all equipment that came into contact with the chemical.

    • Properly dispose of all waste as outlined in the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

First Aid Measures

In the event of an exposure, immediate action is critical.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8][9]
Skin Contact Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

Disposal Plan

Proper disposal of 2-Fluoro-4-iodo-1-methoxybenzene and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this chemical, including unused product, contaminated labware, and cleaning materials, must be collected in a dedicated, properly labeled hazardous waste container.

  • Waste Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-Fluoro-4-iodo-1-methoxybenzene," and the associated hazards (e.g., Flammable, Toxic).

  • Container Requirements: Use a chemically resistant container with a secure lid. Do not overfill the container.

  • Disposal Procedure:

    • Collect all chemical waste in the designated container.

    • Rinse contaminated glassware with a suitable solvent (e.g., acetone) and collect the rinsate as hazardous waste.

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Workflow for Safe Handling and Disposal

Safe Handling and Disposal of 2-Fluoro-4-iodo-1-methoxybenzene cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Inspect & Don PPE prep1->prep2 handle1 Work in Fume Hood prep2->handle1 handle2 Transfer Chemical handle1->handle2 handle3 Seal Container When Not in Use handle2->handle3 post1 Clean Work Area handle3->post1 post2 Decontaminate Equipment post1->post2 disp1 Segregate Halogenated Waste post2->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store Securely disp2->disp3 disp4 EHS Pickup disp3->disp4

Caption: Workflow for the safe handling and disposal of 2-Fluoro-4-iodo-1-methoxybenzene.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-iodo-1-methoxybenzene
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-iodo-1-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.